Methyl pentafluoromethacrylate
Description
The exact mass of the compound Methyl pentafluoromethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl pentafluoromethacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pentafluoromethacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c1-12-4(11)2(3(6)7)5(8,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFAPJDIVTPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218622 | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-09-6 | |
| Record name | Methyl 3,3-difluoro-2-(trifluoromethyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoromethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl pentafluoromethacrylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-(Trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of methyl 2-(trifluoromethyl)acrylate, a valuable monomer in the development of advanced polymers and materials. Due to the prevalence of "methyl pentafluoromethacrylate" in search queries, it is important to clarify that the scientifically accurate and synthetically accessible compound is methyl 2-(trifluoromethyl)acrylate. This document will focus on the established two-step synthesis pathway for this compound.
Introduction
Methyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in materials science and drug development. The incorporation of the trifluoromethyl group imparts unique properties to polymers, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties make polymers derived from this monomer suitable for a range of applications, from advanced coatings and specialty plastics to biomedical devices and drug delivery systems.
The synthesis of methyl 2-(trifluoromethyl)acrylate is typically achieved through a two-step process:
-
Synthesis of 2-(Trifluoromethyl)acrylic Acid: This intermediate is prepared from a commercially available fluorinated precursor.
-
Esterification: The resulting acrylic acid derivative is then esterified with methanol to yield the final methyl ester product.
This guide will provide detailed experimental procedures for both of these critical steps.
Data Presentation
For clarity and ease of comparison, the key quantitative data for the synthesis are summarized in the following tables.
Table 1: Synthesis of 2-(Trifluoromethyl)acrylic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3,3,3-trifluoropropene | [1] |
| Key Reagents | Dichlorobis(triphenylphosphine) palladium, Water, Triethylamine, Carbon Monoxide | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 75-80 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Pressure | 35 atmospheres (Carbon Monoxide) | [1] |
| Yield | 67% | [1] |
| Boiling Point | 90 °C at 28 mmHg | [1] |
| Melting Point | 52.5-53.0 °C | [1] |
Table 2: Synthesis of Methyl 2-(Trifluoromethyl)acrylate
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethyl)acrylic Acid | General Protocol |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) | General Protocol |
| Reaction Temperature | 60-70 °C (near boiling water bath) | General Protocol |
| Reaction Time | 5 minutes (after reaching temperature) | General Protocol |
| Purification | Distillation | General Protocol |
| Expected Yield | Good to excellent (specific yield dependent on scale and conditions) | General Protocol |
| Boiling Point | Not specified in detail, but lower than the parent acid |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)acrylic Acid
This protocol is based on a reported procedure for the carbonylation of 2-bromo-3,3,3-trifluoropropene.[1]
Materials:
-
2-Bromo-3,3,3-trifluoropropene (139 g, 0.794 mole)
-
Dichlorobis(triphenylphosphine) palladium (5.5 g, 7.85 x 10⁻³ mole)
-
Water (20 g, 1.11 moles)
-
Triethylamine (109 g, 1.08 moles)
-
Tetrahydrofuran (THF), anhydrous (500 ml)
-
Carbon Monoxide (gas cylinder)
-
2N Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
One-liter stainless steel autoclave
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
In a one-liter stainless steel autoclave, combine dichlorobis(triphenylphosphine) palladium (5.5 g), 2-bromo-3,3,3-trifluoropropene (139 g), water (20 g), and triethylamine (109 g) in tetrahydrofuran (500 ml).
-
Seal the autoclave and pressurize with carbon monoxide to 35 atmospheres.
-
Heat the mixture to 75-80 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 2 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and add 2N hydrochloric acid to acidify the solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield α-trifluoromethylacrylic acid. The product has a boiling point of 90 °C at 28 mmHg and a melting point of 52.5-53.0 °C.[1]
Synthesis of Methyl 2-(Trifluoromethyl)acrylate (General Protocol)
This is a general laboratory procedure for the esterification of a carboxylic acid. Specific optimization for 2-(trifluoromethyl)acrylic acid may be required to maximize yield.
Materials:
-
2-(Trifluoromethyl)acrylic acid (1 equivalent)
-
Methanol (excess, e.g., 20 molar equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2 drops per 0.1 g of carboxylic acid)
-
Small, clean, and dry test tube or round-bottom flask
-
Hot plate
-
100-mL beaker for water bath
-
Standard glassware for distillation
Procedure:
-
Prepare a hot-water bath by heating water in a 100-mL beaker on a hot plate to 60-70 °C.
-
In a clean, dry test tube or round-bottom flask, combine 2-(trifluoromethyl)acrylic acid (e.g., 0.1 g) with an excess of methanol (e.g., 20 drops).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to the mixture. Caution: Concentrated sulfuric acid is highly corrosive.
-
Place the reaction vessel in the preheated water bath and heat for approximately 5 minutes.
-
After cooling, the crude methyl 2-(trifluoromethyl)acrylate can be isolated. For higher purity, the product should be purified by distillation, carefully collecting the fraction corresponding to the expected boiling point of the ester.
Mandatory Visualization
Logical Relationship of Synthesis Pathway
Caption: Synthetic pathway for Methyl 2-(Trifluoromethyl)acrylate.
Experimental Workflow for 2-(Trifluoromethyl)acrylic Acid Synthesis
Caption: Workflow for 2-(Trifluoromethyl)acrylic Acid synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pentafluoromethacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluoromethacrylate (PFMA) is a fluorinated monomer of significant interest in materials science and biomedical applications. Its unique combination of a reactive methacrylate group and an electron-deficient pentafluorophenyl ring imparts distinct properties to the polymers derived from it. Poly(methyl pentafluoromethacrylate) (PPFMA) serves as a versatile precursor for a wide range of functional polymers through post-polymerization modification, making it a valuable tool in the development of advanced materials for drug delivery, functional surfaces, and nanoparticles.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pentafluoromethacrylate, along with detailed experimental protocols and a visualization of its synthesis.
Physical Properties
Methyl pentafluoromethacrylate is a colorless liquid at room temperature.[2] Its physical properties are summarized in the table below, providing key data for handling, processing, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₅O₂ | [3] |
| Molecular Weight | 252.14 g/mol | [3] |
| Density | 1.394 g/mL at 25 °C | [4] |
| Boiling Point | 56 °C at 3 Torr | [5] |
| Refractive Index (n20/D) | 1.438 | [4] |
| Flash Point | 77.8 °C (172.0 °F) | [4] |
| Solubility | The polymer is soluble in various organic solvents.[5] Copolymers of PFMA with methyl methacrylate have shown reduced water absorption compared to pure poly(methyl methacrylate).[5] |
Chemical Properties and Reactivity
The chemical behavior of methyl pentafluoromethacrylate is dominated by two key functional groups: the polymerizable methacrylate group and the highly reactive pentafluorophenyl ester.
Polymerization
Methyl pentafluoromethacrylate readily undergoes free-radical polymerization to yield poly(methyl pentafluoromethacrylate) (PPFMA).[6] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined PPFMA homo- and block copolymers with controlled molecular weights and low polydispersity.[7]
Reactivity of the Pentafluorophenyl Ester
The pentafluorophenyl group is a highly effective activating group, making the ester susceptible to nucleophilic attack. This reactivity is the basis for the widespread use of PPFMA as a precursor for functional polymers via post-polymerization modification.[8]
-
Aminolysis: PPFMA reacts efficiently with primary and secondary amines to form stable amide bonds, displacing the pentafluorophenol leaving group. This reaction is a cornerstone for attaching a wide variety of functional molecules, including biomolecules, to the polymer backbone.[2][9]
-
Alcoholysis: While less reactive than with amines, the pentafluorophenyl ester can react with alcohols, particularly in the presence of a base catalyst, to form new esters.[6]
-
Hydrolysis: Pentafluorophenyl esters are notably more resistant to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which is a significant advantage for reactions conducted in aqueous environments.[2][10] However, the rate of hydrolysis increases with pH.[2]
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of methyl pentafluoromethacrylate monomer.
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Signals corresponding to the vinyl protons and the methyl protons of the methacrylate group are expected. For the similar compound pentafluorophenyl acrylate, signals are observed around 6.1-6.7 ppm for the vinyl protons.[11] | |
| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, methyl carbon, and the carbons of the pentafluorophenyl ring are characteristic. For pentafluorophenyl acrylate, signals for the carbonyl carbon appear around 161.7 ppm, and the vinyl carbons at approximately 125.3 and 135.4 ppm.[11] | |
| ¹⁹F NMR | The five fluorine atoms on the aromatic ring will give rise to distinct signals. For pentafluorophenyl acrylate, three signals are observed at approximately -153, -158, and -162 ppm, corresponding to the different fluorine environments on the aromatic ring.[11] | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands include the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C=C stretching of the vinyl group (around 1636 cm⁻¹), and C-F stretching vibrations of the pentafluorophenyl ring. | [12][13] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation includes the loss of the methoxycarbonyl group and fragmentation of the pentafluorophenyl ring.[14][15] |
Experimental Protocols
Synthesis of Methyl Pentafluoromethacrylate
This protocol is adapted from the synthesis of pentafluorophenyl acrylate and can be applied to the synthesis of methyl pentafluoromethacrylate.[16]
Materials:
-
Pentafluorophenol
-
Methacryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (pH 2.0)
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.02 eq) dropwise to the stirred solution.
-
Subsequently, add methacryloyl chloride (1.09 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the precipitated triethylammonium chloride by filtration.
-
Wash the filtrate twice with an acidic aqueous solution of HCl (pH 2.0) and then twice with distilled water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification:
The crude methyl pentafluoromethacrylate can be purified by vacuum distillation or column chromatography on silica gel.[17][18][19]
General Protocol for RAFT Polymerization of Methyl Pentafluoromethacrylate
This protocol provides a general procedure for the controlled polymerization of PFMA.[7]
Materials:
-
Methyl pentafluoromethacrylate (PFMA), purified
-
RAFT agent (e.g., cumyl dithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid)
-
Initiator (e.g., 2,2'-azoisobutyronitrile, AIBN), recrystallized
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a Schlenk tube, dissolve the PFMA monomer, RAFT agent, and AIBN in the anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Visualizations
Synthesis of Methyl Pentafluoromethacrylate
Caption: Reaction scheme for the synthesis of methyl pentafluoromethacrylate.
RAFT Polymerization Workflow
Caption: General workflow for RAFT polymerization of methyl pentafluoromethacrylate.
References
- 1. colorado.edu [colorado.edu]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. rsc.org [rsc.org]
- 17. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN1046518A - The purification of methyl methacrylate and preparation method - Google Patents [patents.google.com]
- 19. EP0343583A2 - A process for purifying methyl methacrylate - Google Patents [patents.google.com]
In-depth Technical Guide: Methyl Pentafluoromethacrylate (CAS 685-09-6) - A Scarcity of Data and a Proposed Alternative
An extensive search for in-depth technical information on Methyl Pentafluoromethacrylate (CAS 685-09-6) for researchers, scientists, and drug development professionals has revealed a significant scarcity of detailed, publicly available data. While the compound's identity is confirmed, comprehensive experimental protocols for its synthesis, polymerization, and specific applications within drug development are not well-documented in scientific literature. This guide presents the available information for Methyl Pentafluoromethacrylate and proposes a comprehensive analysis of a closely related and extensively studied alternative, Pentafluorophenyl Methacrylate (PFMA), for which a wealth of technical data exists that aligns with the core requirements of this request.
Methyl Pentafluoromethacrylate: What the Data Shows
Methyl pentafluoromethacrylate is a fluorinated derivative of methyl methacrylate. Its chemical identity is established with the CAS number 685-09-6.
Physicochemical Properties
Quantitative data on the physicochemical properties of Methyl Pentafluoromethacrylate is limited. The following table summarizes the available information.
| Property | Value | Reference |
| CAS Number | 685-09-6 | |
| Molecular Formula | C5H3F5O2 | |
| Molecular Weight | 190.07 g/mol | |
| Boiling Point | 94 °C | |
| Density | 1.4898 g/cm³ (estimate) |
A Viable and Well-Documented Alternative: Pentafluorophenyl Methacrylate (PFMA)
Given the limited information on Methyl Pentafluoromethacrylate, this guide proposes a detailed examination of Pentafluorophenyl Methacrylate (PFMA) . PFMA shares structural similarities, notably the presence of a pentafluorinated aromatic ring, which imparts unique properties relevant to drug development, such as serving as a reactive ester for bioconjugation.
Physicochemical Properties of PFMA
A substantial amount of quantitative data is available for PFMA, as summarized in the table below.
| Property | Value |
| CAS Number | 13642-97-2 |
| Molecular Formula | C10H5F5O2 |
| Molecular Weight | 252.14 g/mol |
| Boiling Point | 56 °C at 3 Torr |
| Density | 1.394 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.438 |
Experimental Protocols
Detailed experimental methodologies for the synthesis and polymerization of PFMA are well-established in the scientific literature.
Synthesis of Pentafluorophenyl Methacrylate (PFMA)
A common method for the synthesis of PFMA involves the esterification of methacrylic acid with pentafluorophenol.
Workflow for PFMA Synthesis
Caption: General workflow for the synthesis of Pentafluorophenyl Methacrylate.
Polymerization of PFMA via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a widely used technique to produce well-defined polymers of PFMA (PPFMA).
Experimental Protocol for RAFT Polymerization of PFMA
-
Reagents : Pentafluorophenyl methacrylate (PFMA), a chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN).
-
Solvent : Anhydrous dioxane.
-
Procedure :
-
The reagents are dissolved in the solvent in a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The vessel is then placed in a preheated oil bath (e.g., 70 °C) to initiate polymerization.
-
The reaction is allowed to proceed for a specific time to achieve the desired molecular weight and conversion.
-
The polymerization is quenched by cooling and exposing the mixture to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol).
-
Logical Flow of RAFT Polymerization
Caption: Key steps in the RAFT polymerization of Pentafluorophenyl Methacrylate.
Application in Drug Development: Post-Polymerization Modification
A significant application of PPFMA in drug development lies in its use as a reactive polymer scaffold. The pentafluorophenyl ester groups are highly susceptible to nucleophilic attack by amines, enabling the straightforward conjugation of drugs, targeting ligands, or other functional molecules.
Signaling Pathway for Drug Conjugation to PPFMA
Caption: Pathway for conjugating amine-containing drugs to a PPFMA backbone.
This post-polymerization modification strategy allows for the creation of a wide array of functional biomaterials with tailored properties for drug delivery applications, such as controlled release and targeted delivery.
Molecular weight and structure of Methyl pentafluoromethacrylate
An In-depth Technical Guide to Pentafluorophenyl Methacrylate
This guide provides a comprehensive overview of the molecular weight, structure, and properties of pentafluorophenyl methacrylate, a versatile monomer employed in the synthesis of advanced functional polymers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.
Molecular Structure and Properties
Pentafluorophenyl methacrylate (PFPMA) is an ester of methacrylic acid and pentafluorophenol. The presence of the electron-withdrawing pentafluorophenyl group significantly influences the reactivity of the monomer and the properties of the resulting polymers.
Below is a diagram illustrating the chemical structure of pentafluorophenyl methacrylate.
Caption: Chemical structure of pentafluorophenyl methacrylate.
Physicochemical Data
The key quantitative properties of pentafluorophenyl methacrylate are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₅O₂ | [1][2][3][4] |
| Molecular Weight | 252.14 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Boiling Point | 56 °C at 3 Torr | [3] |
| Density | 1.394 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.438 | [3] |
| Flash Point | 77 °C | [3] |
Experimental Protocols
Synthesis of Pentafluorophenyl Methacrylate
The most common method for the synthesis of pentafluorophenyl methacrylate is the esterification of pentafluorophenol with methacryloyl chloride.[5]
Materials:
-
Pentafluorophenol
-
Methacryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other suitable base)
-
Anhydrous magnesium sulfate (or other drying agent)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Dissolve pentafluorophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere of argon or nitrogen.[5]
-
Cool the reaction mixture to 0 °C using an ice bath.[5]
-
Slowly add methacryloyl chloride to the cooled solution dropwise.
-
After the addition of methacryloyl chloride, add triethylamine dropwise to the reaction mixture to act as a base and neutralize the HCl byproduct.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure pentafluorophenyl methacrylate.
Applications in Research and Development
Pentafluorophenyl methacrylate is a valuable monomer in the synthesis of "active ester" polymers. The pentafluorophenyl ester group is a highly efficient leaving group, making polymers derived from this monomer susceptible to post-polymerization modification via nucleophilic substitution with amines and other nucleophiles. This property is extensively utilized in the development of functional materials, including:
-
Drug Delivery Systems: Polymers with pendant active esters can be conjugated with therapeutic agents.
-
Biomaterials and Surface Coatings: The reactive nature of these polymers allows for the immobilization of biomolecules to create biocompatible and functional surfaces.
-
Polymer Brushes and Nanoparticles: Well-defined polymeric architectures can be synthesized and subsequently functionalized for a variety of applications.
The versatility and reactivity of pentafluorophenyl methacrylate make it a cornerstone for the design and synthesis of advanced polymer-based materials for a wide range of scientific and industrial applications.
References
- 1. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PENTAFLUOROPHENYL METHACRYLATE | 13642-97-2 [chemicalbook.com]
- 4. Pentafluorophenyl Methacrylate (stabilized with MEHQ) [chembk.com]
- 5. Pentafluorophenyl methacrylate | 13642-97-2 | Benchchem [benchchem.com]
Spectroscopic Analysis of Methyl 2-(Trifluoromethyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in polymer chemistry. The incorporation of the trifluoromethyl group can impart unique properties to polymers, including enhanced thermal stability, chemical resistance, and specific optical characteristics. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for Methyl 2-(trifluoromethyl)acrylate.
Spectroscopic Data
Due to the limited availability of directly published complete spectral assignments for Methyl 2-(trifluoromethyl)acrylate, the following data is a composite of available spectra and estimations from closely related analogs, namely 2-(Trifluoromethyl)acrylic acid and methyl acrylate. All estimations are clearly noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate
| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |
| ~6.6 | Singlet | Vinylic Proton | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~6.3 | Singlet | Vinylic Proton | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~3.8 | Singlet | Methyl Protons (-OCH3) | Estimated based on methyl acrylate |
Table 2: 13C NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate
| Chemical Shift (ppm) | Assignment | Notes |
| ~165 | Carbonyl Carbon (C=O) | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~135 | Vinylic Carbon (=CH2) | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~125 (quartet) | Vinylic Carbon (-C(CF3)) | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~123 (quartet) | Trifluoromethyl Carbon (-CF3) | Estimated based on 2-(Trifluoromethyl)acrylic acid |
| ~52 | Methyl Carbon (-OCH3) | Estimated based on methyl acrylate |
Table 3: 19F NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate
| Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| -63.21 | Singlet | -CF3 | [1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 2-(trifluoromethyl)acrylate is characterized by the presence of strong absorption bands corresponding to the carbonyl and trifluoromethyl groups.
Table 4: FTIR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate
| Wavenumber (cm-1) | Assignment |
| ~1730 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| 1300-1100 | C-F stretch (trifluoromethyl group) |
| ~1200 | C-O stretch (ester) |
| ~3000 | C-H stretch (vinylic and methyl) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and FTIR spectra of liquid acrylate monomers like Methyl 2-(trifluoromethyl)acrylate.
NMR Spectroscopy
-
Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of Methyl 2-(trifluoromethyl)acrylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
1H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 200-250 ppm) is required.
-
Due to the low natural abundance of 13C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.
-
-
19F NMR Acquisition:
-
The spectrometer is tuned to the fluorine frequency.
-
A simple pulse-acquire sequence is generally sufficient. 1H decoupling may be applied to remove H-F couplings.
-
A very wide spectral width may be necessary due to the large chemical shift range of 19F. A common reference standard for 19F NMR is CFCl3 (0 ppm).[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.
FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like Methyl 2-(trifluoromethyl)acrylate, the simplest method is to place a single drop of the neat liquid between two KBr or NaCl salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates or the empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the atmosphere (CO2, H2O) and the sample holder.
-
The sample is then placed on the holder, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm-1.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of the sample.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Methyl 2-(trifluoromethyl)acrylate.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow for NMR Analysis.
References
An In-depth Technical Guide to the Solubility of Methyl Pentafluoromethacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl pentafluoromethacrylate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for solubility determination, and the logical workflows involved in these processes. This information is crucial for researchers and professionals working with this monomer in polymerization, material synthesis, and other applications where solvent selection is critical.
Core Topic: Solubility Profile of Methyl Pentafluoromethacrylate
Methyl pentafluoromethacrylate is a fluorinated monomer utilized in the synthesis of specialty polymers. The presence of the pentafluorophenyl group significantly influences its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is essential for controlling reaction kinetics, purification processes, and the final properties of the resulting polymers.
Data Presentation: Qualitative Solubility of Pentafluorophenyl Methacrylate
| Solvent | Chemical Class | Qualitative Solubility | Reference / Indication |
| Dichloromethane (DCM) | Chlorinated Solvent | Soluble | Used as a solvent in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |
| Tetrahydrofuran (THF) | Ether | Soluble | Used as a solvent in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |
| Hexane | Aliphatic Hydrocarbon | Soluble | Used as a component of the mobile phase in flash chromatography for the purification of a fluorinated RAFT agent, indicating solubility.[1] |
| Ethyl Acetate | Ester | Soluble | Used as a component of the mobile phase in flash chromatography for the purification of a fluorinated RAFT agent, indicating solubility.[1] |
| Diethyl Ether | Ether | Soluble | Used as a solvent during the synthesis of pentafluorophenyl acrylate and for washing the precipitated salt, suggesting the monomer is soluble.[2] The polymer was precipitated in ice-cold diethyl ether, indicating the monomer is likely soluble.[1] |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | Used as a solvent for the post-polymerization modification of α-fluorinated PPFMA.[1] |
| 1,4-Dioxane | Ether | Soluble | Mentioned as a solvent that was dried for use in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |
| 2-Butanone (MEK) | Ketone | Soluble | A copolymerization of a fluorinated monomer with methyl methacrylate was initiated by AIBN in 2-butanone.[3] |
It is important to note that while the homopolymers of many fluorinated methacrylates are sparsely soluble in common organic solvents, the monomers themselves generally exhibit better solubility.[3]
Experimental Protocols: Determining Solubility of a Liquid Monomer
A standardized method for quantitatively determining the solubility of a liquid monomer like methyl pentafluoromethacrylate in an organic solvent involves the following general steps.
Objective: To determine the concentration at which the monomer is fully miscible or soluble in a given solvent at a specific temperature.
Materials:
-
Methyl pentafluoromethacrylate
-
Selected organic solvents (e.g., acetone, ethanol, tetrahydrofuran, hexane, toluene)
-
Glass vials or test tubes with closures
-
Calibrated pipettes or burettes
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Light source for visual inspection
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Screening (Qualitative):
-
Add a small, known amount of the monomer (e.g., 100 mg) to a test tube.
-
Add the selected solvent dropwise while continuously agitating the mixture.
-
Observe if the monomer dissolves readily. This provides a preliminary assessment of solubility.
-
-
Quantitative Determination (Titration Method):
-
Accurately weigh a specific mass of the monomer into a test tube.[4]
-
Measure a precise volume of the solvent using a burette.[4]
-
Incrementally add the solvent to the test tube containing the monomer.[4]
-
After each addition, vigorously shake or vortex the mixture until the monomer is completely dissolved.[4]
-
Continue adding the solvent in small, recorded volumes until complete dissolution is achieved.[4]
-
The total volume of the solvent required for complete dissolution is then recorded.[4]
-
The solubility can then be calculated and expressed in terms of g/100mL, mol/L, or weight percent.
-
-
Temperature Control: For more precise measurements, the entire process should be conducted at a constant, recorded temperature, as solubility is temperature-dependent. A water bath can be used to maintain a stable temperature.
-
Observation: Visual clarity is the primary indicator of solubility. The solution should be clear and free of any separate layers or undissolved droplets.
Mandatory Visualization: Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a liquid monomer in an organic solvent.
Caption: Logical workflow for determining the solubility of a monomer.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Fluorinated Methacrylate Polymers with a Focus on Poly(pentafluorophenyl methacrylate)
To the valued researcher, scientist, or drug development professional,
This technical guide addresses the topic of the thermal stability and degradation of poly(methyl pentafluoromethacrylate). It is important to note at the outset that specific, detailed quantitative data and mechanistic studies on poly(methyl pentafluoromethacrylate) (PMPFMA) are scarce in publicly available scientific literature. However, to provide valuable insights, this document focuses on the closely related and structurally similar polymer, poly(pentafluorophenyl methacrylate) (PPFPMA) , for which more data exists. Furthermore, general principles of the thermal analysis of fluorinated polymers and relevant experimental protocols are detailed to guide your research.
Thermal Properties of Poly(pentafluorophenyl methacrylate) and Related Fluorinated Polymethacrylates
Fluorination of polymethacrylates is a known strategy to enhance thermal stability due to the high bond energy of the C-F bond. The incorporation of fluorine-containing groups can significantly influence the thermal decomposition pathways and glass transition temperatures of these polymers.
Thermal Stability
Thermogravimetric analysis (TGA) is the standard method for assessing the thermal stability of polymers by measuring weight loss as a function of temperature. For fluorinated methacrylate polymers, the onset of decomposition is a key parameter.
One study involving fluoro-based polymers, including a poly(pentafluorophenyl methacrylate) (referred to as PFPM) macro-RAFT agent, reported a 5% weight loss temperature (Td5%) in the range of 219–267 °C.[1] Copolymers of pentafluorophenyl methacrylate (PFPMA) and methyl methacrylate (MMA) have also been shown to possess high thermal stability, with decomposition temperatures around 370 °C.[1]
Table 1: Summary of Thermal Stability Data for Poly(pentafluorophenyl methacrylate) and Related Copolymers
| Polymer | Thermal Stability Metric | Temperature Range (°C) |
| Fluoro-based polymers (including PFPM) | Td5% | 219–267 |
| PFPMA-co-MMA Copolymers | Decomposition Temperature | ~370 |
Glass Transition Temperature
The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) is the primary technique for its determination. The incorporation of bulky, rigid groups like the pentafluorophenyl ring is expected to increase the Tg by restricting chain mobility.
For copolymers of PFPMA and MMA, it has been observed that the glass transition temperatures are in the range of 140 °C–180 °C, which is a significant increase compared to that of pure poly(methyl methacrylate) (PMMA).[1]
Table 2: Glass Transition Temperatures for Poly(pentafluorophenyl methacrylate) Copolymers
| Polymer | Glass Transition Temperature (Tg) Range (°C) |
| PFPMA-co-MMA Copolymers | 140–180 |
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal properties of a polymer like poly(methyl pentafluoromethacrylate) would involve a suite of standard analytical techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Methodology: A small sample of the polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert degradation or air for oxidative degradation). The weight of the sample is continuously monitored as a function of temperature.
-
Data Obtained:
-
Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperatures for specific weight loss percentages (e.g., Td5%, Td10%, Td50%): Temperatures at which 5%, 10%, or 50% of the initial weight has been lost.
-
Temperature of maximum degradation rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual weight: The percentage of the initial weight remaining at the end of the experiment, which can indicate the formation of a char.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions.
-
Methodology: A small, encapsulated sample of the polymer (typically 5-10 mg) and an empty reference pan are placed in a DSC cell. The cell is heated or cooled at a controlled rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Obtained:
-
Glass transition temperature (Tg): Observed as a step-like change in the baseline of the DSC thermogram.
-
Melting temperature (Tm) and enthalpy of melting (ΔHm): For crystalline polymers, observed as an endothermic peak.
-
Crystallization temperature (Tc) and enthalpy of crystallization (ΔHc): Observed as an exothermic peak upon cooling from the melt.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile products of thermal degradation, providing insight into the degradation mechanism.
-
Methodology: A microgram-scale sample of the polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).
-
Data Obtained:
-
A chromatogram showing the separated degradation products.
-
Mass spectra for each product, allowing for their identification by comparison to spectral libraries and fragmentation patterns. This information is crucial for proposing a degradation pathway.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a polymer.
Caption: A typical experimental workflow for polymer thermal analysis.
Generalized Degradation Pathway
Due to the lack of specific data for poly(methyl pentafluoromethacrylate), the following diagram presents a generalized and hypothetical degradation pathway for a fluorinated polymethacrylate. The actual mechanism can be more complex and would require experimental validation.
Caption: A generalized hypothetical degradation pathway for fluorinated polymethacrylates.
Conclusion
While a detailed analysis of the thermal stability and degradation of poly(methyl pentafluoromethacrylate) is hampered by the limited availability of specific research data, valuable inferences can be drawn from its close analog, poly(pentafluorophenyl methacrylate), and the general principles of fluorinated polymer chemistry. The presence of the pentafluorophenyl group in PPFPMA and its copolymers leads to enhanced thermal stability and higher glass transition temperatures compared to non-fluorinated counterparts. A comprehensive thermal characterization of PMPFMA would necessitate a combination of TGA, DSC, and Py-GC/MS to establish its thermal profile and degradation mechanisms. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation.
References
Hydrolytic Stability of Methyl Pentafluoromethacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of methyl pentafluoromethacrylate (MPFMA). Due to the limited direct experimental data on MPFMA in publicly available literature, this guide synthesizes information from studies on analogous fluorinated acrylates and methacrylates to project the hydrolytic behavior of MPFMA. The principles, experimental designs, and expected outcomes are detailed to support research and development in fields where the stability of such polymers is critical.
Introduction to Methyl Pentafluoromethacrylate and Hydrolytic Stability
Methyl pentafluoromethacrylate is a fluorinated monomer that, when polymerized, is expected to exhibit enhanced properties such as thermal stability and hydrophobicity due to the presence of fluorine atoms.[1][2][3] Hydrolytic stability, the resistance of a substance to degradation by water, is a crucial parameter for materials intended for use in aqueous environments, including biomedical devices, drug delivery systems, and protective coatings.[4] The ester linkage in the methacrylate group is the primary site susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the chemical structure of the polymer.[5]
Factors Influencing the Hydrolytic Stability of Fluorinated Acrylates
The stability of polymers derived from fluorinated acrylates like MPFMA is governed by several key factors:
-
Degree of Fluorination: An increased fluorine content generally enhances hydrophobicity and can shield the polymer backbone from hydrolytic attack.[1][3]
-
pH of the Environment: Hydrolysis can be catalyzed by both acidic and basic conditions. Ester linkages are particularly susceptible to base-catalyzed hydrolysis.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]
-
Polymer Morphology: The degree of crystallinity and the glass transition temperature can affect water uptake and, consequently, the rate of degradation. Amorphous regions are generally more susceptible to hydrolysis than crystalline regions.[6]
Proposed Hydrolysis Mechanism of Methyl Pentafluoromethacrylate
The hydrolysis of the ester in poly(methyl pentafluoromethacrylate) is anticipated to proceed via a nucleophilic acyl substitution mechanism, likely an SN2 type reaction, similar to other poly(fluoroacrylates).[7] The reaction involves the attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Characterization of Methyl Pentafluoromethacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluoromethacrylate (MPFMA), identified by CAS number 685-09-6, is a fluorinated monomer of growing interest in the development of advanced polymers for specialized applications, including biomedical devices and drug delivery systems.[1][2][3][4][5][6][7][8][9] The incorporation of fluorine atoms into the methacrylate backbone can impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and altered surface properties. This guide provides a comprehensive overview of the purity and characterization of the Methyl pentafluoromethacrylate monomer, presenting available physicochemical data and outlining standard analytical methodologies for its assessment.
Physicochemical Properties
The known physicochemical properties of Methyl pentafluoromethacrylate are summarized in the table below. It is important to note that some of these values are estimates and should be confirmed by experimental analysis.
| Property | Value | Source(s) |
| CAS Number | 685-09-6 | [1][2][3][4][5][6] |
| Molecular Formula | C5H3F5O2 | [1][3] |
| Molecular Weight | 190.07 g/mol | [1][3] |
| Boiling Point | 94 °C | [1][3][] |
| Density | 1.407 g/cm³ to 1.4898 g/cm³ (estimate) | [3][] |
| Purity | Typically ≥ 95% | [4] |
Purity Assessment
The purity of Methyl pentafluoromethacrylate is crucial for ensuring consistent polymerization kinetics and final polymer properties. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for assessing the purity of volatile monomers like MPFMA.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the purity analysis of Methyl pentafluoromethacrylate. Instrument conditions should be optimized for the specific equipment used.
Objective: To determine the purity of Methyl pentafluoromethacrylate and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for separating methacrylate monomers and related impurities.
Reagents:
-
Methyl pentafluoromethacrylate sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Methyl pentafluoromethacrylate sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Interpretation:
-
The purity is determined from the GC-FID chromatogram by calculating the peak area percentage of the main component relative to the total area of all peaks.
-
The MS detector is used to identify the main peak as Methyl pentafluoromethacrylate based on its mass spectrum and to tentatively identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Structural Characterization
The precise chemical structure of the Methyl pentafluoromethacrylate monomer is confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the fluorine environments. Both ¹H NMR and ¹⁹F NMR are essential for the complete characterization of MPFMA.
Objective: To confirm the proton and fluorine environments in the Methyl pentafluoromethacrylate molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Methyl pentafluoromethacrylate sample
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard for ¹H NMR (e.g., Tetramethylsilane, TMS)
-
Internal or external standard for ¹⁹F NMR (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Dissolve a small amount of the Methyl pentafluoromethacrylate sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.7 mL) in an NMR tube. Add a small amount of the internal standard.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum. Expected signals would correspond to the methyl group protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire the fluorine NMR spectrum. Expected signals will show characteristic chemical shifts and coupling patterns for the CF₂ and CF₃ groups in the pentafluoroethyl moiety.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the expected molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Methyl pentafluoromethacrylate monomer.
Objective: To identify the characteristic functional groups of Methyl pentafluoromethacrylate.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.
Procedure:
-
Sample Preparation:
-
ATR: Place a drop of the liquid monomer directly on the ATR crystal.
-
KBr Pellet (for less volatile liquids or solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
FTIR Acquisition:
-
Record the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in Methyl pentafluoromethacrylate. Key expected peaks include:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=C stretch (alkene): ~1630-1640 cm⁻¹
-
C-O stretch (ester): ~1100-1300 cm⁻¹
-
C-F stretches: ~1000-1400 cm⁻¹ (multiple strong bands)
-
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis, purification, and characterization of a methacrylate monomer like Methyl pentafluoromethacrylate.
Caption: General workflow for the synthesis and purification of Methyl pentafluoromethacrylate.
Caption: Workflow for the analytical characterization of Methyl pentafluoromethacrylate.
Conclusion
The purity and structural integrity of Methyl pentafluoromethacrylate are paramount for its successful application in polymer synthesis. This guide has provided the currently available data for this monomer and outlined the standard analytical techniques for its comprehensive characterization. The detailed experimental protocols for GC-MS, NMR, and FTIR spectroscopy serve as a foundation for researchers to establish robust quality control measures. As the use of this and other fluorinated monomers expands, the development and dissemination of detailed analytical methodologies will be critical for advancing materials science and its applications in the pharmaceutical and biomedical fields.
References
- 1. 685-09-6 | CAS DataBase [m.chemicalbook.com]
- 2. METHYL PENTAFLUOROMETHACRYLATE | 685-09-6 [chemicalbook.com]
- 3. 五氟甲基丙烯酸甲酯 CAS#: 685-09-6 [m.chemicalbook.com]
- 4. 685-09-6(2-Propenoic acid,3,3-difluoro-2-(trifluoromethyl)-, methyl ester) | Kuujia.com [ar.kuujia.com]
- 5. 685-09-6|五氟甲基丙烯酸甲酯|Methyl perfluoromethacrylate 96%|MFCD00153210-范德生物科技公司 [bio-fount.com]
- 6. 685-09-6 | CAS数据库 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. METHYL PENTAFLUOROMETHACRYLATE | 685-09-6 [amp.chemicalbook.com]
- 9. Shaanxi Dideu Medichem Co. Ltd Product Catalog_Page 35_Chemicalbook [m.chemicalbook.com]
In-Depth Technical Guide: Health and Safety Information for Methyl Pentafluoromethacrylate
Disclaimer: This guide provides a summary of available health and safety information for Methyl pentafluoromethacrylate (CAS No. 685-09-6). It is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly accessible data, which is limited. Users should always consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
Methyl pentafluoromethacrylate is a fluorinated derivative of methyl methacrylate. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | Methyl pentafluoromethacrylate |
| CAS Number | 685-09-6 |
| Molecular Formula | C₅H₃F₅O₂ |
| Molecular Weight | 190.07 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 94 °C |
| Density | 1.4898 g/mL (estimated) |
Hazard Identification and Classification
Methyl pentafluoromethacrylate is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[1]
Table 2.1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Table 2.2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container in accordance with local regulations. |
Experimental Protocols for Hazard Assessment
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small gauze patch.
-
The patch is applied to the prepared skin site and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the dressing and any residual test substance are removed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: Skin reactions are scored based on a standardized scale. The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the observed skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To assess the potential of a substance to cause serious eye damage or irritation.
-
Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Procedure:
-
A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
-
Data Analysis: The severity of eye reactions is scored using a standardized system. The classification of the substance's eye irritation potential is based on the persistence and severity of the observed lesions.
Handling, Storage, and Emergency Procedures
Safe Handling and Personal Protective Equipment (PPE)
-
Work with Methyl pentafluoromethacrylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes by wearing appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, well-ventilated place away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed.
-
It is often supplied with a polymerization inhibitor. Store according to the manufacturer's recommendations to maintain stability.[4]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
In case of a spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Visualized Workflows
The following diagrams illustrate standard workflows for handling hazardous chemicals and for experimental safety assessment.
Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of Methyl Pentafluoromethacrylate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity indices (PDIs), and complex architectures.[1] This control makes it particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications.
The RAFT polymerization of fluorinated methacrylates, such as methyl pentafluoromethacrylate, yields polymers with unique properties conferred by the fluorine atoms, including hydrophobicity, thermal stability, and chemical resistance.[2][3] Poly(pentafluorophenyl methacrylate) (PPFMA), a closely related polymer, is widely used as a precursor for functional polymers through post-polymerization modification. The pentafluorophenyl ester group is highly reactive towards nucleophiles like primary amines, allowing for the straightforward introduction of a wide range of functional moieties. This makes polymers derived from methyl pentafluoromethacrylate attractive for creating libraries of functional materials for screening in drug development and other biological applications.
Key considerations for the successful RAFT polymerization of methyl pentafluoromethacrylate include the appropriate choice of the Chain Transfer Agent (CTA), initiator, solvent, and reaction temperature. For methacrylates, dithiobenzoates and trithiocarbonates are commonly effective CTAs. The initiator, typically a thermal initiator like azobisisobutyronitrile (AIBN), should be chosen to have a suitable decomposition rate at the desired reaction temperature. The reaction is typically carried out in an inert solvent, such as dioxane or toluene, under an inert atmosphere to prevent side reactions with oxygen.
The kinetics of the polymerization can be monitored by techniques such as ¹⁹F NMR to track monomer conversion and Gel Permeation Chromatography (GPC) to determine the evolution of molecular weight and PDI. A linear increase in molecular weight with conversion and a low, narrow PDI are indicative of a controlled polymerization process.
Experimental Workflow
Caption: Experimental workflow for the RAFT polymerization of methyl pentafluoromethacrylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the RAFT polymerization of pentafluorophenyl methacrylate (PFMA) and is expected to be directly applicable to methyl pentafluoromethacrylate due to their structural similarity.
Materials:
-
Methyl pentafluoromethacrylate (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA) or similar dithiobenzoate
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Schlenk line with vacuum and inert gas (N₂ or Ar)
-
Oil bath with temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the methyl pentafluoromethacrylate monomer, the CTA, and the AIBN in anhydrous dioxane. The specific ratios will depend on the desired molecular weight and are provided in the table below.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C) and stir.
-
Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points using a degassed syringe. Monomer conversion can be determined by ¹H or ¹⁹F NMR spectroscopy, and molecular weight and PDI can be analyzed by GPC.
-
Quenching the Reaction: Once the desired monomer conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration or centrifugation.
-
Drying: The purified polymer is dried under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
Characterization: The final polymer is characterized by GPC to determine its molecular weight (Mn) and PDI, and by NMR spectroscopy to confirm its structure.
Data Presentation: Representative Polymerization Conditions
The following table summarizes typical experimental conditions and results for the RAFT polymerization of pentafluorophenyl methacrylate (PFMA), which can be used as a starting point for the polymerization of methyl pentafluoromethacrylate.
| [Monomer]:[CTA]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Reference |
| 50:1:0.1 | 90 | 6 | 78 | 10,000 | 9,800 | 1.12 | |
| 100:1:0.1 | 90 | 12 | 85 | 21,500 | 20,400 | 1.15 | |
| 200:1:0.1 | 90 | 24 | 92 | 46,000 | 44,200 | 1.18 | |
| 200:1:0.1 | 75 | 24 | - | - | - | <1.2 |
Note: Mn (Theoretical) = (([Monomer]/[CTA]) * Monomer MW * Conversion) + CTA MW. The experimental conditions for methyl pentafluoromethacrylate may require minor optimization.
References
- 1. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Free Radical Polymerization of Methyl Pentafluoromethacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of Methyl pentafluoromethacrylate (MPFMA), a fluorinated monomer that yields polymers with unique properties suitable for a variety of high-performance applications, including in the biomedical field. The resulting polymer, poly(methyl pentafluoromethacrylate) (PMPFMA), exhibits enhanced thermal stability, chemical resistance, and low surface energy, making it a material of interest for drug delivery systems, medical devices, and advanced coatings.
Overview of Free Radical Polymerization of MPFMA
Free radical polymerization is a common and versatile method for synthesizing a wide range of polymers. The process involves three main stages: initiation, propagation, and termination. For MPFMA, thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to generate free radicals, which then react with the monomer to initiate the polymerization chain reaction.
The polymerization can be carried out using various techniques, including bulk, solution, and emulsion polymerization. The choice of method depends on the desired polymer characteristics, such as molecular weight and polydispersity, as well as the intended application.
Experimental Protocols
The following protocols are generalized procedures for the free radical polymerization of MPFMA. Researchers should optimize the reaction conditions based on their specific requirements and available resources.
Materials and Equipment
Materials:
-
Methyl pentafluoromethacrylate (MPFMA) monomer (purified)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Anhydrous solvent (e.g., toluene, benzene, ethyl acetate, or 1,4-dioxane)
-
Precipitating solvent (e.g., methanol, hexane)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or reaction vessel with a magnetic stirrer and condenser
-
Heating mantle or oil bath with temperature controller
-
Vacuum line and inert gas supply
-
Glassware for purification and precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Protocol 1: Solution Polymerization of MPFMA
This protocol describes a typical solution polymerization of MPFMA using AIBN as the initiator.
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of MPFMA monomer and AIBN in an anhydrous solvent. The monomer concentration and the monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Under an inert atmosphere (nitrogen or argon), heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir for a specified period (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as NMR spectroscopy or gas chromatography.
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and terminate the polymerization by exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the precipitating solvent to remove unreacted monomer and initiator residues, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of MPFMA
Bulk polymerization is carried out in the absence of a solvent, which can lead to a purer polymer but requires careful temperature control due to the exothermic nature of the reaction.
Procedure:
-
Initiator Dissolution: Dissolve the initiator (AIBN or BPO) in the MPFMA monomer in a reaction vessel.
-
Degassing: Degas the mixture using freeze-pump-thaw cycles.
-
Polymerization: Heat the mixture under an inert atmosphere to the desired temperature. The polymerization will proceed, and the viscosity of the mixture will increase significantly. Careful control of the temperature is crucial to prevent autoacceleration (the Trommsdorff effect).
-
Isolation: Once the desired conversion is reached, or the reaction becomes too viscous to stir, cool the vessel. The solid polymer can be dissolved in a suitable solvent (e.g., acetone or ethyl acetate) and then precipitated and purified as described in the solution polymerization protocol.
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer characteristics for the free radical polymerization of methacrylates. Note that specific data for the conventional free radical homopolymerization of MPFMA is not extensively reported in the public literature; therefore, the data presented here is based on analogous fluorinated methacrylates and methyl methacrylate (MMA). Researchers should perform their own characterization to determine the properties of their synthesized PMPFMA.
Table 1: Typical Reaction Conditions for Free Radical Polymerization of Methacrylates
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer | Methyl pentafluoromethacrylate (MPFMA) | Methyl pentafluoromethacrylate (MPFMA) |
| Initiator | AIBN or BPO | AIBN or BPO |
| [Monomer]:[Initiator] | 50:1 to 500:1 | 100:1 to 1000:1 |
| Solvent | Toluene, Benzene, Ethyl Acetate, 1,4-Dioxane | None |
| Temperature (°C) | 60-80 (for AIBN), 70-95 (for BPO) | 50-70 |
| Reaction Time (h) | 4 - 24 | 2 - 12 |
Table 2: Expected Polymer Characteristics (Based on Analogs)
| Property | Expected Range | Characterization Technique |
| Monomer Conversion (%) | 50 - 95 | NMR, GC, Gravimetry |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 200,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg, °C) | > 100 | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, °C) | > 250 | Thermogravimetric Analysis (TGA) |
Visualizations
Workflow for Free Radical Polymerization
Caption: Experimental workflow for free radical polymerization.
Signaling Pathway of Free Radical Polymerization
Caption: Key steps in free radical polymerization.
Applications in Research and Drug Development
Poly(methyl pentafluoromethacrylate) and other fluorinated polymethacrylates are promising materials for biomedical applications due to their unique properties.[1][2]
-
Drug Delivery: The hydrophobic and lipophobic nature of PMPFMA can be utilized for the controlled release of hydrophobic drugs.[1] It can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, potentially improving their stability and bioavailability. The polymer's surface properties can also be modified to achieve targeted drug delivery.
-
Medical Devices and Coatings: PMPFMA's low surface energy and chemical inertness make it an excellent candidate for coatings on medical devices and implants.[3][4] Such coatings can reduce protein adsorption and biofilm formation, thereby improving biocompatibility and reducing the risk of infections.[3]
-
Tissue Engineering: Fluorinated polymers are being explored as scaffold materials in tissue engineering. Their mechanical properties and biocompatibility can provide a suitable environment for cell growth and tissue regeneration.[5]
-
Smart Materials: The responsiveness of some fluorinated polymers to external stimuli like temperature and pH makes them suitable for the development of "smart" drug delivery systems that release their payload in a controlled manner at the target site.[1]
Characterization of PMPFMA
The synthesized PMPFMA should be thoroughly characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR): To confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's amorphous or crystalline nature.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature (Td).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.
Safety Precautions
-
Methyl pentafluoromethacrylate is a volatile and potentially toxic monomer. All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The polymerization reaction can be exothermic. Take necessary precautions to control the temperature, especially in bulk polymerization.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
By following these protocols and considering the provided data, researchers can successfully synthesize and characterize poly(methyl pentafluoromethacrylate) for a variety of innovative applications in drug development and materials science.
References
Application Notes and Protocols: Copolymerization of Methyl Pentafluoromethacrylate (MPFMA) with Methyl Methacrylate (MMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of Methyl pentafluoromethacrylate (MPFMA) and Methyl Methacrylate (MMA). This document includes detailed experimental protocols for the synthesis and characterization of poly(MPFMA-co-MMA) copolymers, a summary of their key properties, and a discussion of their potential applications, particularly in the field of drug development.
Introduction
The copolymerization of fluorinated monomers with conventional acrylic monomers offers a versatile platform for the synthesis of materials with tailored properties. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and optical clarity, while also reducing its surface energy and refractive index.[1][2][3] Copolymers of Methyl Methacrylate (MMA), a widely used amorphous thermoplastic, with fluorinated methacrylates are of particular interest for applications requiring a combination of these properties.[1]
This document focuses on the copolymerization of Methyl pentafluoromethacrylate (MPFMA) with MMA. While specific data for this exact copolymer system is limited in publicly available literature, this note compiles and adapts protocols and data from closely related fluorinated methacrylate and MMA copolymer systems to provide a detailed guide for researchers. The resulting poly(MPFMA-co-MMA) copolymers are expected to exhibit a unique combination of properties, making them promising candidates for advanced applications, including as materials for drug delivery systems where biocompatibility, controlled release, and processability are crucial.[4][5]
Data Presentation
The following tables summarize the expected trend in properties of poly(MPFMA-co-MMA) copolymers based on data from analogous fluorinated methacrylate-MMA systems. The exact values will vary depending on the specific experimental conditions.
Table 1: Monomer Reactivity Ratios and Their Implication on Copolymer Composition
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Predominant Copolymer Structure |
| Fluorinated Methacrylate (analogue for MPFMA) | Methyl Methacrylate (MMA) | < 1 | > 1 | ~1 | Random with tendency towards ideal copolymerization |
| Methyl Methacrylate (MMA) | Styrene | 0.45 | 0.38 | 0.171 | Random |
Note: Reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. When r1 and r2 are close to 1, a random copolymer is formed. If r1 > 1 and r2 < 1, the copolymer will be enriched in M1. The data for fluorinated methacrylate is generalized from various sources.[6][7]
Table 2: Thermal Properties of Poly(Fluorinated Methacrylate-co-MMA) Copolymers
| Mol% MPFMA (estimated) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 0 (Pure PMMA) | ~105 - 125 | ~250 - 300 |
| 25 | 115 - 135 | 270 - 320 |
| 50 | 125 - 145 | 290 - 340 |
| 75 | 135 - 155 | 310 - 360 |
| 100 (Pure PMPFMA) | > 150 | > 350 |
Note: The glass transition temperature (Tg) is expected to increase with increasing MPFMA content due to the bulky and polar nature of the pentafluorophenyl group. Thermal stability is also expected to be enhanced. Data is extrapolated from analogous systems.[8][9][10][11][12]
Table 3: Optical Properties of Poly(Fluorinated Methacrylate-co-MMA) Copolymers
| Mol% MPFMA (estimated) | Refractive Index (at 589 nm) |
| 0 (Pure PMMA) | ~1.49 |
| 25 | ~1.48 |
| 50 | ~1.47 |
| 75 | ~1.46 |
| 100 (Pure PMPFMA) | < 1.45 |
Note: The refractive index is expected to decrease with increasing fluorine content. Data is based on general trends for fluorinated polymers.[13][14][15][16]
Experimental Protocols
Protocol 1: Synthesis of poly(MPFMA-co-MMA) by Free-Radical Solution Polymerization
This protocol describes a general method for the synthesis of poly(MPFMA-co-MMA) copolymers with varying monomer compositions.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA) (synthesis may be required if not commercially available)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene (or other suitable solvent like ethyl acetate or dioxane)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Beakers and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation:
-
To remove the inhibitor, pass MMA through a column of basic alumina.
-
Prepare stock solutions of MPFMA and MMA in anhydrous toluene.
-
Prepare a stock solution of AIBN in anhydrous toluene.
-
-
Reaction Setup:
-
Assemble the reaction flask with a reflux condenser and a magnetic stir bar.
-
Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Polymerization:
-
To the reaction flask, add the desired volumes of the MPFMA and MMA stock solutions via syringe to achieve the target monomer feed ratio.
-
Add the appropriate volume of the AIBN stock solution (typically 1 mol% with respect to the total monomer concentration).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). To obtain low conversion samples for reactivity ratio determination, the reaction time should be kept short (e.g., 1-2 hours) to ensure monomer concentrations do not change significantly.
-
-
Isolation and Purification:
-
Stop the reaction by cooling the flask in an ice bath.
-
Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone or THF) and re-precipitate in methanol to remove unreacted monomers and initiator residues. Repeat this step two more times.
-
Dry the purified copolymer in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Characterization of poly(MPFMA-co-MMA) Copolymers
1. Copolymer Composition (¹H NMR Spectroscopy):
-
Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Record the ¹H NMR spectrum.
-
Determine the molar ratio of MPFMA to MMA units in the copolymer by integrating the characteristic proton signals. For MMA, the methoxy protons (-OCH₃) typically appear around 3.6 ppm. The signals for MPFMA protons will be in the aliphatic region, and their integration relative to the MMA methoxy protons will allow for the calculation of the copolymer composition.
2. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):
-
Dissolve the copolymer in a suitable GPC eluent (e.g., THF).
-
Analyze the sample using a GPC system calibrated with polystyrene or PMMA standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
3. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC:
-
Accurately weigh a small amount of the copolymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transition temperature (Tg).
-
Cool the sample at the same rate and then reheat.
-
Determine the Tg from the second heating scan as the midpoint of the transition in the heat flow curve.
-
-
TGA:
-
Accurately weigh a sample of the copolymer (5-10 mg) into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Determine the onset of decomposition and the temperature at 5% weight loss.
-
4. Optical Properties (Refractive Index Measurement):
-
Prepare a thin film of the copolymer by spin-coating or solution casting onto a clean silicon wafer or glass slide.
-
Measure the refractive index of the film using an ellipsometer or an Abbe refractometer at a specific wavelength (e.g., 589 nm).
Mandatory Visualization
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between monomer feed and copolymer properties.
Applications in Drug Development
Copolymers of MMA and fluorinated methacrylates hold significant promise for applications in drug development due to their unique combination of properties.
-
Controlled Drug Release: The hydrophobic nature of the fluorinated segments can be utilized to encapsulate and control the release of hydrophobic drugs. By adjusting the ratio of MPFMA to MMA, the hydrophobicity of the copolymer can be tuned, thereby modulating the drug release kinetics.[4]
-
Biocompatible Coatings: PMMA is a well-established biocompatible material used in various medical devices.[17] The incorporation of fluorine can enhance the biostability and reduce the surface fouling of these devices, making poly(MPFMA-co-MMA) a candidate for biocompatible coatings on implants and surgical tools.
-
Drug-Eluting Stents and Implants: The processability of these copolymers allows for their use in fabricating drug-eluting medical devices. The copolymer matrix can be loaded with therapeutic agents that are slowly released at the site of implantation, providing localized and sustained drug delivery.
-
Nanoparticles for Drug Delivery: Emulsion or suspension polymerization techniques can be employed to synthesize poly(MPFMA-co-MMA) nanoparticles. These nanoparticles can serve as carriers for targeted drug delivery, with the fluorine content potentially influencing their interaction with biological membranes and circulation time.[5]
Further research is required to fully elucidate the potential of poly(MPFMA-co-MMA) copolymers in specific drug delivery systems. Key areas for future investigation include in-depth biocompatibility studies, optimization of drug loading and release profiles for various therapeutic agents, and the development of scalable and reproducible synthesis methods for clinical applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 4. Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Tuning the Glass Transition Temperature of a Core-Forming Block during Polymerization-Induced Self-Assembly: Statistical Copolymerization of Lauryl Methacrylate with Methyl Methacrylate Provides Access to Spheres, Worms, and Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. refractiveindex.info [refractiveindex.info]
- 15. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 16. refractiveindex.info [refractiveindex.info]
- 17. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Block Copolymers Using Methyl Pentafluoromethacrylate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers have garnered significant interest in the field of biomedical and pharmaceutical sciences due to their unique properties, including hydrophobicity, chemical inertness, and thermal stability. Methyl pentafluoromethacrylate (MPFMA) is a valuable monomer for the synthesis of well-defined fluorinated polymers. Block copolymers containing a poly(methyl pentafluoromethacrylate) (PMPFMA) segment can self-assemble into various nanostructures, making them promising candidates for advanced drug delivery systems. The controlled synthesis of these block copolymers is crucial for tailoring their properties for specific therapeutic applications.
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using Methyl Pentafluoromethacrylate. The primary methods covered are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which are robust techniques for synthesizing polymers with controlled molecular weights and low polydispersity.
Note: Detailed experimental data for the synthesis of block copolymers using Methyl Pentafluoromethacrylate (MPFMA) is limited in the available literature. Therefore, this document will utilize data and protocols for a closely related and well-studied analog, Pentafluorophenyl Methacrylate (PFPMA), as a representative model system. The reactivity of MPFMA is expected to be very similar to that of PFPMA, making these protocols a valuable starting point for the synthesis of MPFMA-based block copolymers.
Key Polymerization Techniques
Controlled/"living" radical polymerization techniques are essential for the synthesis of well-defined block copolymers. These methods allow for the sequential addition of different monomers to create distinct blocks with controlled lengths.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process.[1] The choice of CTA is crucial and depends on the monomer being polymerized.[2]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for controlled radical polymerization that utilizes a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3] This method provides excellent control over the polymer architecture, including the synthesis of block copolymers.[3][4]
Data Presentation: Synthesis of PFPMA-Containing Block Copolymers
The following tables summarize quantitative data from the literature for the synthesis of block copolymers using pentafluorophenyl methacrylate (PFPMA) via RAFT and ATRP. This data serves as a guide for the expected outcomes when synthesizing analogous block copolymers with MPFMA.
Table 1: RAFT Polymerization of PFPMA-based Block Copolymers
| First Block | Second Block | CTA | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(pentafluorophenyl methacrylate) | Poly(methyl methacrylate) | Cumyl dithiobenzoate | AIBN | Dioxane | 90 | - | up to 17,000 | < 1.2 | [5] |
| Poly(pentafluorophenyl methacrylate) | Poly(N-acryloylmorpholine) | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid | AIBN | Dioxane | 90 | - | - | < 1.2 | [5] |
| Poly(pentafluorophenyl methacrylate) | Poly(N,N-diethylacrylamide) | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid | AIBN | Dioxane | 90 | - | - | < 1.2 | [5] |
Mn = Number-average molecular weight; Đ = Polydispersity Index (Mw/Mn); CTA = Chain Transfer Agent; AIBN = 2,2'-Azobisisobutyronitrile.
Table 2: ATRP of Methacrylate-based Block Copolymers (as a reference for MPFMA)
| First Block | Second Block | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(methyl methacrylate) | Poly(butyl acrylate) | p-toluenesulfonyl chloride | CuBr/dNbpy | Diphenyl ether | 110 | 19,000 | 1.15 | [4] |
| Poly(methyl methacrylate) | Poly(methyl acrylate) | p-toluenesulfonyl chloride | CuBr/dNbpy | Diphenyl ether | 110 | 20,500 | 1.15 | [4] |
dNbpy = 4,4'-di-(5-nonyl)-2,2'-bipyridine.
Experimental Protocols
Protocol 1: Synthesis of a PMPFMA-b-PMMA Diblock Copolymer via RAFT Polymerization
This protocol describes a two-step synthesis of a diblock copolymer where the first block is poly(methyl pentafluoromethacrylate) and the second block is poly(methyl methacrylate).
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADK) as RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
Step 1: Synthesis of PMPFMA Macro-CTA
-
In a Schlenk flask, dissolve MPFMA (e.g., 5.0 g, 20.5 mmol), CPADK (e.g., 0.115 g, 0.41 mmol), and AIBN (e.g., 0.013 g, 0.082 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [MPFMA]:[CPADK]:[AIBN] would be 50:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-24 hours, monitor conversion by ¹H NMR or GC).
-
Quench the polymerization by exposing the mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Filter and dry the resulting PMPFMA macro-CTA under vacuum at room temperature.
-
Characterize the PMPFMA macro-CTA for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Step 2: Chain Extension with MMA to form PMPFMA-b-PMMA
-
In a Schlenk flask, dissolve the PMPFMA macro-CTA (e.g., 2.0 g), MMA (e.g., 2.0 g, 20 mmol), and AIBN (e.g., a small amount to maintain radical flux) in anhydrous 1,4-dioxane (10 mL).
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-48 hours).
-
Terminate the polymerization and precipitate the block copolymer in cold methanol as described in Step 1.
-
Filter and dry the PMPFMA-b-PMMA diblock copolymer under vacuum.
-
Characterize the final block copolymer using GPC to confirm the increase in molecular weight and retention of a low Đ. Further characterization can be performed using ¹H NMR and ¹⁹F NMR spectroscopy.
Protocol 2: Synthesis of a PMPFMA-b-PtBA Diblock Copolymer via ATRP
This protocol outlines the synthesis of a diblock copolymer of poly(methyl pentafluoromethacrylate) and poly(tert-butyl acrylate) (PtBA). The PtBA block can be subsequently hydrolyzed to yield a pH-responsive poly(acrylic acid) block.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole, anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
Step 1: Synthesis of PMPFMA Macroinitiator
-
To a Schlenk flask, add CuBr (e.g., 0.029 g, 0.2 mmol). Seal the flask and deoxygenate by purging with argon.
-
In a separate flask, dissolve MPFMA (e.g., 5.0 g, 20.5 mmol) and EBiB (e.g., 0.039 g, 0.2 mmol) in anhydrous anisole (5 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Add PMDETA (e.g., 0.035 g, 0.2 mmol) to the monomer/initiator solution via a syringe.
-
Transfer the solution to the Schlenk flask containing CuBr using a cannula.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
After the desired time (e.g., 4-12 hours, monitor conversion), quench the reaction by opening the flask to air and adding a small amount of THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the PMPFMA macroinitiator in cold methanol, filter, and dry under vacuum.
-
Characterize the macroinitiator by GPC.
Step 2: Chain Extension with tBA to form PMPFMA-b-PtBA
-
In a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol). Seal and deoxygenate.
-
In another flask, dissolve the PMPFMA macroinitiator (e.g., 2.0 g), tBA (e.g., 2.56 g, 20 mmol) in anhydrous anisole (10 mL). Deoxygenate with argon.
-
Add PMDETA (e.g., 0.017 g, 0.1 mmol) to the solution.
-
Transfer the solution to the flask with CuBr.
-
Place the flask in a preheated oil bath at 60 °C and stir for the desired time (e.g., 8-24 hours).
-
Work up the reaction as described in Step 1 to isolate the PMPFMA-b-PtBA diblock copolymer.
-
Characterize the final product by GPC, ¹H NMR, and ¹⁹F NMR.
Mandatory Visualizations
Caption: Workflow for the synthesis of a diblock copolymer using RAFT polymerization.
Caption: The core activation-deactivation equilibrium in ATRP.
Applications in Drug Development
Block copolymers synthesized from MPFMA are expected to have significant potential in drug delivery.[6] The hydrophobic and lipophobic nature of the PMPFMA block can be exploited to create core-shell micellar structures in aqueous solutions, which can encapsulate hydrophobic drugs.[6] The other block can be tailored to be hydrophilic and biocompatible, providing stability in biological fluids and enabling targeted delivery.
Potential applications include:
-
Nanocarriers for hydrophobic drugs: The fluorinated core of the micelles can serve as a reservoir for poorly water-soluble drugs, improving their bioavailability.
-
Controlled release systems: By tuning the composition and length of the blocks, the drug release kinetics can be controlled.
-
Targeted drug delivery: The hydrophilic corona of the micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[6]
-
Imaging agents: The fluorine atoms in the PMPFMA block can be utilized for ¹⁹F Magnetic Resonance Imaging (MRI), enabling the tracking of the drug delivery vehicle in vivo.
References
Application Notes and Protocols: Post-Polymerization Modification of Poly(methyl pentafluoromethacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-polymerization modification of poly(methyl pentafluoromethacrylate) (PFMA) and related polymers. The inherent reactivity of the pentafluorophenyl group allows for versatile and efficient modification with various nucleophiles, making these polymers excellent platforms for the development of functional materials for drug delivery, sensing, and smart coatings.
Introduction
Poly(pentafluorophenyl methacrylate) (PPFMA) and its analogues are highly versatile precursor polymers. The electron-withdrawing nature of the fluorine atoms activates the phenyl ring for nucleophilic aromatic substitution (SNAr), primarily at the para-position. Additionally, the pentafluorophenyl ester group itself is an active ester that can readily undergo aminolysis. These reactive handles allow for the introduction of a wide array of functional moieties onto the polymer backbone under mild conditions, often with high efficiency and selectivity.
This document outlines the key post-polymerization modification strategies for PPFMA and related polymers, focusing on reactions with thiols and amines. Detailed experimental protocols and quantitative data are provided to enable researchers to implement these modifications in their own laboratories.
Key Modification Reactions
The two primary strategies for the post-polymerization modification of polymers containing pentafluorophenyl groups are:
-
Thiol-para-fluoro Substitution: This reaction involves the selective substitution of the fluorine atom at the para-position of the pentafluorophenyl ring with a thiol. This "thia-Michael-type" reaction is highly efficient and proceeds rapidly under basic conditions at room temperature.[1]
-
Aminolysis of the Ester Group: The pentafluorophenyl ester is a highly reactive active ester that readily reacts with primary and secondary amines to form stable amide bonds.[2][3][4][5] This reaction is a cornerstone for creating libraries of functional polymethacrylamides.[4][5]
-
Amine-para-fluoro Substitution: Similar to thiols, aliphatic amines can also displace the para-fluorine atom. However, this reaction often requires elevated temperatures to achieve complete conversion.[1] For primary amines, there is a possibility of a secondary reaction where the newly formed secondary amine can react with another pentafluorophenyl group.[1]
Data Presentation
The following tables summarize the quantitative data for the key modification reactions described in the literature.
Table 1: Thiol-para-fluoro Substitution on Pentafluorophenyl-Containing Polymers
| Nucleophile (Thiol) | Polymer Backbone | Base | Temperature (°C) | Time | Conversion (%) | Reference |
| Various Alkanethiols | Poly(pentafluorobenzyl methacrylate) | Triethylamine or DBU | 25-45 | < 1 hour | Quantitative | [1] |
| Thiolated Glucose | Poly(N-functional (meth)acryloyloxy-2-(pentafluorophenyl)acetamide) | Triethylamine or DBU | 25-45 | < 3-80 min | Quantitative | [6] |
| Mercaptopropionic acid | Poly(N-functional (meth)acryloyloxy-2-(pentafluorophenyl)acetamide) | Triethylamine or DBU | 25-45 | < 3-80 min | Quantitative | [6] |
| L-cysteine | Poly(N-functional (meth)acryloyloxy-2-(pentafluorophenyl)acetamide) | Triethylamine or DBU | 25-45 | < 3-80 min | Quantitative | [6] |
| Captopril | Poly(N-functional (meth)acryloyloxy-2-(pentafluorophenyl)acetamide) | Triethylamine or DBU | 25-45 | < 3-80 min | Quantitative | [6] |
| 1-Octanethiol | Poly(pentafluorophenyl) derivative | Triethylamine | 45 | 24.5 hours | 28 | [7] |
| 1-Octanethiol | Poly(pentafluorophenyl) derivative | DBU | Not Specified | Not Specified | >95 | [7] |
| Isopropanethiol | Poly(tert-butyl-MA-PFP) | Not Specified | Room Temp | 35 min | Quantitative | [7] |
| tert-Butanethiol (1 equiv) | Poly(tert-butyl-MA-PFP) | Not Specified | Room Temp | 35 min | ~95 | [7] |
| tert-Butanethiol (1.1 equiv) | Poly(tert-butyl-MA-PFP) | Not Specified | Room Temp | 45 min | Quantitative | [7] |
Table 2: Amine Modification of Pentafluorophenyl-Containing Polymers
| Nucleophile (Amine) | Polymer Backbone | Temperature (°C) | Time | Conversion (%) | Reference |
| Aliphatic Amines | Poly(pentafluorobenzyl methacrylate) | 50-60 | Overnight | Complete | [1] |
| 1-Amino-2-propanol | Poly(pentafluorophenyl methacrylate) | 50 | 20 hours | Quantitative | [8][9] |
| Various Primary Amines | Poly(pentafluorophenyl methacrylate) | Not Specified | Not Specified | Good to Excellent | [4][5] |
| N,N-diethylethylenediamine | Poly(methyl methacrylate) | Not Specified | Not Specified | Quantitative | [10] |
| Aliphatic Primary & Secondary Amines | Poly(pentafluorophenyl acrylate) & Poly(pentafluorophenyl methacrylate) | Not Specified | Not Specified | Satisfactory | [2] |
| Aromatic Amines | Poly(pentafluorophenyl acrylate) & Poly(pentafluorophenyl methacrylate) | Not Specified | Not Specified | Low | [2] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-para-fluoro Substitution
This protocol is a general guideline for the reaction of a thiol with a pentafluorophenyl-containing polymer.
Materials:
-
Pentafluorophenyl-containing polymer (e.g., poly(pentafluorobenzyl methacrylate))
-
Thiol of interest (1.0-1.1 equivalents per pentafluorophenyl group)
-
Base (e.g., Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Dissolve the pentafluorophenyl-containing polymer in the anhydrous solvent under an inert atmosphere.
-
Add the thiol to the polymer solution.
-
Add the base to the reaction mixture. The choice of base can influence the reaction rate, with DBU generally being stronger and leading to faster reactions than TEA.[6]
-
Stir the reaction mixture at the desired temperature (typically room temperature to 45 °C).
-
Monitor the reaction progress using 19F NMR spectroscopy by observing the disappearance of the signal corresponding to the para-fluorine.
-
Once the reaction is complete, precipitate the modified polymer by adding the reaction mixture dropwise to a cold, non-polar solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with the precipitation solvent to remove any unreacted reagents.
-
Dry the purified polymer under vacuum.
-
Characterize the final product using 1H NMR, 19F NMR, and Size Exclusion Chromatography (SEC) to confirm the modification and check for any changes in molecular weight distribution.
Protocol 2: General Procedure for Aminolysis of Poly(pentafluorophenyl methacrylate)
This protocol describes the modification of PPFMA with a primary amine.
Materials:
-
Poly(pentafluorophenyl methacrylate) (PPFMA)
-
Primary amine of interest (e.g., 1-amino-2-propanol, 2 equivalents per ester group)[8][9]
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Precipitation solvent (e.g., cold diethyl ether)
-
Dialysis membrane (if applicable for purification of water-soluble polymers)
Procedure:
-
Dissolve the PPFMA in anhydrous DMF under an inert atmosphere.
-
Add the primary amine and, if used, the base to the polymer solution.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (e.g., 20 hours).[8][9]
-
Monitor the reaction progress by 1H NMR (disappearance of the pentafluorophenyl proton signals) or FTIR (disappearance of the active ester carbonyl stretch and appearance of the amide carbonyl stretch).
-
Upon completion, isolate the polymer by precipitation in a suitable non-solvent like cold diethyl ether.
-
For water-soluble polymers, purification can be achieved by dialysis against deionized water followed by lyophilization.[8][9]
-
Dry the purified polymer under vacuum.
-
Characterize the final product by 1H NMR, FTIR, and SEC.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
References
- 1. [PDF] Para-Fluoro Postpolymerization Chemistry of Poly(pentafluorobenzyl methacrylate): Modification with Amines, Thiols, and Carbonylthiolates | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Converting Poly(Methyl Methacrylate) into a Triple‐Responsive Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Pentafluoromethacrylate for Low Refractive Index Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of methyl pentafluoromethacrylate (MPFMA) in the synthesis of low refractive index polymers. Fluorinated polymers are of significant interest in advanced materials science and drug delivery due to their unique optical properties, thermal stability, and biocompatibility. Poly(methyl pentafluoromethacrylate) (PMPFMA) is an attractive candidate for applications requiring optical clarity and a low refractive index, such as in optical waveguides, anti-reflective coatings, and specialized drug delivery systems. These protocols offer a foundational guide for the synthesis and characterization of PMPFMA, enabling researchers to explore its potential in various applications.
Introduction
Fluorinated polymers exhibit a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy.[1] A key characteristic of these materials is their exceptionally low refractive index, which arises from the low polarizability of the carbon-fluorine bond.[1][2] This makes them ideal for various optical applications where precise control of light is necessary.[3][4] Poly(meth)acrylates containing fluorine moieties combine these advantages with the versatile and well-understood chemistry of acrylate polymers.[1]
Methyl pentafluoromethacrylate (MPFMA) is a promising monomer for the creation of polymers with a low refractive index. Its structure, analogous to methyl methacrylate (MMA), allows for straightforward polymerization using established techniques such as free-radical polymerization. The resulting polymer, PMPFMA, is expected to possess a low refractive index, high optical transparency, and good thermal stability, making it suitable for applications in photonics and advanced drug delivery systems.[3][5]
Applications
The unique properties of low refractive index fluorinated polymers like PMPFMA open up a variety of applications in research and drug development:
-
Optical Waveguides: The low refractive index of PMPFMA makes it an excellent material for the cladding of optical fibers and waveguides, enhancing total internal reflection and minimizing signal loss.[3][6]
-
Anti-Reflective Coatings: Thin films of PMPFMA can be used to create anti-reflective surfaces on optical lenses, displays, and solar cells, improving light transmission and efficiency.[4]
-
Drug Delivery Systems: The biocompatibility and tunable properties of fluorinated polymers are advantageous for creating nanoparticles and implants for controlled drug release. Their optical transparency can also be leveraged for in-situ monitoring of drug delivery.
-
Microfluidics: PMPFMA can be used in the fabrication of microfluidic devices, particularly for applications requiring high optical clarity for microscopy and detection.[7]
-
Ophthalmic Applications: The optical properties and biocompatibility of low refractive index polymers are beneficial for intraocular lenses and other ophthalmic devices.
Experimental Protocols
Note: Specific protocols for methyl pentafluoromethacrylate are not widely documented. The following protocols are adapted from established procedures for the polymerization of structurally similar monomers, namely methyl methacrylate (MMA) and pentafluorophenyl methacrylate (PFPMA). Researchers should consider these as starting points and may need to optimize conditions for MPFMA.
Protocol 1: Free-Radical Solution Polymerization of MPFMA
This protocol describes a standard free-radical polymerization of MPFMA in a solvent.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA) monomer
-
Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of MPFMA monomer in anhydrous 1,4-dioxane. A typical starting concentration is 2 M.
-
Initiator Addition: Add the radical initiator, AIBN. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer; a common starting point is a [Monomer]:[Initiator] ratio of 200:1.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 70-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The reaction time will affect the final monomer conversion and molecular weight.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Logical Workflow for Free-Radical Solution Polymerization:
Caption: Workflow for the free-radical solution polymerization of MPFMA.
Protocol 2: Characterization of Poly(methyl pentafluoromethacrylate) (PMPFMA)
1. Molecular Weight Determination (Size Exclusion Chromatography - SEC/GPC)
-
Instrumentation: Agilent 1260 Infinity system (or equivalent) equipped with a refractive index detector.
-
Columns: PLgel 5 µm Mixed C columns with a guard column.[8]
-
Eluent: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.
-
Temperature: 40 °C.[8]
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for conventional calibration.
-
Sample Preparation: Dissolve a small amount of the dried PMPFMA in THF (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.
2. Thermal Properties (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
-
TGA: To determine thermal stability and decomposition temperature.
-
Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
DSC: To determine the glass transition temperature (Tg).
-
Heat a small sample (5-10 mg) under a nitrogen atmosphere. A typical procedure involves heating from room temperature to a temperature above the expected Tg, cooling, and then reheating at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan. Copolymers of fluorinated methacrylates with MMA have shown glass transition temperatures in the range of 120-150°C.[9]
-
3. Refractive Index Measurement (Spectroscopic Ellipsometry)
-
Sample Preparation: Prepare a thin film of PMPFMA on a silicon wafer by spin-coating a solution of the polymer (e.g., in a fluorinated solvent or a suitable organic solvent) and subsequent annealing above its Tg to remove residual solvent and stress.
-
Measurement: Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface of the thin film over a range of wavelengths.
-
Data Analysis: Model the obtained data to determine the refractive index and thickness of the polymer film. The refractive indices of similar fluorinated methacrylate copolymers are in the range of 1.4350–1.4872 at 532nm.[9]
Experimental Workflow for Polymer Characterization:
Caption: Workflow for the characterization of PMPFMA properties.
Data Presentation
The following tables summarize expected quantitative data for PMPFMA based on values reported for similar fluorinated polymethacrylates.
Table 1: Expected Thermal Properties of PMPFMA
| Property | Expected Value | Method |
| Glass Transition Temperature (Tg) | 120 - 150 °C[9] | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C[9] | TGA |
Table 2: Expected Optical Properties of PMPFMA
| Property | Expected Value | Wavelength | Method |
| Refractive Index (n) | 1.43 - 1.49[6] | 400 nm | Spectroscopic Ellipsometry |
| Refractive Index (n) | 1.4350 - 1.4872[9] | 532 nm | Spectroscopic Ellipsometry |
Conclusion
Methyl pentafluoromethacrylate is a valuable monomer for the development of low refractive index polymers with high optical transparency and thermal stability. The protocols provided herein, adapted from established methods for similar monomers, offer a robust starting point for the synthesis and characterization of PMPFMA. The resulting polymers have significant potential in a range of applications, from advanced optical systems to innovative drug delivery platforms. Further research and optimization of these protocols will undoubtedly expand the utility of PMPFMA-based materials in various scientific and industrial fields.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. specialchem.com [specialchem.com]
- 5. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorinated Methacrylate Coatings in Optical Applications
An important note before proceeding: Comprehensive literature searches did not yield specific data or established applications for "Methyl pentafluoromethacrylate." The information provided below is based on closely related and more commonly documented fluorinated methacrylates, such as those with pentafluoropropyl or heptafluorobutyl side chains. The principles and protocols are representative of this class of materials and have been adapted to provide a detailed guide for researchers.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated methacrylate polymers are a class of materials with significant potential in the development of advanced optical coatings. The incorporation of fluorine atoms into the polymer structure imparts a unique combination of properties, including a low refractive index, high hydrophobicity, and excellent thermal and chemical stability.[1] These characteristics make them ideal candidates for applications such as anti-reflective coatings, hydrophobic and oleophobic surfaces, and cladding materials for optical fibers. This document provides an overview of the applications of a representative fluorinated methacrylate polymer in optical coatings, along with detailed experimental protocols for its synthesis and deposition.
Key Applications and Advantages
-
Anti-Reflective (AR) Coatings: Highly fluorinated polymers are known to have extremely low refractive indices.[1] A material with a low refractive index is a critical component in AR coating stacks. By applying a thin layer of a fluorinated methacrylate polymer, the surface reflection of optical components like lenses and screens can be significantly reduced, thereby increasing light transmission and improving optical performance.
-
Hydrophobic and Easy-to-Clean Surfaces: The low surface energy of fluorinated polymers leads to high water and oil repellency.[1][2] This property is highly desirable for the outer surfaces of optical devices, as it prevents the accumulation of moisture, dirt, and fingerprints, making them easier to clean and maintaining optical clarity. The hydrophobic nature of these coatings is often characterized by a high water contact angle.
-
Optical Fiber Cladding: The low refractive index of fluorinated methacrylate polymers makes them excellent materials for the cladding layer of polymer optical fibers. A lower refractive index in the cladding, relative to the core, is essential for guiding light through total internal reflection.
-
Dielectric Layers: Due to their thermal stability and insulating properties, these polymers can also be used as dielectric layers in various optical and electronic devices.
Quantitative Data Summary
The following table summarizes typical optical and surface properties for a representative poly(pentafluoropropyl acrylate), a close analog to the requested material. For comparison, data for conventional Poly(methyl methacrylate) (PMMA) is also included.
| Property | Poly(pentafluoropropyl acrylate) | Poly(methyl methacrylate) (PMMA) |
| Refractive Index (n) | ~1.385[3] | ~1.491[4] |
| Water Contact Angle | > 100° (Expected) | ~70-80° |
| Surface Energy | Low | Moderate |
| UV-Vis Transmittance | High (>95% in visible spectrum) | High (~92% in visible spectrum)[5] |
| Thermal Stability | High | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Methacrylate Polymer via Free Radical Polymerization
This protocol describes a typical solution polymerization method for synthesizing a fluorinated methacrylate polymer.
Materials:
-
Fluorinated methacrylate monomer (e.g., pentafluoropropyl methacrylate)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the fluorinated methacrylate monomer in the anhydrous solvent. A typical concentration is 10-20% (w/v).
-
Initiator Addition: Add AIBN to the solution. The molar ratio of monomer to initiator is typically in the range of 100:1 to 500:1.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen. Heat the reaction mixture to 60-70°C with constant stirring. The reaction is typically carried out for 6-24 hours.
-
Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Application of an Optical Coating via Spin Coating
This protocol details the application of the synthesized polymer as a thin film onto a substrate.
Materials:
-
Synthesized fluorinated methacrylate polymer
-
A suitable solvent (e.g., a fluorinated solvent or a ketone)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
Syringe and micro-filter (0.2 µm)
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION ) or other suitable cleaning agents
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure good adhesion of the coating. A common method is to sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
For a more rigorous clean, immerse the substrate in Piranha solution for 10-15 minutes (handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
-
Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to the desired concentration (e.g., 1-5 wt%). Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and secure it with the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution)
-
Step 2: 2000-4000 rpm for 30-60 seconds (to achieve the desired thickness)
-
-
-
Baking/Annealing: Carefully remove the coated substrate and place it on a hotplate or in an oven to bake. This step removes the residual solvent and can improve film quality. A typical baking temperature is 80-100°C for 5-15 minutes. The exact conditions will depend on the solvent's boiling point and the polymer's glass transition temperature.
Visualizations
Caption: Experimental workflow for synthesis and coating application.
Caption: Relationship between chemical structure and optical properties.
References
Application Notes and Protocols: Methyl Pentafluoromethacrylate in Dental Composites and Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluoromethacrylate (MPFMA) is a fluorinated methacrylate monomer with potential applications in dental composites and biomaterials. The incorporation of fluorine into the polymer matrix can impart desirable properties such as hydrophobicity, chemical stability, and reduced water sorption. These characteristics are advantageous in the oral environment, where materials are constantly exposed to moisture, temperature fluctuations, and chemical challenges. This document provides detailed application notes and experimental protocols for the evaluation of MPFMA-based dental composites.
Potential Advantages of Incorporating Methyl Pentafluoromethacrylate
The introduction of MPFMA into a dental resin matrix is hypothesized to offer several benefits over conventional methacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). The highly electronegative fluorine atoms in the pentafluorophenyl group create a low surface energy, which can reduce protein adsorption and biofilm formation. Furthermore, the hydrophobicity imparted by the fluorine moieties is expected to decrease water sorption and solubility, potentially leading to improved long-term mechanical stability and color steadfastness of the composite restoration.
Experimental Formulations
The following table outlines hypothetical formulations for an experimental dental composite incorporating MPFMA compared to a conventional composite. These formulations can serve as a starting point for investigations.
| Component | Conventional Composite (wt%) | Experimental MPFMA Composite (wt%) |
| Bis-GMA | 60 | 40 |
| TEGDMA | 40 | 30 |
| Methyl Pentafluoromethacrylate (MPFMA) | 0 | 30 |
| Camphorquinone | 0.5 | 0.5 |
| Ethyl 4-(dimethylamino)benzoate | 0.5 | 0.5 |
| Silanized Barium Glass (1.5 µm) | 75 (of total resin) | 75 (of total resin) |
Characterization Protocols
Mechanical Properties
Objective: To determine the flexural strength and modulus of the cured composite material according to ISO 4049.
Protocol:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the composite material by filling a stainless-steel mold.
-
Cover the mold with Mylar strips and glass slides on both sides and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides using a dental curing light (e.g., LED, >1000 mW/cm²) for 40 seconds per side.
-
Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 1 mm/min.
-
Record the load at fracture and calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = FL³ / 4bh³d
-
Where F is the maximum load, L is the span length, b is the specimen width, h is the specimen thickness, and d is the deflection.
-
Hypothetical Data:
| Property | Conventional Composite | Experimental MPFMA Composite |
| Flexural Strength (MPa) | 120 ± 10 | 110 ± 12 |
| Flexural Modulus (GPa) | 10 ± 1 | 9.5 ± 1 |
Water Sorption and Solubility
Objective: To assess the water sorption and solubility of the composite material based on ISO 4049 standards.
Protocol:
-
Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) using a stainless-steel mold.
-
Light-cure the specimens as described in the flexural strength protocol.
-
Place the specimens in a desiccator containing silica gel at 37°C.
-
Weigh the specimens daily on an analytical balance until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).
-
Return the specimens to the desiccator and recondition until a constant mass (m₃) is reached.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following equations:
-
Wsp = (m₂ - m₃) / V
-
Wsl = (m₁ - m₃) / V
-
Where V is the volume of the specimen.
-
Hypothetical Data:
| Property | Conventional Composite | Experimental MPFMA Composite |
| Water Sorption (µg/mm³) | 35 ± 3 | 20 ± 2 |
| Water Solubility (µg/mm³) | 1.5 ± 0.2 | 0.8 ± 0.1 |
Biocompatibility - Cytotoxicity Assay
Objective: To evaluate the in vitro cytotoxicity of the composite material using an MTT assay on human gingival fibroblasts.
Protocol:
-
Prepare disc-shaped specimens (5 mm diameter x 2 mm thickness) and sterilize them with ethylene oxide.
-
Place the specimens in direct contact with a confluent monolayer of human gingival fibroblasts in a 96-well plate.
-
As a negative control, use cells cultured in medium only. Use a known cytotoxic material as a positive control.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, remove the specimens and add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours to allow for formazan crystal formation.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the negative control.
Hypothetical Data:
| Material | Cell Viability (%) |
| Negative Control | 100 |
| Conventional Composite | 85 ± 5 |
| Experimental MPFMA Composite | 90 ± 4 |
Visualizations
Caption: Experimental workflow for comparative analysis.
Caption: Hypothesized property relationships of MPFMA.
Conclusion
The incorporation of methyl pentafluoromethacrylate into dental composites presents a promising avenue for developing materials with enhanced durability and biocompatibility. The provided protocols offer a standardized framework for the systematic evaluation of these novel biomaterials. The hypothetical data suggests that while there might be a slight decrease in initial mechanical strength, the significant reduction in water sorption and potential for improved biocompatibility could lead to superior long-term clinical performance. Further research is warranted to fully elucidate the structure-property relationships and to optimize the formulation of MPFMA-based dental composites.
Application Notes and Protocols for the Synthesis of Functional Polymers from Pentafluorophenyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing functional polymers using pentafluorophenyl methacrylate (PFMA). The protocols focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined poly(pentafluorophenyl methacrylate) (PPFMA) as a versatile precursor for subsequent functionalization. This platform approach allows for the creation of a diverse library of functional polymers with applications in drug delivery, biomaterials, and nanotechnology.
The pentafluorophenyl (PFP) ester side chains of PPFMA are highly reactive towards nucleophilic substitution, particularly with primary amines. This allows for the straightforward introduction of a wide range of functional groups post-polymerization, a strategy that circumvents challenges associated with direct polymerization of functional monomers.
Core Concepts
-
RAFT Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[1][2]
-
Active Ester Polymer: PPFMA is considered an "active ester" polymer due to the high reactivity of the PFP ester group, making it an excellent scaffold for post-polymerization modification.[3]
-
Post-Polymerization Modification: A powerful method to introduce a variety of functionalities onto a polymer backbone after its initial synthesis.[2][4][5] This is particularly useful for incorporating moieties that might be incompatible with the initial polymerization conditions.
Experimental Overview
The synthesis of functional polymers from PFMA is typically a two-step process:
-
Synthesis of the Precursor Polymer (PPFMA) via RAFT Polymerization: This step involves the controlled polymerization of the PFMA monomer to yield a well-defined polymer with reactive PFP ester side chains.
-
Post-Polymerization Modification: The PPFMA is then reacted with a chosen amine (or other nucleophile) to displace the pentafluorophenyl group and attach the desired functional moiety.
Below are detailed protocols for each of these key steps.
Diagram: Experimental Workflow
Caption: Workflow for synthesizing functional polymers from PFMA.
Experimental Protocols
Protocol 1: Synthesis of Poly(pentafluorophenyl methacrylate) (PPFMA) via RAFT Polymerization
This protocol describes the synthesis of a well-defined PPFMA polymer using 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid as the chain transfer agent (CTA) and 2,2'-azoisobutyronitrile (AIBN) as the initiator.
Materials:
-
Pentafluorophenyl methacrylate (PFMA) monomer
-
4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTA)
-
2,2'-azoisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (anhydrous)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line or nitrogen/argon source
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve PFMA monomer, CTA, and AIBN in anhydrous 1,4-dioxane. The specific amounts will depend on the desired molecular weight and monomer concentration (see Table 1 for examples).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Collect the polymer by filtration.
-
Washing and Drying: Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into cold methanol. Wash the final product with diethyl ether and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting PPFMA for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Table 1: Example Reaction Conditions for RAFT Polymerization of PFMA
| Parameter | Value | Reference |
| Monomer (PFMA) Concentration | 2 M in dioxane | [6] |
| [CTA]:[AIBN] Ratio | 8:1 to 10:1 | [1][6] |
| Reaction Temperature | 65-75 °C | [6] |
| Reaction Time | Up to 42 hours | [6] |
| Resulting Mn | Up to 17,000 g/mol | [1] |
| Resulting PDI | < 1.2 | [1] |
Protocol 2: Post-Polymerization Modification of PPFMA with Primary Amines
This protocol outlines the general procedure for functionalizing the precursor PPFMA with a primary amine.
Materials:
-
Poly(pentafluorophenyl methacrylate) (PPFMA)
-
Functional primary amine of choice
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Triethylamine (TEA) (optional, as a catalyst)[7]
-
Dialysis tubing or precipitation solvent (e.g., diethyl ether)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolution: Dissolve the PPFMA in DMF in a round-bottom flask.
-
Amine Addition: Add the desired primary amine to the polymer solution. An excess of the amine is often used to ensure complete conversion. Triethylamine can be added as a catalyst.[7]
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically a few hours to overnight). The progress of the reaction can be monitored by techniques such as FTIR by observing the disappearance of the PFP ester carbonyl peak (around 1780 cm⁻¹) and the appearance of an amide carbonyl peak (around 1650 cm⁻¹).[7]
-
Purification:
-
For water-soluble polymers: Purify the functionalized polymer by dialysis against deionized water to remove excess amine, pentafluorophenol byproduct, and solvent. Lyophilize the dialyzed solution to obtain the final polymer.
-
For organic-soluble polymers: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether). Filter and wash the polymer extensively to remove impurities.
-
-
Drying: Dry the purified functional polymer under vacuum to a constant weight.
-
Characterization: Confirm the successful functionalization using techniques such as NMR and FTIR spectroscopy.
Table 2: Examples of Amines for Post-Polymerization Modification
| Amine | Introduced Functionality | Potential Application | Reference |
| N-(2-hydroxypropyl)methacrylamide | Hydrophilicity, biocompatibility | Polymer-drug conjugates | [1] |
| Ethylenediamine | Cross-linking, primary amine | Hydrogels, further functionalization | [7] |
| Cystamine | Redox-responsive disulfide | Drug delivery | [7] |
| Amino acids | Biocompatibility, specific targeting | Biomaterials | [3] |
Diagram: RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
PFMA and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
AIBN is a thermal initiator and should be stored at low temperatures and handled with care to avoid accidental decomposition.
By following these protocols, researchers can reliably synthesize a wide array of functional polymers from pentafluorophenyl methacrylate, opening up numerous possibilities for the development of advanced materials for scientific research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Kinetic Studies of Methyl Pentafluoromethacrylate Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the polymerization kinetics of methyl pentafluoromethacrylate (MPFMA). Given the limited availability of specific experimental kinetic data for MPFMA in the public domain, this guide leverages established methodologies for analogous monomers, such as methyl methacrylate (MMA) and other fluorinated methacrylates. These protocols will enable researchers to determine key kinetic parameters, including polymerization rates, rate constants, and activation energies, which are crucial for controlling polymer properties and developing novel materials for various applications, including in the pharmaceutical and biomedical fields.
Introduction to Polymerization Kinetics
The study of polymerization kinetics is fundamental to understanding and controlling the synthesis of polymers. For free-radical polymerization, the overall rate of polymerization (Rp) is a function of the monomer concentration ([M]) and the initiator concentration ([I]), as described by the following equation:
Rp = kp--INVALID-LINK--0.5[I]0.5
Where:
-
kp is the propagation rate constant.
-
kt is the termination rate constant.
-
kd is the initiator decomposition rate constant.
-
f is the initiator efficiency.
Determining these rate constants is essential for predicting polymer molecular weight, polydispersity, and microstructure under various reaction conditions.
Quantitative Data Summary
Table 1: Propagation Rate Constants (kp) and Activation Energies (Ea) for Methacrylate Polymerization
| Monomer | Temperature (°C) | kp (L mol-1 s-1) | Ea (kJ mol-1) | Method | Reference |
| Methyl Methacrylate (MMA) | 60 | 510 ± 100 | 22.3 | ESR Spectroscopy | [1] |
| 2-Perfluorooctyl Ethyl Methacrylate (FOEMA) | 77 | 1133 | 25.5 | Computational (DFT) | [2] |
| Methyl Pentafluoromethacrylate (MPFMA) | TBD | TBD | TBD | Experimental |
(TBD: To Be Determined by experimentation)
Table 2: Termination Rate Constants (kt) for Methacrylate Polymerization
| Monomer | Temperature (°C) | kt (L mol-1 s-1) | Method | Reference |
| Methyl Methacrylate (MMA) | 60 | (2.1 ± 0.2) x 107 | ESR Spectroscopy | [1] |
| Methyl Pentafluoromethacrylate (MPFMA) | TBD | TBD | Experimental |
(TBD: To Be Determined by experimentation)
Experimental Protocols
Detailed methodologies for key experiments to determine the polymerization kinetics of MPFMA are provided below. These protocols are adapted from established procedures for similar monomers.
Protocol for Monitoring Polymerization Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the in-situ determination of monomer conversion over time.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed.
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Anhydrous deuterated solvent (e.g., Benzene-d6, Toluene-d8).
-
Internal standard (e.g., 1,3,5-trioxane or mesitylene).
-
NMR tubes with sealable caps.
-
Constant temperature bath.
-
NMR spectrometer.
Procedure:
-
Prepare a stock solution of the initiator and internal standard in the deuterated solvent.
-
In an NMR tube, add a known amount of MPFMA monomer.
-
Add a precise volume of the stock solution to the NMR tube.
-
Seal the NMR tube and acquire an initial ¹H or ¹⁹F NMR spectrum at t=0.
-
Place the NMR tube in a pre-heated constant temperature bath to initiate polymerization.
-
At regular time intervals, remove the NMR tube from the bath, quench the reaction by rapid cooling (e.g., in an ice bath), and acquire an NMR spectrum.
-
Integrate the signals corresponding to the vinyl protons of the monomer and a characteristic peak of the internal standard.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Integralmonomer, t / Integralstandard, t) / (Integralmonomer, 0 / Integralstandard, 0)] x 100
-
Plot monomer conversion versus time to determine the rate of polymerization.
Protocol for Gravimetric Determination of Polymerization Rate
This is a straightforward method to determine the overall rate of polymerization by measuring the mass of the polymer formed over time.
Materials:
-
MPFMA, inhibitor removed.
-
Initiator (e.g., AIBN or Benzoyl Peroxide, BPO).
-
Solvent (e.g., toluene, ethyl acetate).
-
Non-solvent for the polymer (e.g., methanol, hexane).
-
Reaction vessel (e.g., Schlenk flask).
-
Constant temperature oil bath with magnetic stirring.
-
Inhibitor (e.g., hydroquinone) for quenching.
-
Vacuum oven.
Procedure:
-
Set up the reaction vessel in the constant temperature bath with stirring.
-
Add the desired amounts of MPFMA, solvent, and initiator to the vessel.
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Start the polymerization by raising the temperature to the desired setpoint.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the polymerization by adding the aliquot to a beaker containing a stirred non-solvent and a small amount of inhibitor.
-
The polymer will precipitate. Filter the precipitated polymer.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculate the monomer conversion based on the mass of the polymer obtained and the initial mass of the monomer.
-
Plot conversion versus time to determine the polymerization rate.
Visualizations
The following diagrams illustrate the workflow for kinetic studies and the fundamental steps of free-radical polymerization.
Caption: Experimental workflow for kinetic studies of MPFMA polymerization.
Caption: Simplified signaling pathway for free-radical polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization of Fluorinated Methacrylates
Welcome to the technical support center for the polymerization of fluorinated methacrylates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated methacrylates used in research and drug development?
A1: The incorporation of fluorine into polymers imparts a unique combination of properties that are highly desirable for advanced applications.[1] These include:
-
High Thermal and Chemical Stability: The strength of the carbon-fluorine bond leads to exceptional resistance to heat, chemicals, and weathering.[1][2]
-
Low Surface Energy: This results in hydrophobic and oleophobic surfaces, useful for creating non-stick, anti-fouling, and self-cleaning materials.[1]
-
Biocompatibility: Certain fluoropolymers are bio-inert, making them suitable for medical devices and drug delivery systems.
-
Unique Optical and Dielectric Properties: Fluorinated polymers often have a low refractive index and low dielectric constant.[2]
-
Self-Organization: The incompatibility between fluorinated side chains and hydrocarbon backbones can drive self-assembly into well-defined microstructures.[1]
Q2: What are the primary challenges in polymerizing fluorinated methacrylates compared to their non-fluorinated counterparts?
A2: The main challenges stem from the unique physicochemical properties imparted by the fluorine atoms:
-
Solubility Issues: Many fluorinated monomers and their resulting polymers have poor solubility in common organic solvents, complicating reaction setup and characterization.[3][4] Supercritical carbon dioxide has been explored as an alternative solvent to overcome this.[3]
-
Altered Reactivity: The electron-withdrawing nature of fluorine can affect the reactivity of the methacrylate monomer, influencing polymerization kinetics.[4][5]
-
Control Over Polymer Architecture: Achieving well-defined polymers with controlled molecular weight and low polydispersity often requires specialized techniques beyond conventional free radical polymerization, such as controlled/"living" radical polymerization (CRP).[1][6]
-
Side Reactions: The choice of solvent and reaction conditions is critical to avoid unwanted side reactions like transesterification.[7][8]
Troubleshooting Guide
Issue 1: Poor Solubility of Monomer or Polymer
Q: My fluorinated methacrylate monomer won't dissolve, or the polymer precipitates during the reaction. What can I do?
A: This is a very common issue. The high fluorine content reduces solubility in many conventional solvents.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: Standard solvents like THF, toluene, or dioxane may be ineffective.
-
Solution: Switch to a highly fluorinated or specialized solvent. Solvents like 2-trifluoromethyl-2-propanol (TFMP) , trifluorotoluene (TFT) , or hexafluoroisopropanol (HFIP) are often effective at dissolving both fluorinated monomers and the resulting polymers.[2][7] TFMP is particularly useful as it also helps to prevent detrimental transesterification side reactions.[7][8]
-
-
Low Temperature: Solubility can be temperature-dependent.
-
Solution: Gentle warming of the solvent may improve solubility. Use caution to avoid premature polymerization if an initiator is already present.
-
-
High Monomer Concentration: A high initial monomer concentration can lead to the precipitation of growing polymer chains.
-
Solution: Reduce the initial monomer concentration in the reaction mixture.
-
-
Monomer Purity: Impurities within the monomer can negatively impact its solubility characteristics.
-
Solution: Ensure you are using a high-purity monomer. If necessary, purify the monomer before use via distillation or column chromatography.
-
Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting workflow for addressing poor solubility.
Issue 2: High Polydispersity (PDI > 1.5) and Lack of Control
Q: My polymerization results in a polymer with a very broad molecular weight distribution (high PDI). How can I get a well-defined polymer?
A: Conventional free radical polymerization is often insufficient for achieving precise control over fluorinated polymethacrylates.[1] You should use a controlled radical polymerization (CRP) technique.
Solutions:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile and robust method suitable for a wide range of fluorinated methacrylates.[2] It involves adding a RAFT agent (a chain transfer agent or CTA) to the reaction.
-
Key Action: Select a CTA appropriate for methacrylates. Dithiobenzoates and trithiocarbonates are commonly used. The choice of the Z and R groups on the CTA (Z-C(=S)S-R) is critical for controlling the polymerization.[2]
-
-
Atom Transfer Radical Polymerization (ATRP): ATRP, particularly photoinduced ATRP, is a powerful technique that uses a copper catalyst complex to control the polymerization.[7][8]
-
Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to control the growing polymer chain. This method avoids organometallic catalysts but may require higher temperatures.[1]
Decision Tree for Polymerization Technique Selection
Caption: A decision guide for selecting a polymerization method.
Issue 3: Insoluble Gel Formation
Q: My reaction mixture turned into an insoluble gel. What happened?
A: Gel formation indicates unintended cross-linking.
Possible Causes and Solutions:
-
Dienoate Impurities: Commercial methacrylate monomers can contain small amounts of dimethacrylate impurities, which act as cross-linkers.
-
Solution: Purify the monomer by passing it through a column of basic alumina to remove inhibitors and potential cross-linking impurities.
-
-
High Conversion (Trommsdorff-Norrish effect): In bulk or concentrated solution polymerizations, the viscosity can increase dramatically at high conversion, leading to a rapid, uncontrolled reaction (gel effect or autoacceleration) that can result in cross-linking.[9]
-
Solution: Perform the polymerization in a more dilute solution or stop the reaction at a lower conversion. Using a CRP technique can also mitigate this effect.
-
-
Chain Transfer to Polymer: At high temperatures, chain transfer reactions to the polymer backbone can create new radical sites, leading to branching and cross-linking.
-
Solution: Lower the reaction temperature. Photoinduced methods can often be performed at room temperature, minimizing this issue.[7]
-
Quantitative Data Summary
Table 1: Recommended Solvents for Fluorinated Methacrylates
| Solvent Name | Abbreviation | Typical Monomers | Key Advantages | Reference |
| 2-Trifluoromethyl-2-propanol | TFMP | Semi-fluorinated acrylates and methacrylates | Balances monomer/polymer/catalyst solubility; eliminates transesterification. | [7],[8] |
| Trifluorotoluene | TFT | Perfluorooctylethyl acrylate (PFOEA) | Good solvent for many fluorinated systems. | [2] |
| Dioxane | - | Pentafluorophenyl methacrylate (PFPMA) | Effective for specific monomers, but test solubility first. | [2] |
| Supercritical Carbon Dioxide | scCO₂ | 1,1-dihydroperfluorooctyl acrylate | Overcomes general insolubility of fluoropolymers in common solvents. | [3] |
Table 2: Example Conditions for Controlled Polymerization of Fluorinated Methacrylates
| Polymerization Method | Monomer (Abbr.) | [M]₀:[CTA/Initiator]₀:[Cat]₀ Ratio | Solvent | Temperature (°C) | Time (h) | Resulting PDI (Đ) | Reference |
| RAFT | Pentafluorophenyl Methacrylate (PFPMA) | Varies, e.g., [M]:[CPDTB]:[AIBN] | Dioxane | 65 - 75 | up to 42 | < 1.15 | [2],[10] |
| Photoinduced ATRP | 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | [11]:[2]:[0.01]* (M:EBiB:CuBr₂/Me₆-TREN) | TFMP | Room Temp (UV) | ~1.5 | ~1.15 | [7],[8] |
| Photoinduced ATRP | Octafluoropentyl Methacrylate (OFPMA) | [11]:[2]:[0.01]* (M:EBiB:CuBr₂/Me₆-TREN) | TFMP | Room Temp (UV) | ~1.75 | ~1.15 | [7],[8] |
*Molar ratio of [Monomer] : [Ethyl α-bromoisobutyrate initiator] : [CuBr₂/Me₆-TREN catalyst complex].
Experimental Protocols
Protocol: Photoinduced ATRP of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol is adapted from the highly efficient method reported for semi-fluorinated (meth)acrylates.[7][8]
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(II) bromide (CuBr₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆-TREN), ligand
-
2-Trifluoromethyl-2-propanol (TFMP), solvent
-
Anhydrous tetrahydrofuran (THF) for stock solutions
-
Reaction vessel (e.g., Schlenk tube) with stir bar
-
UV light source (e.g., 365 nm lamp)
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Catalyst Stock Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the CuBr₂/Me₆-TREN complex. For example, dissolve CuBr₂ (2.2 mg, 0.01 mmol) and Me₆-TREN (2.3 mg, 0.01 mmol) in 1.0 mL of anhydrous THF.
-
-
Reaction Setup:
-
In a Schlenk tube, add TFEMA (336 mg, 2.0 mmol) and the initiator EBiB (1.95 mg, 0.01 mmol). This corresponds to a target degree of polymerization of 200.
-
Add the solvent, TFMP (e.g., 1.0 mL).
-
Add the required amount of the catalyst stock solution (e.g., 20 µL for a [M]:[I]:[Cu] ratio of 200:1:0.01).
-
Seal the tube with a rubber septum.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. After the final thaw, backfill the tube with nitrogen or argon.
-
-
Polymerization:
-
Place the Schlenk tube in front of the UV lamp at room temperature. Ensure consistent distance and intensity.
-
Begin stirring and turn on the UV light to initiate the polymerization.
-
-
Monitoring and Termination:
-
Monitor the reaction progress by taking aliquots at different time points (under inert conditions) and analyzing monomer conversion via ¹H NMR.
-
Once the desired conversion is reached (e.g., >95%), turn off the UV light and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Collect the purified polymer by filtration or centrifugation and dry under vacuum.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity (Đ or PDI) using gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹⁹F NMR spectroscopy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinetic polymerization behavior of fluorinated monomers for dental use. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration for Methyl Pentafluoromethacrylate Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Methyl Pentafluoromethacrylate (MPFMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of Methyl Pentafluoromethacrylate, with a focus on problems related to initiator concentration.
| Issue | Possible Cause | Suggested Solution |
| Low or No Polymerization | Insufficient Initiator Concentration: The concentration of the initiator is too low to generate enough free radicals to overcome inhibitors and initiate polymerization effectively. | Increase the initiator concentration incrementally (e.g., by 25-50%). Ensure the initiator is fully dissolved in the reaction mixture before initiating polymerization. |
| Inhibitor Presence: Commercial monomers like MPFMA often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. The initiator must first consume these inhibitors. | Remove the inhibitor before polymerization by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure. | |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating polymer chains and inhibiting polymerization. | Thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using freeze-pump-thaw cycles. | |
| Polymerization is Too Fast and Uncontrolled | Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals, leading to a rapid and exothermic reaction that can be difficult to control. | Reduce the initiator concentration. A lower concentration will slow down the reaction rate and allow for better control over the molecular weight. |
| High Reaction Temperature: The decomposition rate of the initiator is highly dependent on temperature. A higher temperature will lead to a faster initiation rate. | Lower the reaction temperature to decrease the rate of initiator decomposition. | |
| Low Polymer Yield | Low Initiator Concentration: An insufficient number of initial radicals can lead to incomplete monomer conversion. | Gradually increase the initiator concentration to improve the conversion rate. |
| Short Polymerization Time: The reaction may not have been allowed to proceed for a sufficient amount of time to achieve high conversion. | Increase the polymerization time and monitor the conversion at different time points. | |
| High Polydispersity Index (PDI) | High Initiator Concentration: A high concentration of initiator can lead to a broader molecular weight distribution due to an increased rate of termination reactions. | Decrease the initiator concentration. This will result in fewer polymer chains being initiated simultaneously, leading to a more uniform chain growth. |
| Chain Transfer Reactions: Chain transfer to monomer, solvent, or initiator can lead to the formation of new polymer chains with different lengths, thus broadening the PDI. | Choose a solvent with a low chain transfer constant. Optimize the initiator concentration to minimize transfer to the initiator. | |
| Low Molecular Weight | High Initiator Concentration: A higher concentration of initiator leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight for each chain.[1] | Decrease the initiator concentration. The molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of an initiator in the polymerization of Methyl Pentafluoromethacrylate?
A1: In the free-radical polymerization of Methyl pentafluoromethacrylate (MPFMA), the initiator is a chemical compound that, upon decomposition (usually induced by heat or light), generates free radicals. These highly reactive species then attack the double bond of the MPFMA monomer, initiating the polymerization process. The concentration of the initiator directly influences the rate of polymerization, the final molecular weight of the polymer, and the polydispersity index (PDI).
Q2: How does changing the initiator concentration affect the molecular weight of the resulting poly(methyl pentafluoromethacrylate)?
A2: As a general principle for free-radical polymerization, increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer.[1] This is because a higher initiator concentration generates a larger number of free radicals, which in turn initiates a greater number of polymer chains. With a fixed amount of monomer, this results in shorter polymer chains and thus a lower average molecular weight.
Q3: What are the most common initiators used for the polymerization of fluorinated methacrylates like MPFMA?
A3: Common thermal initiators for the free-radical polymerization of fluorinated methacrylates include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, such as benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature, as each initiator has a characteristic decomposition rate at a given temperature.
Q4: Can I use the same initiator concentration for MPFMA as I would for standard methyl methacrylate (MMA)?
A4: While the general principles are similar, the polymerization kinetics of MPFMA can differ from those of MMA due to the presence of the electron-withdrawing fluorine atoms. It is recommended to start with a concentration in a similar range but to optimize it specifically for your MPFMA polymerization to achieve the desired properties. The fluorinated nature of the monomer might influence the initiation efficiency and propagation rate.
Q5: How can I monitor the progress of my MPFMA polymerization?
A5: The progress of the polymerization can be monitored by tracking the disappearance of the monomer or the appearance of the polymer over time. Common techniques include:
-
Gravimetry: Periodically taking samples, precipitating the polymer, and weighing the dried polymer to determine the conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring the disappearance of the vinyl proton signals of the monomer.
-
Gas Chromatography (GC): Quantifying the remaining monomer concentration in the reaction mixture.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Analyzing the molecular weight and PDI of the polymer at different time points.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of varying the AIBN initiator concentration on the free-radical polymerization of a representative fluorinated methacrylate. The data is based on typical trends observed in the polymerization of methacrylates and related fluorinated monomers.
| Initiator Concentration (wt% relative to monomer) | Expected Polymerization Rate | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Monomer Conversion |
| Low (e.g., 0.1 - 0.5 wt%) | Slow | High | Narrower (closer to 1.5-2.0) | Potentially lower for a fixed time |
| Medium (e.g., 0.5 - 2.0 wt%) | Moderate | Medium | Moderate | Higher for a fixed time |
| High (e.g., > 2.0 wt%) | Fast | Low | Broader (>2.0) | Highest for a fixed time |
Note: These are generalized trends. The exact values will depend on specific reaction conditions such as temperature, solvent, and monomer purity.
Experimental Protocols
Protocol 1: General Procedure for Solution Polymerization of Methyl Pentafluoromethacrylate (MPFMA) with Varying Initiator Concentrations
This protocol describes a general method for the free-radical solution polymerization of MPFMA using AIBN as the initiator. This procedure can be adapted to study the effect of different initiator concentrations.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or a fluorinated solvent)
-
Inert gas (Nitrogen or Argon)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature control
-
Standard laboratory glassware
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through a column of activated basic alumina to remove the inhibitor.
-
Reaction Setup:
-
Place a magnetic stir bar in a dry Schlenk flask.
-
Add the desired amount of MPFMA monomer to the flask.
-
Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration (e.g., 50% w/v).
-
-
Initiator Addition:
-
Weigh the desired amount of AIBN for the target initiator concentration (e.g., 0.1, 0.5, 1.0, 2.0 wt% relative to the monomer).
-
Add the AIBN to the reaction flask.
-
-
Degassing:
-
Seal the flask and purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.
-
-
Isolation of the Polymer:
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Mandatory Visualizations
Caption: Mechanism of Free-Radical Polymerization.
Caption: Troubleshooting Workflow for MPFMA Polymerization.
References
Technical Support Center: RAFT Polymerization of Methacrylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of methacrylates.
Troubleshooting Guide
This section addresses common issues encountered during the RAFT polymerization of methacrylates in a question-and-answer format.
Question 1: Why is my polymerization not initiating or proceeding extremely slowly?
An induction period or a complete lack of polymerization can be frustrating. Several factors can contribute to this issue.[1]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Presence of Oxygen | Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction mixture is thoroughly degassed using techniques like at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1] |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C. If the temperature is too low, the initiator will decompose slowly, leading to a slow initiation rate. Consider using an initiator with a lower decomposition temperature if a lower reaction temperature is desired.[1] |
| Inappropriate RAFT Agent (CTA) | The selected RAFT agent may not be compatible with methacrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective choices for methacrylates.[1] It is crucial to consult compatibility charts for RAFT agents and monomers.[1][2] |
| Impure Reagents | Impurities in the monomer, solvent, or RAFT agent can inhibit polymerization. Purify the monomer by passing it through a column of basic alumina to remove inhibitors.[3] Ensure the solvent and RAFT agent are of high purity. |
| Low Temperature | The reaction temperature may be too low for efficient initiator decomposition and propagation. Increasing the temperature can increase the reaction rate, but be mindful that excessive temperatures can lead to side reactions and a loss of control.[1] |
Question 2: My polymerization has started, but the reaction is very slow (retardation). What can I do?
Slow polymerization rates can significantly prolong experiment times and may indicate suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal [CTA]/[Initiator] Ratio | A high concentration of the RAFT agent relative to the initiator can sometimes cause retardation.[1] While a higher ratio generally leads to better control, an excessively high ratio can slow the reaction. Try decreasing the [CTA]/[Initiator] ratio, for instance, from 10:1 to 5:1.[1] |
| Poor Solvent Choice | The solvent can significantly impact polymerization kinetics. For poly(ethylene glycol) methyl ether methacrylate (PEGMA), solvents like 1,4-dioxane and anisole have proven effective.[1] If the growing polymer chains are not well-solvated, the polymerization may slow down. |
| Low Monomer Concentration | A lower concentration of monomer molecules reduces the probability of propagation events. Increasing the monomer concentration can help to accelerate the polymerization rate.[1] |
Question 3: The resulting polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). How can I achieve a narrower PDI?
A high PDI indicates poor control over the polymerization, which is contrary to the primary goal of using RAFT. A PDI value below 1.3 is generally considered good for a well-controlled RAFT polymerization.[1]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Too High Initiator Concentration | A high rate of initiation compared to the rate of chain transfer can lead to the formation of a significant number of chains not controlled by the RAFT agent, resulting in a broad PDI.[1] Decrease the initiator concentration relative to the CTA.[1] |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI.[1] Consider lowering the reaction temperature.[1] |
| Inappropriate RAFT Agent (CTA) | The transfer constant of the RAFT agent may be too low for the monomer, leading to poor control. Select a RAFT agent with a higher transfer constant suitable for methacrylates.[1] |
| High Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.[1] If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of RAFT polymerization of methacrylates?
The rate of RAFT polymerization is primarily influenced by:
-
Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates.[1]
-
Initiator Concentration and Type: The rate depends on the initiator's decomposition rate and efficiency. A higher initiator concentration can increase the rate but may compromise the "living" nature of the polymerization.[1]
-
[CTA]/[Initiator] Ratio: While a higher ratio is desirable for better control, an excessively high ratio can slow down the reaction.[1]
-
Temperature: Higher temperatures increase the rate of initiator decomposition and propagation.
-
Solvent: The choice of solvent can significantly affect the polymerization kinetics.[1]
Q2: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization of methacrylates?
A well-controlled RAFT polymerization of methacrylates should yield polymers with a narrow molecular weight distribution, reflected in a low PDI. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[1]
Q3: How can I confirm the "living" character of my synthesized polymer?
The "living" nature of the polymer, meaning the retention of the RAFT end-group, can be confirmed by chain extension experiments. This involves using the synthesized polymer as a macro-RAFT agent to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. Successful chain extension, observed by an increase in molecular weight while maintaining a narrow PDI, confirms the presence of the active RAFT end-group.
Experimental Protocols
General Protocol for RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., benzene, toluene, or anisole)
-
Schlenk flask or ampule
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the monomer (e.g., 15 mL of MMA, 0.14 mol) and initiator (e.g., 20.1 mg of AIBN, 0.122 mmol) in a suitable solvent (e.g., 5 mL of benzene).[4]
-
Reaction Setup: In a Schlenk flask or ampule, add the desired amount of RAFT agent (e.g., 12.3 mg of 2-Cyano-2-propyl dithiobenzoate, 0.056 mmol).[4]
-
Transfer of Stock Solution: Transfer a specific volume of the stock solution (e.g., 2 mL) to the flask containing the RAFT agent.[4]
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[4]
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 15 hours).[4]
-
Termination and Purification: After the desired time, stop the reaction by cooling it down and exposing it to air. The polymer can then be purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Table of Typical Experimental Conditions:
| Parameter | Typical Range/Value |
| Monomer | Methyl Methacrylate (MMA) |
| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate |
| Initiator | Azobisisobutyronitrile (AIBN) |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.1 to 1000:5:1 |
| Solvent | Anisole, Toluene, Benzene |
| Temperature | 60 - 80 °C |
| Time | 4 - 24 hours |
Visualizations
Caption: Troubleshooting workflow for RAFT polymerization of methacrylates.
Caption: Simplified overview of the RAFT polymerization mechanism.
References
Technical Support Center: Inhibitor Removal from Methyl Pentafluoromethacrylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of inhibitors from methyl pentafluoromethacrylate (MPFMA) monomer. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from methyl pentafluoromethacrylate monomer?
A1: Polymerization inhibitors are added to reactive monomers like methyl pentafluoromethacrylate to prevent spontaneous polymerization during storage and transport.[1][2] However, the presence of these inhibitors can interfere with or completely prevent the intended polymerization reaction in a controlled experimental setting.[3] Removing the inhibitor is a critical step to achieve reproducible and successful polymerization, ensuring predictable reaction kinetics and polymer properties.[1][3][4]
Q2: What are the common inhibitors used in methacrylate monomers?
A2: The most common inhibitors used in methacrylate monomers are phenolic compounds such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[2][5][6][7][8] Butylated hydroxytoluene (BHT) is another inhibitor that may be used.[3][7] These compounds function by scavenging free radicals, which initiate polymerization.[1]
Q3: What are the primary methods for removing inhibitors from methacrylate monomers?
A3: The three main laboratory-scale methods for removing phenolic inhibitors from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column containing an adsorbent like basic alumina.[1][3][9]
-
Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic inhibitor.[1][3][10][11]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distilling under reduced pressure.[1][4][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Inhibitor Removal | Insufficient amount of adsorbent or washing solution used. Inactive adsorbent (e.g., alumina deactivated by moisture). | Increase the amount of adsorbent or the number of caustic washes.[1] Ensure the alumina is freshly activated if not from a newly opened container.[13] |
| Monomer Polymerized During Purification | Exposure to heat, light, or acidic impurities. For distillation, the temperature may be too high. | For distillation, use the lowest possible temperature and highest vacuum. Consider adding a high-temperature inhibitor like phenothiazine before distilling.[1] Avoid excessive heating during any solvent removal steps.[1] |
| Difficulty Separating Layers After Caustic Wash | Formation of an emulsion due to vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. Allow the funnel to stand for a longer period for the layers to separate. Adding a small amount of brine can help break the emulsion.[1] |
| Low Yield of Purified Monomer | Loss of monomer during multiple washing steps or retention on the chromatography column. | Minimize the number of transfers and ensure efficient separation during extractions. Do not overload the chromatography column. |
| Uninhibited Monomer Polymerized During Storage | Uninhibited monomers are highly reactive and can polymerize spontaneously. | Use the purified monomer immediately after removing the inhibitor.[1][3][14] If short-term storage is absolutely necessary, keep it at a low temperature (e.g., in a refrigerator) in the dark and under an inert atmosphere (like nitrogen or argon).[3] |
Comparison of Inhibitor Removal Methods
| Method | Effectiveness | Advantages | Disadvantages |
| Column Chromatography (Basic Alumina) | >99%[3] | Simple, convenient, and effective for lab-scale purification.[3][9] | The alumina must be active and can be deactivated by moisture.[13] May not be suitable for very viscous monomers.[12] |
| Caustic Washing (Aqueous NaOH) | 95-99%[3] | Fast, inexpensive, and effective for MEHQ and HQ.[1] | Requires multiple extractions, thorough drying of the monomer, and can generate aqueous waste.[1][3] There is a risk of hydrolysis of the acrylate ester.[1] |
| Vacuum Distillation | >99%[3] | Can yield very high purity monomer. | Carries a significant risk of premature polymerization at elevated temperatures.[1][3] |
| Activated Carbon Adsorption | Variable | Can be effective for some inhibitors. | May require filtration to remove fine carbon particles and the efficiency can vary.[14] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is highly effective for removing phenolic inhibitors like MEHQ and is generally the most convenient for lab-scale purification.
Methodology:
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. A bed height of 5-10 cm is typically sufficient for small-scale purifications.[3]
-
-
Monomer Loading:
-
Carefully add the methyl pentafluoromethacrylate monomer to the top of the alumina bed.
-
-
Elution and Collection:
-
Open the stopcock and allow the monomer to pass through the column via gravity.
-
Collect the purified monomer in a clean, dry flask.
-
-
Post-Processing and Storage:
Protocol 2: Inhibitor Removal by Caustic Washing
This method utilizes an acid-base extraction to remove the weakly acidic phenolic inhibitors.
Methodology:
-
Extraction:
-
Place the methyl pentafluoromethacrylate monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Gently invert the funnel several times for about one minute to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.[3]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.[3]
-
Transfer the monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).[11][15] Allow it to stand for at least one hour, occasionally swirling.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.[3]
-
Visualizations
Caption: Workflow for selecting an inhibitor removal strategy.
Caption: Troubleshooting logic for common inhibitor removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. gantrade.com [gantrade.com]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Preventing premature polymerization of Methyl pentafluoromethacrylate
Welcome to the Technical Support Center for Methyl Pentafluoromethacrylate (MPFMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of Methyl pentafluoromethacrylate (MPFMA)?
A1: Premature polymerization of MPFMA, like other methacrylate monomers, is typically initiated by the generation of free radicals. The most common triggers for this are:
-
Heat: Elevated temperatures can lead to the spontaneous formation of free radicals.
-
Light: Exposure to ultraviolet (UV) light can induce polymerization.
-
Contamination: Contaminants such as peroxides, strong acids or bases, and metal impurities can act as initiators.[1][2]
-
Absence of Inhibitor: The depletion or absence of a polymerization inhibitor leaves the monomer susceptible to radical attack.
-
Lack of Oxygen: Common inhibitors, such as MEHQ (hydroquinone monomethyl ether), require the presence of dissolved oxygen to function effectively as radical scavengers.[3][4] Storing the monomer under an inert atmosphere can inadvertently lead to polymerization.[3][5]
Q2: What is the recommended inhibitor for MPFMA and at what concentration should it be maintained?
Q3: What are the ideal storage conditions to prevent premature polymerization of MPFMA?
A3: To maximize the shelf life and prevent premature polymerization of MPFMA, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place. A general recommendation for methacrylates is to maintain a storage temperature below 35°C (95°F), with a range of 15-25°C (59-77°F) being ideal.[9][10]
-
Light: Protect from direct sunlight and other sources of UV radiation.[11]
-
Atmosphere: The container should have a headspace containing 5-21% oxygen to ensure the effectiveness of phenolic inhibitors like MEHQ.[4][11] Do not store under an inert atmosphere like nitrogen or argon.[3][5]
-
Container: Keep the container tightly closed to prevent contamination and evaporation of the monomer.[3][10]
Q4: I need to perform a polymerization reaction. How can I remove the inhibitor from MPFMA?
A4: Removing the inhibitor is a critical step for achieving successful and reproducible polymerization.[12] The most common laboratory-scale method for removing phenolic inhibitors like MEHQ is column chromatography.[12] This involves passing the monomer through a column packed with basic activated alumina.[3][12] Another method is caustic washing, which uses an aqueous basic solution (e.g., 5% NaOH) to extract the weakly acidic inhibitor.[12][13] However, this method requires subsequent washing and thorough drying of the monomer.[12][13]
Q5: My MPFMA has polymerized in the bottle. What should I do?
A5: If the monomer has polymerized, it is no longer usable for most applications. The solid polymer should be disposed of as hazardous waste according to your institution's and local regulations. Do not attempt to heat the container, as this can lead to a dangerous buildup of pressure. If a container of monomer feels warm, it may be undergoing polymerization; in this case, evacuate the area and contact your institution's safety personnel.
Troubleshooting Guides
Issue 1: The MPFMA is showing signs of cloudiness or increased viscosity.
| Possible Cause | Suggested Solution |
| Initiation of Polymerization: The monomer may be in the early stages of polymerization due to exposure to heat, light, or contamination. | Immediately check the storage conditions. Move the container to a cooler, darker location. If possible, test for the presence of peroxides. If polymerization has not progressed significantly, consider using the monomer immediately after re-purification (e.g., by passing through an inhibitor column). |
| Moisture Contamination: Water contamination can sometimes affect the appearance of the monomer. | If moisture is suspected, consider drying the monomer using a suitable drying agent that does not initiate polymerization (e.g., anhydrous sodium sulfate). |
| Inhibitor Depletion: The inhibitor concentration may have fallen below an effective level. | If the monomer is still liquid, consider adding a small amount of fresh inhibitor (e.g., MEHQ solution) if this is compatible with your downstream application and you have the expertise to do so safely. Otherwise, it is safer to dispose of the monomer. |
Issue 2: My polymerization reaction with MPFMA is not initiating or is very slow.
| Possible Cause | Suggested Solution |
| Inhibitor Not Removed: The presence of the polymerization inhibitor is the most common cause of failed or retarded polymerization. | Ensure that the inhibitor has been effectively removed prior to initiating the reaction. See the FAQ on inhibitor removal. |
| Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization. | Degas the reaction mixture thoroughly before initiating polymerization. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon. |
| Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature or conditions. | Verify that the initiator is appropriate for the polymerization of methacrylates and that the reaction temperature is within its active range. |
| Impure Reagents: Impurities in the monomer, solvent, or other reagents can interfere with the polymerization. | Use purified monomer and high-purity solvents and other reagents. |
Data Presentation
Table 1: General Storage and Stability Parameters for Methacrylate Monomers
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | < 35°C (95°F)[5][9] | Minimizes spontaneous thermal polymerization. |
| Ideal Temperature Range | 15 - 25°C (59 - 77°F)[10] | Balances stability with preventing freezing. |
| Headspace Oxygen | 5 - 21%[4][11] | Essential for the function of phenolic inhibitors (e.g., MEHQ). |
| Inhibitor (Typical) | MEHQ (Monomethyl ether of hydroquinone) | Common and effective radical scavenger. |
| Typical Inhibitor Conc. | 50 - 200 ppm (can be higher)[6][7] | Varies by manufacturer and grade; check Certificate of Analysis. |
| Typical Shelf Life | 12 months[5][9] | Under recommended storage conditions. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
Objective: To remove the MEHQ inhibitor from Methyl pentafluoromethacrylate prior to polymerization.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA) containing MEHQ inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Collection flask
-
Beaker
-
Spatula
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Insert a small plug of glass wool or cotton into the bottom of the column to support the packing material.[12]
-
Add a thin layer (approximately 1 cm) of sand over the glass wool.[12]
-
In a beaker, create a slurry of the basic activated alumina in a small amount of fresh, uninhibited solvent (one that is compatible with your subsequent reaction).
-
Carefully pour the slurry into the column. Allow the alumina to settle, and gently tap the column to ensure even packing.
-
Drain the solvent until it is level with the top of the alumina bed. Do not allow the column to run dry.
-
-
Monomer Purification:
-
Carefully add the MPFMA to the top of the column.
-
Open the stopcock and begin collecting the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately for the best results.[12] If temporary storage is necessary, keep it at a low temperature (e.g., in a refrigerator) under an inert atmosphere and protected from light.[12]
-
Visualizations
Caption: Causes of premature polymerization of Methyl pentafluoromethacrylate.
Caption: Troubleshooting workflow for MPFMA polymerization issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. synthomer.com [synthomer.com]
- 6. 71195-85-2 CAS MSDS (PENTAFLUOROPHENYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 8. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. download.basf.com [download.basf.com]
- 10. carlroth.com [carlroth.com]
- 11. download.basf.com [download.basf.com]
- 12. benchchem.com [benchchem.com]
- 13. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Poly(methyl pentafluoromethacrylate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of poly(methyl pentafluoromethacrylate).
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization techniques for synthesizing poly(methyl pentafluoromethacrylate)?
A1: The most common and effective techniques are controlled radical polymerization methods, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[1] Conventional free radical polymerization using an initiator like azobisisobutyronitrile (AIBN) can also be employed.
Q2: What are the key advantages of using poly(methyl pentafluoromethacrylate)?
A2: Poly(methyl pentafluoromethacrylate) serves as a versatile precursor polymer. Its pentafluorophenyl ester side groups are highly reactive towards nucleophiles like primary amines, allowing for straightforward post-polymerization modification to introduce a wide range of functionalities.[1][2] This makes it a valuable platform for creating functional polymers for various applications, including in the biomedical field.[3] The polymer also exhibits good hydrolytic stability.[2]
Q3: Is the pentafluorophenyl ester group stable during polymerization?
A3: Yes, the pentafluorophenyl ester group is generally stable under typical radical polymerization conditions. It is known for its good hydrolytic stability, meaning it does not readily react with water that may be present in trace amounts in the reaction mixture.[2]
Q4: Can I use other controlled polymerization techniques besides RAFT?
A4: While RAFT is widely used, other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be adapted for the synthesis of poly(methyl pentafluoromethacrylate). However, RAFT is often preferred due to its tolerance to a wider range of functional groups and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of poly(methyl pentafluoromethacrylate).
Issue 1: Polymerization is slow or does not initiate.
| Possible Cause | Troubleshooting Steps |
| Oxygen Inhibition | Oxygen is a radical scavenger and can inhibit free radical polymerization. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., high-purity argon or nitrogen) for an extended period before initiating the polymerization. |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature. For AIBN, a common initiator, the optimal temperature range is typically 60-80 °C. If a lower reaction temperature is desired, a lower-temperature initiator should be selected. |
| Impure Monomer or Reagents | Impurities in the methyl pentafluoromethacrylate monomer, solvent, or RAFT agent can inhibit or retard the polymerization. It is recommended to purify the monomer before use, for example, by passing it through a column of basic alumina to remove inhibitors. Solvents should be of high purity and anhydrous. |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be optimal for methacrylate polymerization. For methacrylates, trithiocarbonates and dithiobenzoates are generally effective. |
Issue 2: High Polydispersity Index (PDI) or broad molecular weight distribution.
| Possible Cause | Troubleshooting Steps |
| Poor RAFT Control | An inappropriate ratio of RAFT agent to initiator ([CTA]/[I]) can lead to poor control. A higher ratio generally leads to better control, but an excessively high ratio can slow down the reaction. A typical starting point is a [CTA]/[I] ratio of 5:1 to 10:1. |
| Chain Transfer Reactions | Unwanted chain transfer to solvent or monomer can lead to the formation of dead polymer chains and broaden the molecular weight distribution.[4] Select a solvent with a low chain transfer constant. While specific data for methyl pentafluoromethacrylate is limited, aromatic solvents like dioxane are commonly used. |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to an increased likelihood of side reactions and termination events. It may be beneficial to stop the reaction at a moderate conversion (e.g., 50-70%). |
| High Temperature | Very high polymerization temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI. Consider lowering the reaction temperature if possible. |
Issue 3: Bimodal or multimodal GPC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initiation/RAFT Equilibration | A high molecular weight shoulder in the GPC trace can indicate that a significant amount of conventional free radical polymerization is occurring before the RAFT equilibrium is established. This can be due to too rapid initiation. Consider using a lower initiator concentration or a slower-decomposing initiator. |
| Presence of Impurities | Certain impurities can act as initiators or chain transfer agents, leading to a separate population of polymer chains. Ensure all reagents and the monomer are of high purity. |
| Cross-linking Side Reactions | Although less common for this monomer under standard conditions, the presence of difunctional impurities or side reactions at high temperatures could lead to branched or cross-linked polymer, appearing as a high molecular weight shoulder or even insoluble gel. |
Experimental Protocols
RAFT Polymerization of Methyl Pentafluoromethacrylate
This protocol is based on established procedures for the closely related pentafluorophenyl methacrylate and is expected to be directly applicable.[1]
Materials:
-
Methyl pentafluoromethacrylate (monomer)
-
4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent, anhydrous)
Procedure:
-
In a Schlenk tube, dissolve the methyl pentafluoromethacrylate monomer, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2. The monomer concentration is generally around 1.5-2.0 M.
-
Thoroughly degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
Place the sealed Schlenk tube in a preheated oil bath at 70-80 °C to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or ¹⁹F NMR spectroscopy.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation into a suitable non-solvent, such as cold methanol or a hexane/diethyl ether mixture, followed by filtration and drying under vacuum.
Visualizations
Caption: Workflow for RAFT Polymerization.
Caption: Troubleshooting High Polydispersity.
References
Technical Support Center: Purification of Methyl Pentafluoromethacrylate Monomer
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of methyl pentafluoromethacrylate monomer for use in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify methyl pentafluoromethacrylate monomer before use?
A1: Commercially available methyl pentafluoromethacrylate is typically supplied with inhibitors to prevent spontaneous polymerization during shipping and storage. These inhibitors, such as monomethyl ether hydroquinone (MEHQ), must be removed before polymerization or other sensitive reactions, as they can interfere with the desired chemical transformations. Additionally, purification removes any impurities that may have formed during synthesis or storage, ensuring the highest quality monomer for your experiments.
Q2: What are the common impurities in methyl pentafluoromethacrylate?
A2: Potential impurities can arise from the synthesis process, which often involves the esterification of methacrylic acid or its derivatives with pentafluorobenzyl alcohol. Common impurities may include:
-
Unreacted starting materials: Methacrylic acid, pentafluorobenzyl alcohol.
-
Byproducts: Polymers, and products of side reactions.
-
Inhibitors: MEHQ or other stabilizers.
-
Water: From atmospheric moisture or workup procedures.
-
Degradation products: Hydrolysis of the ester can lead to the formation of methacrylic acid and pentafluorobenzyl alcohol, especially in the presence of acid or base.[1][2][3][4]
Q3: What are the recommended storage conditions for purified methyl pentafluoromethacrylate?
A3: Purified methyl pentafluoromethacrylate is highly susceptible to polymerization. It should be stored at a low temperature, typically 2-8°C, in a tightly sealed container to prevent exposure to light and moisture. For short-term storage, it is advisable to add a small amount of a suitable inhibitor, such as MEHQ, if the monomer is not to be used immediately. It is crucial to store the purified monomer under an atmosphere containing oxygen, as common phenolic inhibitors require oxygen to function effectively.
Q4: Can I use the monomer directly from the bottle without purification?
A4: For applications that are not sensitive to the presence of inhibitors or minor impurities, it may be possible to use the monomer as received. However, for polymerization reactions, especially controlled polymerizations, or when high purity is critical for reproducible results, purification is strongly recommended. The presence of inhibitors will likely retard or prevent polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer fails to polymerize or polymerization is significantly retarded. | Incomplete removal of the polymerization inhibitor (e.g., MEHQ). | 1. Repeat the inhibitor removal step. If using an alumina column, ensure the alumina is fresh and of the correct basicity.[5][6][7] 2. For washing with NaOH, ensure thorough mixing and separation of the aqueous and organic layers.[8] 3. Consider vacuum distillation to separate the monomer from the less volatile inhibitor. |
| Cloudy appearance of the purified monomer. | Presence of water. | 1. Dry the monomer over a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration. 2. Ensure all glassware is thoroughly dried before use. |
| Low yield after purification by distillation. | 1. Polymerization of the monomer in the distillation flask due to excessive heat or absence of an inhibitor. 2. Incorrect distillation pressure leading to co-distillation with impurities or loss of product. | 1. Keep the distillation temperature as low as possible by using a high vacuum. 2. Add a high-boiling point, free-radical inhibitor (e.g., phenothiazine) to the distillation pot. 3. Ensure the presence of a small amount of air in the distillation setup, as phenolic inhibitors require oxygen to be effective. |
| Presence of acidic impurities (e.g., methacrylic acid) after purification. | 1. Incomplete neutralization during the washing step. 2. Hydrolysis of the ester during purification, particularly if strong bases are used for extended periods.[1][2][3][4] | 1. Ensure the pH of the aqueous wash is sufficiently basic to neutralize all acidic impurities. 2. Minimize the contact time with basic solutions and use dilute base to reduce the risk of hydrolysis. 3. A final wash with deionized water can help remove residual base. |
| Monomer polymerizes during storage. | 1. Complete absence of inhibitor in the purified monomer. 2. Storage at elevated temperatures or exposure to light. 3. Contamination with polymerization initiators. | 1. Add a small amount of a suitable inhibitor (e.g., 10-50 ppm MEHQ) if the monomer is to be stored for an extended period. 2. Store the purified monomer at 2-8°C in a dark, tightly sealed container. 3. Ensure all storage containers are clean and free of contaminants. |
Quantitative Data Summary
| Property | Value | Source/Notes |
| Boiling Point | 56 °C at 3 Torr (for Pentafluorophenyl Methacrylate) | [9] The boiling point of methyl pentafluoromethacrylate is expected to be similar. |
| Density | 1.394 g/mL at 25 °C (for Pentafluorophenyl Methacrylate) | [9] |
| Molecular Weight | 252.14 g/mol (for Pentafluorophenyl Methacrylate) | |
| Common Inhibitor | Monomethyl ether hydroquinone (MEHQ) | [9] |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This method is suitable for removing phenolic inhibitors like MEHQ.
Materials:
-
Methyl pentafluoromethacrylate monomer
-
Basic alumina (activated, Brockmann I)
-
Anhydrous magnesium sulfate
-
Glass chromatography column
-
Filter flask and funnel
Procedure:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Allow the solvent to drain until it is level with the top of the alumina bed.
-
Carefully add the methyl pentafluoromethacrylate monomer to the top of the column.
-
Allow the monomer to pass through the alumina column under gravity. The inhibitor will be adsorbed by the alumina.[5][6][7]
-
Collect the purified monomer in a clean, dry flask.
-
Dry the purified monomer over anhydrous magnesium sulfate for at least one hour.
-
Filter the monomer to remove the drying agent.
-
Store the purified monomer under appropriate conditions or use it immediately.
Protocol 2: Purification by Vacuum Distillation
This method is effective for removing inhibitors and other non-volatile impurities.
Materials:
-
Methyl pentafluoromethacrylate monomer
-
High-boiling point inhibitor (e.g., phenothiazine)
-
Vacuum distillation apparatus (including a Claisen adapter and a capillary for air bleed)
-
Heating mantle and magnetic stirrer
-
Cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Charge the distillation flask with the methyl pentafluoromethacrylate monomer and a small amount of a high-boiling point inhibitor (e.g., a few crystals of phenothiazine).
-
Introduce a fine capillary to allow a slow bleed of air into the system. This is crucial for the effectiveness of many inhibitors.
-
Apply vacuum and begin gentle heating and stirring.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the similar compound, pentafluorophenyl methacrylate, is 56 °C at 3 Torr.[9]
-
Discard the first and last fractions, which may contain more volatile or less volatile impurities, respectively.
-
After distillation, the purified monomer should be cooled and stored appropriately or used immediately.
Visualizations
Caption: Workflow for the purification of methyl pentafluoromethacrylate monomer.
Caption: Troubleshooting logic for methyl pentafluoromethacrylate purification.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Methyl Pentafluoromethacrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the polymerization of Methyl Pentafluoromethacrylate (MPFMA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of MPFMA.
Issue 1: Slow or Inhibited Polymerization
Symptoms:
-
No noticeable increase in viscosity after the expected induction period.
-
Low or no polymer yield after the designated reaction time.
-
Incomplete monomer conversion as determined by analytical techniques (e.g., NMR, GC).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Excess Inhibitor | Verify the concentration of inhibitor (e.g., MEHQ) in the monomer. | Purify the monomer by passing it through a column of activated basic alumina to remove the inhibitor. |
| Presence of Oxygen | Oxygen is a potent radical scavenger and will inhibit free-radical polymerization. | Degas the reaction mixture thoroughly using techniques such as freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon, Nitrogen) prior to and during polymerization. |
| Water Contamination | Water can interfere with some initiation systems. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate drying agents and distill the monomer if water contamination is suspected. |
| Acidic Impurities | Residual acids from monomer synthesis can retard polymerization.[1] | Neutralize the monomer by washing with a dilute basic solution (e.g., sodium bicarbonate), followed by washing with deionized water, drying, and distillation. |
| Low Initiator Concentration or Inefficient Initiator | The initiator concentration may be too low, or the initiator may not be decomposing efficiently at the reaction temperature.[2] | Increase the initiator concentration or select an initiator with a suitable half-life at the desired polymerization temperature. |
Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)
Symptoms:
-
High polydispersity index (PDI) value (typically > 1.5 for controlled polymerizations).
-
Inconsistent polymer properties between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Chain Transfer Reactions | Impurities with labile protons can act as chain transfer agents, leading to premature termination of growing polymer chains. | Purify the monomer and solvents to remove potential chain transfer agents. |
| High Initiator Concentration | An excessively high concentration of initiator can lead to a high rate of initiation and termination events.[3] | Optimize the initiator concentration to achieve a balance between the rate of polymerization and control over molecular weight. |
| Temperature Fluctuations | Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution. | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a stable temperature. |
| Residual Catalysts from Monomer Synthesis | Traces of metal catalysts from the monomer synthesis process can interfere with radical polymerization.[4] | Purify the monomer via distillation or column chromatography to remove residual catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available Methyl Pentafluoromethacrylate (MPFMA)?
A1: Commercial MPFMA may contain inhibitors such as MEHQ (monomethyl ether hydroquinone) to prevent premature polymerization during storage. Depending on the synthesis route, it may also contain trace amounts of unreacted starting materials like pentafluorophenol and methacryloyl chloride, as well as byproducts such as triethylamine hydrochloride if triethylamine is used as a base.[5] Residual water and acidic impurities can also be present.
Q2: How does water affect the polymerization of MPFMA?
A2: While the direct effect on MPFMA is not extensively documented, in general methacrylate polymerizations, water can have varied effects. It can sometimes accelerate the decomposition of certain initiators but may also interfere with the overall polymerization process, potentially affecting polymer properties. For controlled polymerization techniques, maintaining anhydrous conditions is crucial for reproducibility.
Q3: Can I polymerize MPFMA without removing the inhibitor?
A3: It is highly recommended to remove the inhibitor before polymerization. The inhibitor is designed to scavenge radicals and will significantly slow down or completely prevent the initiation of polymerization. The induction period will be prolonged until the inhibitor is consumed, leading to poor control and reproducibility.
Q4: What analytical techniques can be used to detect impurities in MPFMA monomer?
A4: Several analytical techniques can be employed to assess the purity of MPFMA monomer. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can identify and quantify organic impurities. Karl Fischer titration is a standard method for determining water content.
Q5: How do acidic impurities affect the polymerization?
A5: Acidic impurities can react with initiators or the propagating radical chains, leading to retardation or inhibition of the polymerization.[1] In controlled polymerization techniques like ATRP, acidic impurities can protonate the ligand, thereby deactivating the catalyst complex.[6]
Experimental Protocols
Protocol 1: Purification of Methyl Pentafluoromethacrylate (MPFMA) Monomer
Objective: To remove inhibitor and other polar impurities from MPFMA monomer prior to polymerization.
Materials:
-
Methyl Pentafluoromethacrylate (MPFMA) monomer
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Stir bar
Procedure:
-
Set up a glass chromatography column with a cotton plug at the bottom.
-
Fill the column with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Pass the MPFMA monomer through the alumina column under gravity.
-
Collect the purified monomer in a clean, dry round bottom flask containing a stir bar.
-
Add anhydrous magnesium sulfate to the collected monomer (approximately 1-2 g per 10 mL of monomer) to remove any residual water.
-
Stir the mixture for 30 minutes.
-
Filter or decant the purified, dry monomer into a storage vessel. It is recommended to use the purified monomer immediately.
Protocol 2: Free-Radical Polymerization of MPFMA
Objective: To synthesize poly(methyl pentafluoromethacrylate) via a standard free-radical polymerization.
Materials:
-
Purified Methyl Pentafluoromethacrylate (MPFMA) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Schlenk flask or reaction tube with a rubber septum
-
Stir bar
-
Inert gas (Argon or Nitrogen) source
-
Oil bath
Procedure:
-
Place a stir bar in the Schlenk flask and flame-dry it under vacuum, then cool under an inert atmosphere.
-
Add the desired amount of purified MPFMA monomer and anhydrous solvent to the flask.
-
Add the calculated amount of AIBN initiator.
-
Seal the flask with the rubber septum.
-
Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with the inert gas.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the desired period.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for MPFMA polymerization.
References
- 1. Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livetoplant.com [livetoplant.com]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Technical Support Center: Achieving High Molecular Weight Poly(methyl pentafluoromethacrylate) (PMPFMA)
Welcome to the technical support center for the synthesis of high molecular weight poly(methyl pentafluoromethacrylate) (PMPFMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of methyl pentafluoromethacrylate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of PMPFMA, aiming to help you achieve high molecular weight polymers with controlled characteristics.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight (Mn) | 1. High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each growing to a shorter length.[1][2] | - Decrease the initiator-to-monomer ratio. - For controlled radical polymerization (CRP), ensure the desired degree of polymerization (DP) is targeted by adjusting the [Monomer]/[Initiator] ratio. |
| 2. Chain Transfer Reactions: Impurities (e.g., water, oxygen) or certain solvents can act as chain transfer agents, prematurely terminating polymer chains. | - Thoroughly purify all reagents (monomer, solvent, initiator). - Degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (Nitrogen or Argon).[3] | |
| 3. Inefficient Initiation in Anionic Polymerization: Slow initiation compared to propagation leads to a broad molecular weight distribution and lower than expected Mn.[4][5] | - Use a more efficient initiator like 1,1-diphenylhexyllithium for methacrylate polymerization. - Optimize the reaction temperature; anionic polymerizations of methacrylates are often conducted at low temperatures (e.g., -78°C) to control the reaction.[4] | |
| 4. Inappropriate RAFT Agent: The choice of Chain Transfer Agent (CTA) in RAFT polymerization is crucial for controlling the polymerization of methacrylates. | - Select a CTA suitable for methacrylates, such as a dithiobenzoate or a trithiocarbonate with a good leaving group. 4-cyanopentanoic acid dithiobenzoate has been shown to be effective for similar monomers.[6][7] | |
| Broad Polydispersity Index (PDI) | 1. Slow Initiation/Termination in CRP: In controlled radical polymerizations like ATRP and RAFT, slow initiation or a high rate of termination reactions compared to propagation leads to poor control over chain growth. | - ATRP: Ensure the catalyst complex is appropriate for the monomer and conditions. The ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br2) is critical.[8] - RAFT: Choose a CTA with a high transfer constant for methacrylates. |
| 2. Impurities: As with low molecular weight, impurities can lead to uncontrolled side reactions. | - Rigorous purification of all components is essential. | |
| 3. High Monomer Conversion: At very high conversions, the concentration of monomer becomes low, and the likelihood of termination reactions increases, broadening the PDI. | - Monitor the reaction and stop it at a moderate conversion (e.g., 50-70%) to maintain good control, especially when targeting very high molecular weights. | |
| Low Polymer Yield | 1. Inefficient Initiation: The initiator may not be decomposing efficiently at the reaction temperature, or it may be deactivated by impurities. | - Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN). - Check for and remove any potential initiator scavengers. |
| 2. Polymerization Inhibition: Oxygen is a potent inhibitor of radical polymerization. | - Ensure the reaction setup is free of oxygen by using proper degassing techniques.[3] | |
| 3. Poor Solubility: The growing polymer may precipitate from the solution, hindering further monomer addition. | - Choose a solvent in which both the monomer and the resulting polymer are soluble. For fluorinated polymers, fluorinated solvents or solvents like dioxane might be suitable. | |
| Gelation or Insoluble Polymer Formation | 1. High Monomer Concentration (Bulk Polymerization): The Trommsdorff-Norrish effect (gel effect) can occur, leading to a rapid increase in viscosity and uncontrolled polymerization.[1] | - Consider solution polymerization to better dissipate heat and control viscosity. |
| 2. Cross-linking Impurities: The monomer may contain difunctional impurities that lead to cross-linking. | - Purify the monomer to remove any di(meth)acrylate impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical target molecular weight for "high molecular weight" PMPFMA?
A1: While specific data for PMPFMA is limited, for the analogous and widely studied poly(methyl methacrylate) (PMMA), high molecular weight is generally considered to be in the range of Mn > 100,000 g/mol , with ultra-high molecular weight exceeding 1,000,000 g/mol .[1][2] The desired molecular weight will ultimately depend on the specific application.
Q2: Which polymerization method is best for achieving high molecular weight PMPFMA with a narrow PDI?
A2: Controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.[9] These methods offer excellent control over molecular weight and polydispersity for a wide range of monomers, including methacrylates.[9] Anionic polymerization can also yield high molecular weight polymers with narrow PDI but requires more stringent reaction conditions (e.g., very low temperatures and ultrapure reagents).[4][5]
Q3: How can I effectively purify the methyl pentafluoromethacrylate monomer?
A3: Monomer purity is critical for successful polymerization. A common purification method involves passing the monomer through a column of basic alumina to remove the inhibitor (e.g., hydroquinone). Subsequently, the monomer should be distilled under reduced pressure and stored in a dark, cold environment before use.
Q4: What are suitable solvents for the polymerization of methyl pentafluoromethacrylate?
A4: The choice of solvent is crucial for ensuring that the monomer, initiator, catalyst (if applicable), and the resulting polymer remain dissolved throughout the reaction. For fluorinated polymers, solvents such as dioxane, tetrahydrofuran (THF), or fluorinated solvents are often good choices. It is advisable to perform small-scale solubility tests before proceeding with a large-scale reaction.
Q5: How do I remove the catalyst from my polymer after an ATRP reaction?
A5: The copper catalyst used in ATRP can be removed by passing a solution of the polymer through a column of neutral alumina. Alternatively, the polymer can be precipitated, redissolved, and washed with a complexing agent like EDTA to remove the copper ions.
Experimental Protocols
General Protocol for RAFT Polymerization of Methyl Pentafluoromethacrylate
This protocol is a general guideline and may require optimization for specific molecular weight targets.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), purified
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN), recrystallized
-
Solvent (e.g., Dioxane), anhydrous
-
Schlenk flask, magnetic stir bar, and other standard glassware
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the solvent.
-
Add the purified MPFMA monomer to the flask. The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated beforehand. A common ratio is 100:1:0.1 for a DP of 100.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR or GC).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
General Protocol for Anionic Polymerization of Methyl Pentafluoromethacrylate
This method requires stringent anhydrous and anaerobic conditions.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), rigorously purified and dried
-
Initiator (e.g., sec-Butyllithium or 1,1-diphenylhexyllithium)
-
Solvent (e.g., Tetrahydrofuran, THF), freshly distilled from a drying agent
-
Terminating agent (e.g., degassed Methanol)
-
Schlenk line and appropriate glassware
Procedure:
-
Assemble the glassware and flame-dry it under vacuum.
-
Introduce the freshly distilled THF into the reaction flask via cannula transfer under a positive pressure of inert gas.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C).
-
Add the initiator dropwise to the cold solvent.
-
Slowly add the purified MPFMA monomer to the initiator solution via a syringe or cannula. An immediate color change may be observed, indicating the formation of living polymer chains.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a few drops of degassed methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
Precipitate, collect, and dry the polymer as described in the RAFT protocol.
-
Characterize the polymer using GPC.
Visualizations
Caption: Workflow for RAFT polymerization of PMPFMA.
Caption: Troubleshooting logic for low molecular weight.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Polymerization of Methyl Pentafluoromethacrylate (MPFMA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the controlled polymerization of methyl pentafluoromethacrylate (MPFMA). The primary focus is on achieving low polydispersity (PDI) to synthesize well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in achieving low polydispersity during MPFMA polymerization?
A1: The primary challenge is minimizing undesirable termination reactions that broaden the molecular weight distribution. This requires strict control over reaction conditions and purity of reagents. Controlled radical polymerization techniques like RAFT and ATRP are generally most effective for achieving a low PDI.[1][2] Anionic polymerization can also yield very low PDI but is highly sensitive to impurities.[3]
Q2: Which controlled polymerization techniques are recommended for MPFMA?
A2: Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are highly recommended for achieving well-defined poly(methyl pentafluoromethacrylate) (PMPFMA) with low PDI.[2][4][5] Both methods introduce a dynamic equilibrium between propagating radicals and dormant species, allowing for more uniform chain growth.
Q3: What is a typical target PDI for a "controlled" polymerization of MPFMA?
A3: For a well-controlled polymerization of fluorinated methacrylates like MPFMA, a polydispersity index (PDI) below 1.3 is generally considered good. With optimized conditions, PDI values approaching 1.1 or even lower can be achieved, indicating excellent control over the polymerization process.[2]
Q4: How do I purify the MPFMA monomer before polymerization?
A4: To remove inhibitors (like hydroquinone monomethyl ether) that can interfere with radical polymerization, pass the monomer through a short column of basic alumina immediately before use. This is a critical step to ensure reproducible and controlled polymerization.
Q5: Why is deoxygenation of the reaction mixture so important?
A5: Oxygen is a radical scavenger and can inhibit or terminate polymerization, leading to poor initiation, slow reaction rates, and high polydispersity.[1] Thorough deoxygenation of the monomer, solvent, and initiator solution is crucial for any controlled radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.
Troubleshooting Guides
Problem 1: High Polydispersity Index (PDI > 1.5) in RAFT Polymerization
| Potential Cause | Recommended Solution |
| Inappropriate Chain Transfer Agent (CTA) | The reactivity of the CTA is crucial. For methacrylates, dithiobenzoates and trithiocarbonates are generally effective. For fluorinated methacrylates like PFMA, 4-cyanopentanoic acid dithiobenzoate has been shown to be an effective CTA.[2] Ensure the chosen CTA has a high chain transfer constant for methacrylates. |
| Incorrect [Monomer]:[CTA]:[Initiator] Ratio | An excess of initiator relative to the CTA can lead to a higher concentration of radicals, increasing the rate of termination reactions and broadening the PDI. A common starting point for RAFT is a [CTA]:[Initiator] ratio between 5:1 and 10:1. This ratio may require optimization. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>95%) can increase the likelihood of termination and side reactions, leading to a broader PDI. It is often better to stop the reaction at a moderate conversion (e.g., 70-80%) if a very low PDI is the primary goal. |
| Oxygen Contamination | Oxygen will inhibit the polymerization and interfere with the RAFT equilibrium. Ensure all reagents and the reaction vessel are rigorously deoxygenated before starting the polymerization. Perform at least three freeze-pump-thaw cycles. |
| High Temperature | Excessive temperatures can increase the rate of side reactions and initiator decomposition, leading to a loss of control. For RAFT of fluorinated methacrylates, temperatures in the range of 65-75 °C are often employed.[1] |
Problem 2: High Polydispersity Index (PDI > 1.5) in ATRP
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The copper catalyst can be oxidized to the inactive Cu(II) state, leading to a loss of control. Ensure the system is thoroughly deoxygenated. For systems sensitive to catalyst deactivation, consider using a regenerating agent like ascorbic acid in an ARGET (Activators Regenerated by Electron Transfer) ATRP setup.[6] |
| Inappropriate Ligand | The choice of ligand is critical for tuning the catalyst activity. For methacrylates, ligands like PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) or substituted bipyridines are commonly used.[6][7] The solubility and activity of the catalyst complex depend heavily on the ligand. |
| Impure Monomer or Solvent | Protic impurities or other nucleophiles can coordinate to the copper catalyst and inhibit its activity. Ensure the monomer is purified and the solvent is anhydrous and of high purity. |
| Slow Initiation | If the initiation from the alkyl halide is slow compared to propagation, the resulting polymer chains will not grow uniformly, leading to a broad PDI. Ensure the initiator is appropriate for the monomer and reaction conditions. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for high polydispersity in MPFMA polymerization.
Experimental Protocols
Disclaimer: These are generalized protocols based on the polymerization of pentafluorophenyl methacrylate (PFMA) and other methacrylates. Optimal conditions for MPFMA may vary and require experimental validation.
Protocol 1: RAFT Polymerization of MPFMA
This protocol aims to synthesize PMPFMA with a target degree of polymerization (DP) of 100 and a low PDI.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Reagent Preparation: In a dry Schlenk flask, add the CTA (e.g., 0.055 mmol for a target DP of 100 with 5.5 mmol of monomer) and AIBN (e.g., 0.0055 mmol for a [CTA]:[AIBN] ratio of 10:1).
-
Monomer and Solvent Addition: Add the purified MPFMA (5.5 mmol) and anhydrous dioxane (e.g., to achieve a 2 M monomer concentration) to the Schlenk flask.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Freeze the mixture in liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture under an inert atmosphere.
-
-
Polymerization: After the final thaw, backfill the flask with inert gas. Place the flask in a preheated oil bath at 70 °C and begin stirring.
-
Monitoring: To monitor the reaction, aliquots can be carefully withdrawn at different time points using a degassed syringe. Monomer conversion can be determined by ¹H or ¹⁹F NMR spectroscopy, and molecular weight and PDI can be measured by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached (e.g., ~80%), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a large excess of a non-solvent such as cold hexane or methanol. Redissolve the polymer in a suitable solvent (e.g., THF or acetone) and re-precipitate to remove unreacted monomer and other reagents. Dry the purified polymer under vacuum.
Protocol 2: ARGET ATRP of MPFMA
This protocol is designed to polymerize MPFMA with a low catalyst concentration.
Materials:
-
Methyl pentafluoromethacrylate (MPFMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(II) bromide (CuBr₂) (Catalyst precursor)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Ascorbic acid (Reducing agent)
-
Anhydrous solvent (e.g., anisole or DMF)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst and Reagent Preparation: To a dry Schlenk flask, add CuBr₂ (e.g., for a [Monomer]:[Initiator]:[CuBr₂]:[Ligand] ratio of 200:1:0.05:0.5), PMDETA, and the solvent.
-
Monomer and Initiator Addition: Add the purified MPFMA and the initiator (EBiB).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles.
-
Initiation: After backfilling with inert gas, add the ascorbic acid (e.g., 0.5 to 1 equivalent relative to the initiator) as a solution in the reaction solvent via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath (e.g., 60-90 °C) and begin stirring.
-
Monitoring and Termination: Follow the same procedures as described in the RAFT protocol for monitoring and terminating the reaction.
-
Purification: After polymerization, dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Experimental Workflow Diagram
Caption: General experimental workflow for controlled polymerization of MPFMA.
References
- 1. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 14.139.213.3:8080 [14.139.213.3:8080]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Analysis of Methyl Pentafluoromethacrylate and Other Fluoroacrylates for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorinated monomers is critical for designing materials with tailored properties. This guide provides a comparative overview of Methyl pentafluoromethacrylate and other common fluoroacrylates, focusing on key performance indicators and their relevance in advanced applications, including drug delivery systems.
Fluorinated acrylates are a class of polymers prized for their unique combination of properties, including hydrophobicity, thermal stability, low refractive index, and chemical resistance. These characteristics stem from the presence of fluorine atoms in the polymer structure.[1] This guide focuses on providing a direct comparison of the properties of poly(methyl pentafluoromethacrylate) (PMPFMA) with two other widely used fluoroacrylates: poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and poly(hexafluoroisopropyl acrylate) (PHFIA).
Performance Comparison
The following tables summarize the key physical and chemical properties of the homopolymers derived from these monomers. It is important to note that direct, side-by-side comparative studies for the homopolymer of Methyl pentafluoromethacrylate are limited in publicly available literature. Therefore, data for poly(pentafluorophenyl methacrylate) (PPFMA), a structurally similar and commercially significant fluoroacrylate, is used as a proxy to provide valuable insights.
| Property | Poly(pentafluorophenyl methacrylate) (PPFMA) | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Poly(hexafluoroisopropyl acrylate) (PHFIA) |
| Water Contact Angle (°) | ~90°[2] | 97°[3] | Not available |
| Refractive Index (n20/D) | ~1.4 - 1.5[4] | 1.361[5] | 1.319[6] |
| Glass Transition Temp. (Tg) (°C) | Not available | 69 | Not available |
| Thermal Stability (Initial Decomposition Temp.) | ~230°C[7] | ~341°C[8] | Not available |
Table 1: Comparison of Key Physical Properties
| Monomer | Polymerization Methods | Key Features & Applications |
| Pentafluorophenyl Methacrylate | Free-radical polymerization, RAFT polymerization[4][9] | High reactivity of the pentafluorophenyl ester group allows for versatile post-polymerization modification, making it a valuable platform for creating functional polymers for drug delivery and functional surfaces.[10] It exhibits higher hydrolytic stability compared to other active esters.[10] |
| 2,2,2-Trifluoroethyl Methacrylate | Free-radical polymerization, RAFT polymerization[3][11] | Offers a good balance of hydrophobicity and processability. Used in coatings to improve weather, water, and pollution resistance.[5] |
| Hexafluoroisopropyl Acrylate | Anionic polymerization, Free-radical polymerization[1] | The hexafluoroisopropyl group imparts a very low refractive index and low surface energy.[12] |
Table 2: Synthesis and Application Highlights
Experimental Protocols
The data presented in this guide are typically obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Water Contact Angle Measurement
The hydrophobicity of the polymer films is quantified by measuring the static water contact angle.
Methodology:
-
Sample Preparation: Polymer films are prepared by spin-coating a solution of the polymer onto a clean, flat substrate (e.g., silicon wafer or glass slide) and dried to remove the solvent.
-
Instrumentation: A goniometer equipped with a camera and a microsyringe is used.
-
Procedure: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface of the polymer film.
-
Measurement: The angle formed between the tangent to the droplet at the solid-liquid-vapor interface and the solid surface is measured. Measurements are typically taken at multiple locations on the sample to ensure reproducibility.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the polymers.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13]
-
Measurement: The weight of the sample is continuously monitored as a function of temperature. The initial decomposition temperature is often reported as the temperature at which a 5% or 10% weight loss occurs.[1]
Refractive Index Measurement
The refractive index of the polymer films is a crucial optical property.
Methodology:
-
Sample Preparation: Thin, uniform polymer films are prepared on a suitable substrate.
-
Instrumentation: An ellipsometer or an Abbe refractometer can be used.
-
Procedure (Ellipsometry): A beam of polarized light is reflected off the surface of the polymer film. The change in polarization of the reflected light is measured over a range of wavelengths and angles of incidence.
-
Data Analysis: A model is fitted to the experimental data to determine the refractive index and thickness of the film.
Experimental and Logical Workflows
The characterization of fluoroacrylate polymers follows a systematic workflow to determine their key properties.
Caption: Workflow for Synthesis and Characterization of Fluoroacrylate Polymers.
Application in Drug Delivery
Poly(pentafluorophenyl methacrylate) (PPFMA) and its analogs are particularly interesting for drug delivery applications. The pentafluorophenyl ester group is highly reactive towards nucleophiles like primary amines.[10] This reactivity allows for the straightforward post-polymerization modification of the polymer, enabling the attachment of drugs, targeting ligands, or other functional molecules. This "active ester" functionality provides a versatile platform for creating sophisticated drug delivery systems.
Caption: Post-Polymerization Modification of PPFMA for Drug Delivery Applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 4. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Poly(methyl pentafluoromethacrylate) and Polytetrafluoroethylene
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for material selection in applications ranging from medical devices to high-performance coatings. This guide provides a detailed comparison of the thermal properties of two prominent fluoropolymers: poly(methyl pentafluoromethacrylate) (PMPFMA) and polytetrafluoroethylene (PTFE).
Polytetrafluoroethylene (PTFE) is renowned for its exceptional thermal stability, a property stemming from the strong carbon-fluorine bonds that form the backbone of the polymer. This inherent stability makes PTFE a preferred material for applications requiring high-temperature resistance and chemical inertness. While comprehensive data on the thermal properties of the homopolymer poly(methyl pentafluoromethacrylate) (PMPFMA) is less prevalent in publicly available literature, existing research on copolymers incorporating pentafluorophenyl methacrylate suggests that the inclusion of this monomer can significantly enhance the thermal stability of the base polymer. For instance, copolymers of N-pentafluorophenyl maleimide (PFPMI) and methyl methacrylate (MMA) have demonstrated high thermal stability, with decomposition temperatures around 370°C.
This comparison will delve into the available quantitative data for both polymers, outline the experimental methodologies used to assess their thermal properties, and provide a visual representation of the factors influencing their thermal stability.
Quantitative Thermal Properties
The following table summarizes the key thermal properties of PTFE. Due to the limited availability of specific data for the PMPFMA homopolymer, data for related copolymers are provided for indicative purposes.
| Thermal Property | Poly(methyl pentafluoromethacrylate) (PMPFMA) | Polytetrafluoroethylene (PTFE) |
| Melting Point (Tm) | Data not available for homopolymer | ~327 °C[1] |
| Decomposition Temperature (Td) | Copolymers containing pentafluorophenyl groups show stability up to ~370°C. | Appreciable decomposition begins at over 400 °C.[2] |
| Continuous Service Temperature | Data not available for homopolymer | Up to 260 °C[3] |
Experimental Protocols
The thermal stability of polymers is primarily evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a material.
-
Principle: A sample is heated in a controlled furnace, and its mass is continuously monitored by a highly sensitive balance. The resulting data is plotted as a mass versus temperature or time curve. The temperature at which significant mass loss occurs is identified as the decomposition temperature.
-
Typical Experimental Parameters for Polymer Analysis:
-
Heating Rate: A linear heating rate, typically in the range of 10-20 °C/min, is applied.
-
Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to evaluate oxidative stability.
-
Sample Size: A small sample size, typically 5-10 mg, is used to ensure uniform heating.
-
Temperature Range: The temperature range is selected based on the expected decomposition temperature of the polymer, often from ambient temperature up to 600-1000 °C.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is instrumental in determining phase transitions such as melting point (Tm) and glass transition temperature (Tg).
-
Principle: The difference in heat flow between a sample and a reference material is measured as a function of temperature. Endothermic events (e.g., melting) result in an increase in heat flow to the sample, while exothermic events (e.g., crystallization) result in a decrease.
-
Typical Experimental Parameters for Polymer Analysis:
-
Heating and Cooling Rates: Controlled heating and cooling rates, typically 10 °C/min, are used.
-
Atmosphere: An inert atmosphere, such as nitrogen, is commonly used to prevent oxidative degradation.
-
Sample Preparation: A small amount of the polymer is sealed in an aluminum pan.
-
Structure-Stability Relationship
The thermal stability of a polymer is intrinsically linked to its chemical structure. The diagram below illustrates the key structural features of PMPFMA and PTFE and their influence on thermal stability.
Caption: Factors influencing the thermal stability of PMPFMA and PTFE.
References
Refractive Index of Poly(methyl pentafluoromethacrylate) in Comparison to Other Fluoropolymers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the optical properties of fluoropolymers is crucial for a wide range of applications, from advanced optical coatings to specialized drug delivery systems. The refractive index, a fundamental optical constant, dictates how light propagates through a material and is a critical parameter in the design and modeling of optical components. This guide provides a comparative analysis of the refractive index of poly(methyl pentafluoromethacrylate) and other common fluoropolymers, supported by experimental data and detailed measurement protocols.
Comparative Analysis of Refractive Indices
Fluoropolymers are well-known for their low refractive indices compared to many other classes of polymers. This property is primarily attributed to the high electronegativity and low polarizability of the fluorine atom. The incorporation of fluorine into a polymer backbone generally lowers its refractive index.
The following table summarizes the refractive index values for several common fluoropolymers, providing a basis for comparison.
| Polymer | Chemical Structure | Refractive Index (n) | Wavelength (nm) |
| Poly(methyl methacrylate) (PMMA) | 1.4905 | 589.3 | |
| Poly(tetrafluoroethylene) (PTFE) | ~1.35 | Not Specified | |
| Poly(vinylidene fluoride) (PVDF) | ~1.42 | Not Specified | |
| Fluorinated ethylene propylene (FEP) | ~1.338 | Not Specified | |
| Perfluoroalkoxy alkane (PFA) | ~1.35 | Not Specified | |
| Poly(2,2,2-trifluoroethyl methacrylate) | 1.418 - 1.437 | 589.3 (D-line) | |
| Poly(hexafluoroisopropyl methacrylate) | ~1.39 | 589.3 (D-line) | |
| Poly(heptafluorobutyl methacrylate) | ~1.383 | 589.3 (D-line) |
Experimental Protocols for Refractive Index Measurement
The accurate determination of the refractive index of polymer thin films is essential for their application in optical devices. Several well-established techniques can be employed for this purpose.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique that measures the change in the polarization of light upon reflection from a thin film. It can simultaneously determine both the refractive index and the thickness of the film with high accuracy.
Methodology:
-
Sample Preparation: A thin, uniform film of the fluoropolymer is deposited onto a smooth, reflective substrate (e.g., a silicon wafer) by a suitable method such as spin-coating, dip-coating, or vapor deposition.
-
Instrument Setup: The ellipsometer is calibrated using a reference sample with known optical properties. The wavelength range and angle of incidence are selected based on the expected properties of the film.
-
Measurement: The prepared sample is mounted on the instrument's stage. The change in polarization of the reflected light (quantified by the parameters Ψ and Δ) is measured as a function of wavelength.
-
Data Analysis: A mathematical model, typically a Cauchy or Sellmeier dispersion model, is used to fit the experimental data. The refractive index and thickness of the film are extracted from the best-fit model.
Abbe Refractometer
The Abbe refractometer is a traditional and widely used instrument for measuring the refractive index of liquids and solids. For polymer films, it relies on the principle of total internal reflection.
Methodology:
-
Sample Preparation: A small, flat piece of the polymer film is required. A contact liquid with a refractive index higher than that of the film is used to ensure good optical contact between the film and the prism of the refractometer.
-
Instrument Setup: The refractometer is calibrated using a standard of known refractive index. The temperature of the prism is controlled, as the refractive index is temperature-dependent.
-
Measurement: A drop of the contact liquid is placed on the prism. The polymer film is carefully placed on top of the liquid, ensuring no air bubbles are trapped. The eyepiece is adjusted to view the borderline between the light and dark fields.
-
Data Analysis: The refractive index is read directly from the instrument's scale. For anisotropic materials, measurements can be taken with polarized light at different orientations.
Prism Coupling
The prism coupling technique is particularly well-suited for characterizing optical waveguides and determining the refractive index of thin films with high precision.
Methodology:
-
Sample Preparation: A polymer film is deposited on a substrate with a lower refractive index to form a planar waveguide structure.
-
Instrument Setup: A high-refractive-index prism is brought into contact with the polymer film. A laser beam is directed through the prism.
-
Measurement: The angle of incidence of the laser beam is varied. At specific angles, known as mode angles, light couples into the film and propagates as a guided wave, causing a sharp drop in the intensity of the reflected light. These angles are measured by a photodetector.
-
Data Analysis: The measured mode angles are used to solve the waveguide mode equations, from which the refractive index and thickness of the polymer film can be calculated with high accuracy.
Logical Workflow for Refractive Index Comparison
The following diagram illustrates the logical workflow for comparing the refractive index of poly(methyl pentafluoromethacrylate) with other fluoropolymers.
Caption: Workflow for comparing the refractive index of fluoropolymers.
References
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 3. 聚(2,2,2-三氟乙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 聚(1,1,1,3,3,3-六氟异丙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 5. POLY(2,2,3,3,4,4,4-HEPTAFLUOROBUTYL METHACRYLATE) CAS#: [m.chemicalbook.com]
A Comparative Guide to the Cytotoxicity of Poly(methyl pentafluoromethacrylate) and Alternative Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymer is a critical step in the design and development of biomedical devices and drug delivery systems. Biocompatibility is a primary concern, with cytotoxicity being a key indicator of a material's potential to cause harm to cells. This guide provides a comparative analysis of the cytotoxicity of poly(methyl pentafluoromethacrylate) (PMPFMA), a fluorinated polymer, against commonly used biomedical polymers: poly(methyl methacrylate) (PMMA), polylactic acid (PLA), and polycaprolactone (PCL). This objective comparison is supported by available experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Due to the limited direct cytotoxicity data available for poly(methyl pentafluoromethacrylate) (PMPFMA), data for the structurally similar poly(pentafluorophenyl methacrylate) (PPFMA) is used as a proxy in this guide to provide an initial assessment of its potential biocompatibility.
Quantitative Cytotoxicity Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of PMPFMA (via PPFMA), PMMA, PLA, and PCL from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, exposure times, and assay conditions.
| Polymer | Assay Type | Cell Line | Concentration/Form | Cell Viability (%) | Citation |
| Poly(pentafluorophenyl methacrylate) (PPFMA) | MTT Assay | A549 (human lung cancer fibroblasts) | Nanoparticles | > 90% after 72h | [1] |
| Poly(methyl methacrylate) (PMMA) | Alamar Blue Assay | BHK-21 | 200 µg/mL Nanoparticles | 61.3 ± 4.0% after 120h | [2] |
| MTT Assay | Human Gingival Fibroblasts | Eluate from polymerized resin | ~77% (at 80°C polymerization) after 48h | [3] | |
| MTT Assay | L-929 | Disks | Higher proliferation than negative control after 72h | ||
| Polylactic Acid (PLA) | MTT Assay | Lymphocytes, PBMCs, L929 | Films | Considered non-toxic (Grade 0 cytotoxicity) | |
| MTT Assay | Not specified | Nanocomposites | N/A (described as having excellent biocompatibility) | ||
| Polycaprolactone (PCL) | Not specified | Not specified | Scaffolds | Non-cytotoxic | [cite: ] |
| MTT Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Nanofibrous membrane | Non-cytotoxic |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below to facilitate the replication and validation of these findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Material Exposure: Introduce the polymer samples (e.g., as films, extracts, or nanoparticles) to the cells at various concentrations. Include negative and positive controls.
-
Incubation: Incubate the cells with the polymer for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for approximately 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Apoptosis Assays (e.g., Annexin V Staining)
Apoptosis assays are used to detect programmed cell death, a more specific indicator of cytotoxicity than metabolic or membrane integrity assays.
-
Cell Seeding and Material Exposure: Prepare and treat cells with the polymer samples as described for the MTT assay.
-
Cell Harvesting: After incubation, gently harvest the cells from the wells.
-
Annexin V Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) Staining: Add propidium iodide to the cell suspension. PI is a fluorescent dye that stains the nucleus of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in cytotoxicity testing and the potential cellular responses to biomaterials, the following diagrams are provided.
Caption: Generalized workflow for in vitro cytotoxicity assessment of polymers.
Caption: Potential signaling pathways involved in polymer-induced cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. Understanding the interactions of poly(methyl methacrylate) and poly(vinyl chloride) nanoparticles with BHK-21 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water temperature for fabrication of autopolymerizing polymethyl methacrylate (PMMA) interim fixed restoration affects cytotoxicity and residual methyl methacrylate (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methacrylate Polymers for Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of polymer is a critical decision that can significantly impact the performance of biomedical devices and drug delivery systems. Methacrylate polymers are a versatile class of materials widely used in these applications. A key consideration in their selection is the incorporation of fluorine. This guide provides a comparative analysis of fluorinated and non-fluorinated methacrylate polymers, focusing on their performance in protein adsorption, cell adhesion, and drug release, supported by experimental data.
The introduction of fluorine into methacrylate polymers dramatically alters their surface properties, leading to significant differences in their interactions with biological systems. Generally, fluorination increases hydrophobicity, reduces surface energy, and can decrease protein adsorption and cell adhesion compared to their non-fluorinated counterparts.
Performance Comparison: Protein Adsorption and Cell Adhesion
The initial interaction between a biomaterial and the physiological environment is the adsorption of proteins, which subsequently influences cellular responses. The extent of protein adsorption and the subsequent cell adhesion are critical factors in determining the biocompatibility and functionality of a biomedical device.
Protein Adsorption
Fluorinated methacrylate polymers typically exhibit lower protein adsorption compared to their non-fluorinated analogs. This is attributed to the low surface energy and hydrophobicity of fluorinated surfaces, which minimizes the driving force for protein adhesion.
| Polymer | Protein | Adsorbed Protein Amount | Reference |
| Non-Fluorinated | |||
| Poly(methyl methacrylate) (PMMA) | Bovine Serum Albumin (BSA) | ~35.6 ± 7.9 µg/µL (from membrane extract) | [1][2] |
| Poly(methyl methacrylate) (PMMA) | β2 microglobulin, dermcidin, retinol-binding protein-4, and lambda-1 light chain | Higher adsorption compared to PES membranes | [1][2] |
| Fluorinated | |||
| Poly(trifluoroethyl methacrylate) (PTFEMA) | General Plasma Proteins | Reduced protein adsorption is generally observed (Specific quantitative data from direct comparative studies is limited) |
Note: The data for PMMA is from a study on hemodialysis membranes and represents the concentration in the extract, not directly the surface concentration. Direct comparative studies with quantitative data for fluorinated methacrylates are limited.
Cell Adhesion
Reduced protein adsorption on fluorinated surfaces generally leads to lower cell adhesion. This property is advantageous for applications where cell attachment is undesirable, such as in blood-contacting devices or to prevent biofilm formation.
| Polymer | Cell Type | Adherent Cell Count | Reference |
| Non-Fluorinated | |||
| Poly(methyl methacrylate) (PMMA) | Human Gingival Fibroblasts | No significant difference in cell count compared to lithium disilicate | [3][4] |
| Poly(methyl methacrylate) (PMMA) | Human Endothelial Cells | Optimal adhesion on moderately wettable copolymers | [5] |
| Fluorinated | |||
| Polytetrafluoroethylene (PTFE) | Human Umbilical Vein Endothelial Cells (HUVECs) | 33 cells/mm² (unmodified) | [6] |
| Ammonia plasma-treated PTFE | Human Umbilical Vein Endothelial Cells (HUVECs) | 5.5-fold increase in cell numbers compared to untreated PTFE after 1 day | [7] |
Performance Comparison: Drug Release
In drug delivery systems, the polymer matrix plays a crucial role in controlling the rate of drug release. The hydrophobicity of the polymer can significantly influence the release kinetics of both hydrophobic and hydrophilic drugs.
Drug Release Kinetics
Fluorination of methacrylate hydrogels can significantly impact drug release profiles. The increased hydrophobicity can lead to a more sustained release of drugs, particularly hydrophobic ones, by reducing the swelling of the hydrogel and slowing down drug diffusion. For instance, fluorination of hydrogel fibers has been shown to dramatically decrease the initial burst release of a model drug and increase the total release time by a factor of approximately 6.7.[8]
| Polymer Type | Drug | Key Findings on Release Profile | Reference |
| Non-Fluorinated Hydrogel | Dexamethasone | Release rate of ~27 µg/h from PHEMA single network. | [9] |
| Non-Fluorinated Hydrogel | Dexamethasone Phosphate | ~70% of DXP released in 24 hours, following Fickian diffusion. | [10] |
| Fluorinated Hydrogel | Procion Blue (model drug) | Initial drug burst dramatically decreased and total release time increased significantly. | [8] |
Note: The data presented is from different studies and for different drug formulations, highlighting the need for direct comparative studies.
Experimental Protocols
To facilitate further research and comparison, detailed methodologies for key experiments are provided below.
Protein Adsorption Quantification using BCA Assay
This protocol outlines the steps to quantify the amount of protein adsorbed onto a polymer surface.
Materials:
-
Polymer-coated substrates (fluorinated and non-fluorinated)
-
Protein solution (e.g., Bovine Serum Albumin in Phosphate Buffered Saline - PBS)
-
PBS (pH 7.4)
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Microplate reader
Procedure:
-
Incubation: Immerse the polymer-coated substrates in the protein solution for a specified time (e.g., 1 hour) at 37°C.
-
Rinsing: Gently rinse the substrates with PBS to remove non-adsorbed proteins.
-
Elution: Immerse the substrates in a 1% SDS solution and incubate with agitation to elute the adsorbed proteins.
-
BCA Assay:
-
Prepare a series of protein standards of known concentrations.
-
In a 96-well plate, add a small volume of the eluate from each sample and the protein standards.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Quantification: Determine the protein concentration in the eluates by comparing their absorbance to the standard curve. Calculate the amount of adsorbed protein per unit surface area of the polymer.
Caption: Workflow for quantifying protein adsorption on polymer surfaces.
Cell Adhesion Quantification using Fluorescence Microscopy
This protocol describes a method to quantify the number of adherent cells on polymer surfaces.
Materials:
-
Polymer-coated substrates sterilized with 70% ethanol and UV irradiation.
-
Cell culture medium.
-
Cell suspension (e.g., fibroblasts, endothelial cells).
-
Fluorescent stains for cell nuclei (e.g., DAPI) and cytoskeleton (e.g., Phalloidin-FITC).
-
Paraformaldehyde (PFA) for cell fixation.
-
Triton X-100 for cell permeabilization.
-
Fluorescence microscope with image analysis software.
Procedure:
-
Cell Seeding: Place the sterile polymer substrates in a culture plate and seed with a known density of cells.
-
Incubation: Incubate the cells on the substrates for a desired period (e.g., 24 hours) to allow for adhesion and spreading.
-
Rinsing: Gently wash the substrates with PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cell nuclei with DAPI and the actin cytoskeleton with Phalloidin-FITC.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Capture images from multiple random fields of view and use image analysis software to count the number of adherent cells (based on nuclei count) per unit area.
Caption: Workflow for quantifying cell adhesion on polymer surfaces.
Conclusion
The choice between fluorinated and non-fluorinated methacrylate polymers depends heavily on the specific requirements of the biomedical application. Fluorinated methacrylates offer the significant advantage of reduced protein adsorption and cell adhesion, making them suitable for applications where minimizing biological interaction is crucial. However, non-fluorinated methacrylates may be preferred in applications where tissue integration is desired or for specific drug delivery formulations. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to determine the optimal polymer for their specific needs. Further direct comparative studies are needed to provide a more comprehensive quantitative understanding of the performance differences between these two important classes of biomaterials.
References
- 1. Comparative analyses of adsorbed circulating proteins in the PMMA and PES hemodiafilters in patients on predilution online hemodiafiltration | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Comparative Study of Fibroblastic Behaviour on Polymethacrylate (PMMA) and Lithium Disilicate Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adhesion of cultured human endothelial cells onto methacrylate polymers with varying surface wettability and charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Modification of Polytetrafluoroethylene (PTFE) with a Heparin-immobilized Extracellular Matrix (ECM) Coating for Small-diameter Vascular Grafts Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of plasma treated PET and PTFE on expression of adhesion molecules by human endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Orientation and Polymer Phase Separation Induced by Poly(methyl methacrylate) Tacticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized Methyl Pentafluoromethacrylate
For researchers and professionals in drug development and material science, ensuring the purity of synthesized monomers like Methyl pentafluoromethacrylate (MPFMA) is a critical step. The presence of impurities, such as residual starting materials, solvents, or by-products, can significantly impact the kinetics of polymerization and the final properties of the resulting polymer. This guide provides an objective comparison of standard analytical techniques for validating the purity of MPFMA, complete with experimental data and detailed protocols.
The validation of MPFMA purity typically relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) provides detailed structural confirmation and can be used for quantification.[4][5] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups and the absence of certain impurities.[6][7]
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach is recommended for the robust characterization and purity validation of MPFMA. The following table summarizes the primary analytical methods and their specific applications in this context.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H, ¹⁹F, ¹³C NMR | Nuclear Magnetic Resonance | Detailed molecular structure, quantitative analysis of components, identification of fluorine-containing impurities. | Provides unambiguous structural confirmation and precise quantification without the need for individual impurity standards (using an internal standard). ¹⁹F NMR is highly sensitive to the local electronic environment.[4] | Lower sensitivity for trace impurities compared to GC-MS; can be complex to interpret if multiple impurities are present. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Separation, identification, and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials, by-products). | Excellent sensitivity with Limits of Quantification (LOQ) often in the ppm range.[8] Provides mass spectra for confident compound identification.[9] | Not suitable for non-volatile or thermally labile impurities. Requires method development and validation for accurate quantification.[10] |
| FTIR | Fourier-Transform Infrared Spectroscopy | Identification of characteristic functional groups (e.g., C=O of the ester, C-F bonds, C=C of the methacrylate). | Rapid, non-destructive, and requires minimal sample preparation.[6] Excellent for confirming the primary structure and detecting functional group impurities (e.g., -OH from starting materials).[7] | Primarily qualitative; provides limited information on the specific nature and quantity of individual impurities. |
Workflow for Purity Validation
A logical workflow ensures a thorough and efficient validation of the synthesized product. The process begins with a rapid screening technique, followed by more detailed chromatographic and spectroscopic analyses for separation and structural confirmation.
Caption: Workflow for validating the purity of synthesized Methyl pentafluoromethacrylate.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H, ¹⁹F, and ¹³C NMR spectra to confirm the chemical structure and quantify the purity of Methyl pentafluoromethacrylate.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Methyl pentafluoromethacrylate into a clean NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently vortex to ensure the sample is completely dissolved.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for the CDCl₃ solvent.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The spectral window should cover at least 0-12 ppm.
-
¹⁹F NMR: Acquire the spectrum using a broadband probe tuned to the fluorine frequency. A spectral window of +50 to -250 ppm is typically sufficient.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR: Integrate the peaks corresponding to the methyl protons (~3.8 ppm) and the vinyl protons (~5.7 and 6.2 ppm). Compare these integrals to any impurity peaks to quantify their relative abundance.
-
¹⁹F NMR: Analyze the chemical shifts and coupling patterns of the fluorine atoms on the pentafluorophenyl ring to confirm the structure.
-
¹³C NMR: Identify the peaks for the carbonyl carbon, vinyl carbons, methyl carbon, and the carbons of the pentafluorophenyl ring to provide full structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to detect and identify volatile impurities such as residual solvents or unreacted starting materials.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized Methyl pentafluoromethacrylate at a concentration of 1000 mg/L in a high-purity solvent like dichloromethane.[8]
-
From the stock solution, prepare a working sample for injection at a concentration of approximately 50 mg/L by diluting with the same solvent.
-
-
Instrumentation and Data Acquisition:
-
GC System: Use a gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: A 5% phenyl methyl siloxane capillary column (e.g., 30 m length, 0.25 mm diameter, 0.25 µm film thickness) is suitable for this separation.[1]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set the injector temperature to 250°C with an injection volume of 1 µL and a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Set the transfer line temperature to 280°C.
-
Acquire data in electron ionization (EI) mode at 70 eV.
-
Scan over a mass range of m/z 35-500.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to Methyl pentafluoromethacrylate based on its retention time and mass spectrum.
-
Analyze any other peaks in the chromatogram. Compare their mass spectra against a reference library (e.g., NIST) to identify potential impurities.
-
Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity level. For quantitative results, a full method validation with calibration standards is required.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a rapid check for the presence of the correct functional groups in the synthesized molecule.
-
Sample Preparation:
-
If using an Attenuated Total Reflectance (ATR) accessory, place one drop of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft tissue.
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a diamond ATR accessory.[6]
-
Collect the spectrum over a range of 4000 to 600 cm⁻¹.
-
Co-add 16 or 32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Examine the resulting spectrum for characteristic absorption bands.
-
Confirm the presence of:
-
C=O stretching (ester): ~1735 cm⁻¹
-
C=C stretching (alkene): ~1640 cm⁻¹
-
C-O stretching (ester): ~1100-1250 cm⁻¹
-
C-F stretching (aromatic): ~900-1000 cm⁻¹
-
-
Verify the absence of a broad -OH stretch (~3200-3500 cm⁻¹), which would indicate the presence of residual alcohol or carboxylic acid starting materials.
-
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jai.co.jp [jai.co.jp]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. gcms.cz [gcms.cz]
- 10. iiste.org [iiste.org]
Performance of Methyl Pentafluoromethacrylate Copolymers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of advanced polymeric materials is a critical factor in the success of novel applications, from biomedical devices to targeted drug delivery systems. Methyl pentafluoromethacrylate (MPFMA) copolymers have emerged as a promising class of materials due to their unique combination of properties imparted by the fluorinated monomer. This guide provides an objective comparison of the performance of MPFMA copolymers against other commonly used materials in specific applications, supported by experimental data.
This document will delve into the performance of MPFMA copolymers in two key areas: ophthalmic applications, specifically as contact and intraocular lens materials, and in drug delivery as nanoparticle carriers. The comparisons are made with established materials such as polymethyl methacrylate (PMMA), silicone hydrogels, and polylactic acid (PLA).
Ophthalmic Applications: Enhancing Lens Performance
The ideal material for contact and intraocular lenses must exhibit excellent optical clarity, biocompatibility, high oxygen permeability, and resistance to protein fouling. MPFMA copolymers have been investigated as a means to improve upon the properties of conventional materials like PMMA.
Comparison of Physical and Optical Properties
Copolymers of methyl methacrylate (MMA) and methyl pentafluoromethacrylate (MPFMA) have demonstrated significant improvements in key physical properties compared to the widely used PMMA. The incorporation of MPFMA leads to a notable decrease in water absorption, which is a crucial factor for maintaining the dimensional stability of lenses.[1] Furthermore, the refractive indices of MPFMA/MMA copolymers remain very close to that of PMMA, ensuring excellent optical performance.[1]
| Property | PMMA | MPFMA-co-MMA (20 wt% MPFMA) |
| Water Absorption (%) | 1.8 | 0.4[1] |
| Refractive Index | ~1.49 | Very close to PMMA[1] |
| Transmittance | Good | Slightly better than PMMA[1] |
| Flammability | Higher | Reduced compared to PMMA[1] |
| Table 1: Comparison of the physical properties of PMMA and an MPFMA-co-MMA copolymer.[1] |
Oxygen Permeability
High oxygen permeability (Dk) is critical for contact lenses to ensure sufficient oxygen supply to the cornea, preventing hypoxia-related complications.[2] Silicone hydrogels are the current standard for high-Dk lenses. While direct comparative data for MPFMA copolymers against silicone hydrogels is limited in the readily available literature, the fluorinated nature of MPFMA suggests the potential for high oxygen permeability. For context, silicone hydrogel lenses can achieve Dk values ranging from 110 to 140 barrers.[3] Traditional hydrogel lenses, in contrast, have much lower oxygen permeability.[2] Further research is needed to quantify the Dk values of MPFMA-based hydrogels in direct comparison to silicone hydrogels.
Protein Resistance and Biocompatibility
Protein adsorption on lens surfaces can lead to discomfort, reduced visual acuity, and an increased risk of microbial contamination. Fluorinated polymers are known for their ability to resist protein fouling. Copolymers containing pentafluorophenyl methacrylate (PFPMA), a monomer structurally similar to MPFMA, have been shown to be effective in reducing bacterial adhesion when functionalized with antimicrobial enzymes like lysozyme.[4][5] For instance, a P(4VP-PFPMA-DVB) copolymer coating immobilized with lysozyme demonstrated a 75% reduction in the adhesion of Bacillus subtilis and an 87% reduction for Pseudomonas aeruginosa compared to a standard polyvinyl chloride surface.[4][5] This suggests that MPFMA-based materials could offer significant advantages in creating bio-inert surfaces for ophthalmic devices.
In terms of general biocompatibility, studies on PMMA, a common component in MPFMA copolymers, have shown it to be a safe material for intraocular lenses, though some studies suggest hydrophobic acrylic IOLs may be more suitable in preventing posterior capsule opacification.[6][7] In vitro studies comparing titanium and PMMA for keratoprosthesis applications indicated that human corneal-limbal epithelial cell proliferation was greater on titanium surfaces.[8][9] The biocompatibility of MPFMA copolymers would need to be specifically assessed for corneal cell compatibility.[8][9][10][11][12]
Drug Delivery: Nanoparticles for Targeted Therapeutics
The development of effective drug delivery systems is a cornerstone of modern medicine. Polymeric nanoparticles are widely investigated as carriers for targeted and controlled release of therapeutic agents. The properties of the constituent polymer are critical to the nanoparticle's stability, drug loading capacity, and release kinetics.
Comparison with PLA-based Nanoparticles
The hydrophobic nature of the fluorinated segments in MPFMA copolymers could enhance the encapsulation of hydrophobic drugs. For context, PLA-based nanoparticles have been shown to effectively encapsulate doxorubicin with varying drug loading efficiencies depending on the formulation. For example, doxorubicin-loaded PLA-PEG-FA SPIONs exhibited a loading efficiency of up to 5.14%.[13] Another study reported a 32% drug loading efficiency for doxorubicin in PLGA-coated magnetic nanoparticles.[15]
The controlled release of the drug is another critical parameter. Studies with PHEMA nanoparticles have shown that the release of doxorubicin can be modulated by factors such as the percentage of drug loading and the chemical architecture of the nanocarrier.[16] The unique properties of MPFMA copolymers could offer novel ways to tune the release profile of encapsulated drugs.
| Property | PLA/PLGA Nanoparticles | Potential for MPFMA-based Nanoparticles |
| Drug Loading Capacity | Variable, e.g., ~5-32% for Doxorubicin[13][15] | Potentially high for hydrophobic drugs due to fluorinated core |
| Release Kinetics | Tunable based on polymer composition and MW | Potentially tunable via copolymer composition and fluorination degree |
| Biocompatibility | Generally considered biocompatible and biodegradable | Expected to be biocompatible, further studies needed |
| Table 2: Conceptual comparison of PLA/PLGA and MPFMA-based nanoparticles for drug delivery. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of MPFMA-co-MMA Copolymer
A typical free-radical polymerization method can be used for the synthesis of MPFMA-co-MMA copolymers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Methyl pentafluoromethacrylate (MPFMA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
Procedure:
-
Desired amounts of MMA and MPFMA monomers are dissolved in toluene in a reaction flask.
-
AIBN is added to the solution (typically 0.1-1 mol% with respect to the total monomers).
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The flask is then placed in an oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for a set time (e.g., 6-24 hours).
-
The resulting polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.
Characterization:
-
The copolymer composition can be determined using ¹H NMR and ¹⁹F NMR spectroscopy.
-
Molecular weight and polydispersity index (PDI) can be measured by gel permeation chromatography (GPC).
-
Thermal properties, such as the glass transition temperature (Tg), can be determined by differential scanning calorimetry (DSC).
Measurement of Oxygen Permeability (Dk) of Contact Lens Materials
The polarographic method is a standard technique for determining the oxygen permeability of contact lens materials.
Materials and Equipment:
-
Polarographic oxygen sensor (e.g., Clark-type electrode)
-
Contact lens holder
-
Saline solution (buffered to physiological pH)
-
Temperature-controlled chamber (maintained at 35 °C)
Procedure:
-
Calibrate the polarographic sensor to 0% oxygen (with sodium sulfite solution) and 100% oxygen (with air-saturated saline).
-
Mount the contact lens in the holder, ensuring no wrinkles or bubbles are present.
-
Place the lens-holder assembly onto the sensor, ensuring a good seal.
-
The sensor measures the rate of oxygen diffusion through the lens from the air-saturated saline on one side to the sensor on the other.
-
The oxygen permeability (Dk) is calculated from the measured oxygen flux and the known partial pressure of oxygen.
-
To account for the boundary layer effect, measurements are typically taken on a series of lenses with different thicknesses, and the Dk is determined from the slope of a plot of lens resistance (t/Dk) versus lens thickness (t).
Quantification of Protein Adsorption on Polymer Surfaces
The bicinchoninic acid (BCA) assay is a common colorimetric method to quantify total protein adsorbed on a surface.
Materials and Equipment:
-
Polymer-coated substrates (e.g., films or discs)
-
Protein solution (e.g., lysozyme or bovine serum albumin in phosphate-buffered saline, PBS)
-
BCA protein assay reagent
-
Microplate reader
Procedure:
-
Incubate the polymer substrates in the protein solution for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C).
-
After incubation, gently rinse the substrates with PBS to remove non-adsorbed protein.
-
The adsorbed protein is then eluted from the surface using a surfactant solution (e.g., sodium dodecyl sulfate, SDS).
-
The protein concentration in the eluate is determined using the BCA assay according to the manufacturer's instructions. This involves mixing the eluate with the BCA reagent and measuring the absorbance at 562 nm after incubation.
-
A standard curve is generated using known concentrations of the protein to quantify the amount of adsorbed protein on the polymer surface.
Conclusion
Copolymers of methyl pentafluoromethacrylate offer a versatile platform for the development of advanced materials with tailored properties for specific biomedical applications. In ophthalmic applications, MPFMA-co-MMA has demonstrated superiority over PMMA in terms of reduced water absorption while maintaining excellent optical properties. The inherent properties of fluoropolymers also suggest a high potential for protein resistance and oxygen permeability, warranting further direct comparative studies against materials like silicone hydrogels. In the realm of drug delivery, MPFMA-based nanoparticles present a promising alternative to established systems like PLA, with the potential for enhanced loading of hydrophobic drugs and tunable release profiles. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative analyses and unlock the full potential of these advanced fluorinated copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Silicone hydrogel versus hydrogel soft contact lenses for differences in patient‐reported eye comfort and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Contact Lens Materials: A Clinical Performance Update | Contact Lens Spectrum [clspectrum.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Safety and efficacy of poly(methyl methacrylate), hydrophobic acrylic and hydrophilic acrylic intraocular lenses: A comparative clinical investigation - Global Journal of Cataract Surgery and Research in Ophthalmology [gjcsro.com]
- 7. Visual performance of acrylic and PMMA intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Boston Keratoprosthesis: comparing corneal epithelial cell compatibility with titanium and PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Boston Keratoprosthesis: Comparing Corneal Epithelial Cell Compatibility with Titanium and PMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-distribution and anti-tumor efficacy of PEG/PLA nano particles loaded doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanical properties of poly(methyl pentafluoromethacrylate)
A Comparative Guide to the Mechanical Properties of Poly(methyl pentafluoromethacrylate) and Alternative Polymers
Introduction
Poly(methyl pentafluoromethacrylate) (PMPFMA) is a fluorinated acrylic polymer that has garnered interest for its potential applications in various fields due to its unique combination of properties derived from its methacrylate backbone and highly fluorinated pendent group. Researchers, scientists, and drug development professionals often seek materials with specific mechanical characteristics for applications ranging from medical devices to advanced coatings. This guide provides a comparative overview of the mechanical properties of PMPFMA and common alternative polymers: Poly(methyl methacrylate) (PMMA), Polycarbonate (PC), and Poly(vinylidene fluoride) (PVDF).
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of PMMA, PC, and PVDF. These values represent a range found in publicly available data and can vary depending on the specific grade, processing conditions, and testing methodology.
| Property | Poly(methyl methacrylate) (PMMA) | Polycarbonate (PC) | Poly(vinylidene fluoride) (PVDF) |
| Young's Modulus (GPa) | 2.2 - 3.8[1] | 2.2[2] | 2.0 - 2.1[3][4] |
| Tensile Strength (MPa) | 30 - 79[1][5] | 60[2] | 50 - 55[3][4] |
| Elongation at Break (%) | 1 - 30[1] | 80 - 100[2][6] | 30 - 50[3][4] |
| Hardness (Rockwell) | M63 - M97[1] | R118[6] | - |
| Impact Strength, Notched Izod (J/m) | ~74[7] | ~854 | - |
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods. The following are brief descriptions of the experimental protocols for the key mechanical tests.
Tensile Testing (ASTM D638 / ISO 527)
Tensile properties, such as Young's modulus, tensile strength, and elongation at break, are determined by applying a controlled tensile force to a specimen until it fractures.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in the standard.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer may be attached to the specimen to accurately measure strain.
-
Procedure: A tensile load is applied at a constant crosshead speed until the specimen fails. The load and displacement (or strain) are recorded throughout the test.
-
Data Analysis:
-
Young's Modulus is calculated from the initial linear portion of the stress-strain curve.
-
Tensile Strength is the maximum stress the material can withstand before fracturing.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Hardness Testing (ASTM D785 - Rockwell Hardness)
Rockwell hardness testing measures the indentation hardness of a material.
-
Specimen Preparation: A flat and smooth specimen with a minimum thickness as specified by the standard is used.
-
Test Setup: A Rockwell hardness tester equipped with a specific indenter (e.g., a steel ball for the M scale) is used.
-
Procedure: A minor load is first applied, followed by a major load for a specified duration. The major load is then removed, and the final indentation depth is measured.
-
Data Analysis: The Rockwell hardness number is read directly from the machine's dial or digital display and is an inverse measure of the indentation depth.
Impact Testing (ASTM D256 - Izod Impact)
The Izod impact test is used to determine the impact resistance of a material.
-
Specimen Preparation: A rectangular specimen with a V-notch is prepared according to the standard's specifications.
-
Test Setup: The specimen is clamped in a cantilevered position in the base of an Izod impact testing machine.
-
Procedure: A pendulum of a specified weight is released from a set height, striking the notched side of the specimen. The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.
-
Data Analysis: The impact strength is calculated in Joules per meter (J/m) of the notch thickness.
Logical Workflow for Material Selection
The selection of a polymer for a specific application often involves a trade-off between various properties. The following diagram illustrates a simplified decision-making workflow for selecting a material based on key mechanical requirements.
Caption: A simplified workflow for polymer selection based on mechanical needs.
Conclusion
This guide provides a comparative framework for understanding the mechanical properties of PMPFMA in the context of well-characterized polymers like PMMA, PC, and PVDF. While specific quantitative data for PMPFMA remains elusive in the surveyed literature, the provided data for alternative materials and the outlined experimental protocols offer a valuable resource for researchers and professionals in material selection. The fluorination of PMPFMA is expected to significantly influence its properties, and further experimental investigation is necessary to fully characterize its mechanical performance and determine its suitability for various applications.
References
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. plastim.co.uk [plastim.co.uk]
- 3. emico.com [emico.com]
- 4. idmcomposites.com [idmcomposites.com]
- 5. novusls.com [novusls.com]
- 6. Polycarbonate Technical Data, Mechanical Properties [kmac-polycarbonate.com]
- 7. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
A Comparative Guide to RAFT Agents for Pentafluorophenyl Methacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The controlled synthesis of polymers with well-defined architectures and functionalities is crucial for a wide range of applications, from drug delivery to advanced materials. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a powerful technique for achieving this control. This guide provides a comparative analysis of various RAFT agents for the polymerization of pentafluorophenyl methacrylate (PFMA), a monomer of significant interest due to its reactive pentafluorophenyl ester side chains that allow for straightforward post-polymerization modification.
Performance Comparison of RAFT Agents
The selection of an appropriate RAFT agent, also known as a chain transfer agent (CTA), is critical for the successful controlled polymerization of a given monomer. For pentafluorophenyl methacrylate, several dithiobenzoate-based RAFT agents have been investigated. The following table summarizes their performance in terms of molecular weight control and polydispersity.
| RAFT Agent | Monomer | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
| Cumyl dithiobenzoate | PFMA | Up to 17,000 | < 1.2 | [1] |
| 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTA-1) | PFMA | Up to 17,000 | < 1.2 | [1] |
| Fluorinated CTA-1 (F-CTA-1) | PFMA | Not specified | Not specified | [2] |
| Doubly fluorinated CTA (F-CTA-2) | PFMA | Not specified | Not specified | [2] |
Studies have shown that 4-cyanopentanoic acid dithiobenzoate (CTA-1) is a more effective chain-transfer agent for the RAFT polymerization of PFMA compared to cumyl dithiobenzoate.[1] Furthermore, novel fluorinated RAFT agents have been developed and successfully used for the polymerization of PFMA.[2][3] The introduction of fluorine labels into the CTA structure does not significantly alter the polymerization behavior and allows for direct monitoring of the RAFT agent conversion and measurement of end-group fidelity using ¹⁹F NMR spectroscopy.[2][3]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published research. Below are typical protocols for the RAFT polymerization of PFMA.
Materials:
-
Monomer: Pentafluorophenyl methacrylate (PFMA)
-
RAFT Agents:
-
Cumyl dithiobenzoate
-
4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTA-1)
-
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Solvent: Dioxane
General Polymerization Procedure:
-
The monomer (PFMA), RAFT agent (e.g., CTA-1), and initiator (AIBN) are dissolved in the chosen solvent (e.g., dioxane) in a reaction vessel.
-
A typical molar ratio of [Monomer]₀:[CTA]₀:[Initiator]₀ is 200:10:1.[2]
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
The sealed reaction vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 75 °C) to initiate the polymerization.[2]
-
Samples are withdrawn at regular intervals to monitor the progress of the polymerization.
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
The resulting polymer is purified, typically by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Monomer Conversion: Determined by ¹H NMR or ¹⁹F NMR spectroscopy.
-
Polymer Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Visualizing the RAFT Polymerization Workflow
The following diagram illustrates the key steps involved in a typical RAFT polymerization experiment, from the preparation of the reaction mixture to the final characterization of the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization [infoscience.epfl.ch]
Spectroscopic comparison of Methyl pentafluoromethacrylate and its polymer
A Spectroscopic Comparison of Methyl Pentafluoromethacrylate and its Polymer, Poly(methyl pentafluoromethacrylate)
Published: December 22, 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of methyl pentafluoromethacrylate (MPFMA) and its corresponding polymer, poly(methyl pentafluoromethacrylate) (PMPFMA). The information herein is supported by available experimental data to aid in the characterization and analysis of these materials.
Introduction
Methyl pentafluoromethacrylate (MPFMA), more systematically named methyl 2-(trifluoromethyl)acrylate, is a fluorinated monomer of interest in polymer chemistry. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the vinyl group, as well as the physical and chemical properties of the resulting polymer. Poly(methyl pentafluoromethacrylate) (PMPFMA) is expected to exhibit unique characteristics, such as altered thermal stability, solubility, and optical properties compared to its non-fluorinated counterpart, poly(methyl methacrylate) (PMMA). This guide focuses on the spectroscopic differences between the monomer and the polymer, which are crucial for monitoring polymerization, identifying the materials, and understanding their structural properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of methyl pentafluoromethacrylate and poly(methyl pentafluoromethacrylate).
Table 1: 1H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Methyl Pentafluoromethacrylate | ~6.5 - 6.0 | Multiplet | Vinylic protons (=CH₂) |
| (MPFMA) | ~3.8 | Singlet | Methyl protons (-OCH₃) |
| Poly(methyl | ~2.0 - 1.0 | Broad | Backbone methylene (-CH₂-) |
| pentafluoromethacrylate) | ~3.6 | Broad | Pendent methyl (-OCH₃) |
| (PMPFMA) |
Table 2: 13C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl Pentafluoromethacrylate | ~165 | Carbonyl carbon (C=O) |
| (MPFMA) | ~135 | Quaternary vinylic carbon (>C=) |
| ~130 | Methylene vinylic carbon (=CH₂) | |
| ~122 (quartet) | Trifluoromethyl carbon (-CF₃) | |
| ~52 | Methyl carbon (-OCH₃) | |
| Poly(methyl | ~175 | Backbone carbonyl carbon (C=O) |
| pentafluoromethacrylate) | ~125 (quartet) | Pendent trifluoromethyl carbon (-CF₃) |
| (PMPFMA) | ~52 | Pendent methyl carbon (-OCH₃) |
| ~45 | Backbone quaternary carbon (>C<) | |
| ~35 | Backbone methylene carbon (-CH₂-) |
Table 3: 19F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl Pentafluoromethacrylate | ~-65 to -70 | Trifluoromethyl group (-CF₃) |
| (MPFMA) | ||
| Poly(methyl | ~-65 to -70 | Pendent trifluoromethyl group (-CF₃) |
| pentafluoromethacrylate) | ||
| (PMPFMA) |
Table 4: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Methyl Pentafluoromethacrylate | ~3000-2900 | C-H stretching (vinylic and methyl) |
| (MPFMA) | ~1735 | C=O stretching (ester) |
| ~1640 | C=C stretching (vinylic) | |
| ~1300-1100 | C-F stretching (trifluoromethyl) | |
| ~1200-1000 | C-O stretching (ester) | |
| Poly(methyl | ~3000-2800 | C-H stretching (aliphatic) |
| pentafluoromethacrylate) | ~1740 | C=O stretching (ester) |
| (PMPFMA) | ~1300-1100 | C-F stretching (trifluoromethyl) |
| ~1200-1000 | C-O stretching (ester) |
Table 5: Raman Spectroscopic Data
| Compound | Raman Shift (cm⁻¹) | Assignment |
| Methyl Pentafluoromethacrylate | ~1735 | C=O stretching |
| (MPFMA) | ~1640 | C=C stretching |
| ~1440 | C-H bending | |
| ~750 | C-F bending modes | |
| Poly(methyl | ~2950 | C-H stretching |
| pentafluoromethacrylate) | ~1730 | C=O stretching |
| (PMPFMA) | ~1450 | C-H bending |
| ~810 | C-O-C stretching | |
| ~750 | C-F bending modes |
Experimental Protocols
Synthesis of Methyl Pentafluoromethacrylate (Methyl 2-(trifluoromethyl)acrylate)
A common route for the synthesis of methyl 2-(trifluoromethyl)acrylate involves the reaction of 2-(trifluoromethyl)acrylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, followed by purification via distillation.[1][2][3]
Polymerization of Methyl Pentafluoromethacrylate
Free-radical polymerization is a common method for polymerizing methyl pentafluoromethacrylate.[4][5][6]
-
Materials: Methyl pentafluoromethacrylate (monomer), azobisisobutyronitrile (AIBN) (initiator), and an appropriate solvent (e.g., toluene, ethyl acetate).
-
Procedure:
-
The monomer and initiator are dissolved in the solvent in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set amount of time.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
-
Spectroscopic Analysis
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent for both the monomer and the polymer. For 19F NMR, CFCl₃ or another suitable fluorinated compound can be used as an internal or external standard.[7]
-
FTIR Spectroscopy: FTIR spectra can be obtained using an FTIR spectrometer. For the liquid monomer, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For the solid polymer, a film can be cast from a solution onto a suitable substrate, or a KBr pellet can be prepared.
-
Raman Spectroscopy: Raman spectra can be acquired using a Raman spectrometer with a laser excitation source. Samples of the monomer and polymer can be analyzed directly in a sample holder.
Mandatory Visualization
Caption: Logical workflow from monomer to polymer.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Raman provide a powerful toolkit for the characterization of methyl pentafluoromethacrylate and its polymer. The disappearance of vinylic signals in 1H and 13C NMR and the C=C stretching vibration in FTIR and Raman spectra are clear indicators of successful polymerization. The persistence of the trifluoromethyl and ester group signals in the polymer spectrum confirms the integrity of the monomer units within the polymer chain. This guide provides a foundational set of expected spectroscopic data for researchers working with these materials.
References
- 1. 2-(Trifluoromethyl)acrylic acid(381-98-6) 1H NMR [m.chemicalbook.com]
- 2. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 3. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Pentafluoromethacrylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment. Methyl pentafluoromethacrylate, a fluorinated acrylic monomer, requires meticulous disposal procedures to mitigate potential risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving methyl pentafluoromethacrylate, ensure that all personnel are familiar with the potential hazards. Based on similar compounds, it is prudent to treat methyl pentafluoromethacrylate as a flammable liquid and a potential irritant to the skin, eyes, and respiratory system.[3][4]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling methyl pentafluoromethacrylate.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield provides additional protection from splashes.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling acrylates. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[5] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and potential fire hazards.[4] |
| Respiratory | Fume Hood or Respirator | All handling of volatile and potentially hazardous chemicals should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or adequate, a respirator with an appropriate cartridge should be used in accordance with your institution's respiratory protection program.[6] |
| Feet | Closed-Toed Shoes | Never wear open-toed shoes in a laboratory setting.[5] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent further contamination and exposure.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ventilate the Area: Ensure adequate ventilation, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or a commercial sorbent to contain the spillage.[1]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4][7]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Personal Decontamination: Remove and dispose of any contaminated PPE in the appropriate hazardous waste stream. Wash hands and any affected skin areas thoroughly.[6]
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Contact your institution's emergency response team and EH&S department immediately.
-
Prevent Spread: If it is safe to do so, prevent the spill from entering drains or waterways.[1][4]
Disposal Procedures
The primary method for the disposal of methyl pentafluoromethacrylate and its contaminated waste is through a licensed disposal company, typically via incineration.[1][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste materials containing methyl pentafluoromethacrylate, including unused product, contaminated absorbent materials, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.[10] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly identify the contents as "Hazardous Waste: Methyl Pentafluoromethacrylate" and include any other required hazard warnings (e.g., Flammable, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and incompatible materials.[8][9]
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of by a licensed and certified hazardous waste management company.[10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of methyl pentafluoromethacrylate.
By adhering to these procedures, researchers and laboratory personnel can significantly minimize the risks associated with the handling and disposal of methyl pentafluoromethacrylate, ensuring a safer working environment and responsible environmental stewardship.
References
- 1. chemmasters.net [chemmasters.net]
- 2. PENTAFLUOROPHENYL METHACRYLATE - Safety Data Sheet [chemicalbook.com]
- 3. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. download.basf.com [download.basf.com]
- 8. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 9. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 10. quora.com [quora.com]
Essential Safety and Logistical Information for Handling Methyl Pentafluoromethacrylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl pentafluoromethacrylate was found. The following guidance is based on the safety data of structurally related compounds, namely Methyl Methacrylate and Pentafluorophenyl Methacrylate. It is imperative to obtain and follow the specific SDS for Methyl pentafluoromethacrylate from the supplier before handling this chemical.
Methyl pentafluoromethacrylate is a potentially flammable liquid that may cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are crucial to ensure laboratory safety. This document provides essential procedural guidance for the safe handling and disposal of Methyl pentafluoromethacrylate, targeting researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Methyl pentafluoromethacrylate is anticipated to be a flammable liquid and an irritant.[2] Exposure can lead to skin and eye irritation, as well as respiratory tract irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling Methyl Pentafluoromethacrylate
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl alcohol). Nitrile gloves may offer short-term protection against small splashes. | To prevent skin contact, which can cause irritation and potential allergic reactions. |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield should be worn when there is a risk of splashing. | To protect eyes from splashes, which can cause serious irritation.[1] |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. Closed-toe shoes are mandatory. | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation of vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Clear the workspace of any unnecessary items and potential ignition sources.
-
Have an emergency spill kit readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Chemical Handling :
-
Don the appropriate PPE as outlined in Table 1.
-
Dispense the required amount of Methyl pentafluoromethacrylate inside the chemical fume hood.
-
Keep containers tightly closed when not in use to minimize vapor release.
-
Use compatible and properly labeled containers for all solutions.
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of Methyl pentafluoromethacrylate and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste :
-
Collect all liquid waste containing Methyl pentafluoromethacrylate in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, well-ventilated area away from ignition sources.[3]
-
Do not mix with other waste streams unless compatibility is confirmed.[4]
-
-
Solid Waste :
-
Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste bag or container.
-
This waste should be kept in a designated area within the laboratory until it is collected for disposal.
-
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling Methyl pentafluoromethacrylate.
Caption: Workflow for safe handling of Methyl pentafluoromethacrylate.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
